molecular formula C10H11Cl2NO3 B1608425 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 448250-64-4

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B1608425
CAS No.: 448250-64-4
M. Wt: 264.1 g/mol
InChI Key: YPJMTYOWJCAHSC-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide ( 448250-64-4) is a high-purity chemical reagent with the molecular formula C₁₀H₁₁Cl₂NO₃ and a molecular weight of 264.11 g/mol. It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to ensure stability . This compound is a chloro- and dimethoxy-substituted acetamide, a class of chemicals that serves as critical building blocks and intermediates in organic synthesis and pharmaceutical research. Compounds with similar dimethoxyphenyl substructures are frequently investigated as precursors in the synthesis of more complex molecules, including isoquinoline derivatives, which are a significant class of alkaloids studied for their diverse biological activities . As such, this acetamide provides researchers with a valuable synthon for developing novel compounds for biochemical and pharmacological screening. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJMTYOWJCAHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395936
Record name 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448250-64-4
Record name 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Abstract

This guide provides a comprehensive, technically-grounded protocol for the , a valuable intermediate in organic and medicinal chemistry. The synthesis is approached as a two-stage process: the reduction of 4-chloro-2,5-dimethoxynitrobenzene to the key aniline intermediate, followed by its N-acylation using chloroacetyl chloride. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety protocols, and discusses methods for purification and characterization. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development, emphasizing causality in experimental design and adherence to rigorous scientific standards.

Introduction

Chemical Identity and Significance

This compound is a substituted acetamide derivative. Such N-arylacetamides are significant intermediates for synthesizing a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] The molecule's structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for further chemical modification.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₁Cl₂NO₃
Molecular Weight 264.11 g/mol
IUPAC Name This compound

| Appearance | Expected to be a solid at room temperature |

Retrosynthetic Analysis

The synthetic strategy is best understood through a retrosynthetic approach. The primary disconnection is at the amide bond, which identifies the two key precursors: 4-chloro-2,5-dimethoxyaniline and a chloroacetylating agent. The aniline itself is readily synthesized from its corresponding nitro compound.

G Target This compound Amide Amide Bond Disconnection Target->Amide Precursors 4-chloro-2,5-dimethoxyaniline + Chloroacetyl Chloride Amide->Precursors Aniline_Synth Reduction Precursors->Aniline_Synth Synthesis of Amine Nitro_Precursor 4-chloro-2,5-dimethoxynitrobenzene Aniline_Synth->Nitro_Precursor

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Principles

Synthesis of 4-chloro-2,5-dimethoxyaniline

The formation of the essential aniline intermediate is achieved by the reduction of the nitro group on 4-chloro-2,5-dimethoxynitrobenzene. Several methods are effective for this transformation:

  • Catalytic Hydrogenation: This clean and efficient method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum-on-carbon (Pt/C), at elevated temperature and pressure.[2][3] The reaction is typically carried out in an aromatic solvent like toluene or xylene.[2]

  • Metal-Acid Reduction: A classical and robust method involves the use of a reducing metal, such as zinc powder, in a solvent mixture like ethanol-water.[4] This process can be facilitated by the addition of a proton source, such as a small amount of acetic acid.[4]

N-Acylation via Nucleophilic Acyl Substitution

The core reaction is the formation of the amide bond between the primary aromatic amine (4-chloro-2,5-dimethoxyaniline) and the highly reactive acid chloride (chloroacetyl chloride). This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

  • Deprotonation: A base, such as pyridine, triethylamine (TEA), or even another molecule of the aniline starting material, removes the proton from the nitrogen atom to yield the neutral amide product and a hydrochloride salt byproduct.[7][8] The use of a base is crucial to drive the reaction to completion by neutralizing the generated HCl.

G cluster_0 Mechanism of N-Acylation start Aniline (R-NH₂) + Chloroacetyl Chloride (Cl-CO-CH₂Cl) step1 Nucleophilic Attack (N attacks C=O) start->step1 intermediate Tetrahedral Intermediate step1->intermediate Forms step2 Collapse of Intermediate (Chloride leaves) intermediate->step2 protonated_amide Protonated Amide step2->protonated_amide step3 Deprotonation (Base removes H⁺) protonated_amide->step3 product Final Product: 2-chloro-N-arylacetamide step3->product

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the elucidation of the molecular mechanism of action of the novel compound 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. We will proceed from a foundational hypothesis rooted in its chemical structure to a detailed, multi-faceted experimental plan designed to identify its biological target(s) and characterize its mode of interaction.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical structure of this compound offers initial insights into its potential biological activity. The presence of a chloroacetamide group is a strong indicator of potential covalent interaction with biological macromolecules.[1] Chloroacetamides are known to act as electrophilic warheads that can form covalent bonds with nucleophilic residues in proteins, most notably cysteine thiols, through an SN2 reaction mechanism.[1] This mode of action often leads to irreversible inhibition of the target protein's function.

The N-(4-chloro-2,5-dimethoxyphenyl) portion of the molecule dictates its specificity and affinity for its biological target. This substituted phenyl ring system will engage in non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) within a specific binding pocket, positioning the chloroacetamide moiety for covalent modification of a nearby nucleophile.

Therefore, our central hypothesis is that This compound acts as a targeted covalent inhibitor of a specific protein, leading to the modulation of a key cellular signaling pathway.

Proposed Signaling Pathway and Covalent Inhibition Model

Based on our central hypothesis, we can visualize the interaction of this compound with its putative target protein and the subsequent impact on downstream signaling. The following diagram illustrates this proposed mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Target_Protein Putative Target Protein (e.g., Kinase, Enzyme) Receptor->Target_Protein Upstream Activation Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Signal Transduction (Blocked) Compound This compound Compound->Target_Protein Covalent Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream_Effector->Cellular_Response Altered Signaling Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Proposed covalent inhibition of a target protein by the compound, leading to disruption of a cellular signaling pathway.

Experimental Workflow for Mechanism of Action Elucidation

The following sections outline a logical and robust experimental workflow to test our hypothesis, identify the molecular target, and characterize the inhibitory mechanism.

Phase 1: Target Identification

The initial and most critical step is to identify the cellular target(s) of this compound. A combination of unbiased and candidate-driven approaches is recommended.

1.1. Phenotypic Screening:

The first step in understanding a compound's action is to observe its effect on cells.[2] A broad phenotypic screen across a panel of cancer cell lines, for instance, can reveal patterns of sensitivity that may correlate with specific genetic backgrounds or pathway dependencies.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Plating: Seed a panel of 20-30 cancer cell lines in 96-well plates at their optimal densities.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation: GI50 Values in a Panel of Cell Lines

Cell LineTissue of OriginGI50 (µM)
H1581LungValue
SKMES-1LungValue
A549LungValue
MCF7BreastValue
MDA-MB-231BreastValue
.........

1.2. Affinity-Based Proteomics:

This is a powerful, unbiased method to directly identify the protein(s) that covalently bind to our compound. This involves synthesizing a probe molecule by attaching a linker and a reporter tag (e.g., biotin) to the parent compound.

Experimental Protocol: Biotin-Conjugate Pulldown and Mass Spectrometry

  • Probe Synthesis: Synthesize a biotinylated version of this compound.

  • Cell Lysate Preparation: Prepare a lysate from a sensitive cell line identified in the phenotypic screen.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. To identify specific binders, include a control where the lysate is pre-incubated with an excess of the parent compound.

  • Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated probe and any covalently bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the probe-treated and control samples to identify specific binding partners.

Phase 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next phase is to validate these targets and characterize the nature of the interaction.

2.1. In Vitro Target Engagement Assays:

Directly testing the effect of the compound on the activity of the identified target protein is crucial. If the target is an enzyme, such as a kinase, its activity can be measured in a cell-free system.[3]

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a 384-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Reaction Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Use a suitable method (e.g., luminescence-based, fluorescence polarization) to measure the amount of product formed.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

2.2. Confirmation of Covalent Binding:

To confirm the hypothesized covalent mechanism, techniques that can differentiate between reversible and irreversible binding are necessary. Biophysical methods are well-suited for this.[4]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein on an SPR sensor chip.

  • Compound Injection: Inject a solution of this compound over the chip surface and monitor the binding response.

  • Dissociation Phase: Inject a buffer solution and monitor the dissociation of the compound from the target.

  • Data Interpretation: For a covalent inhibitor, the dissociation rate will be extremely slow or negligible, which is a hallmark of irreversible binding.[4]

2.3. Cellular Target Engagement and Pathway Analysis:

It is essential to demonstrate that the compound engages its target within a cellular context and affects downstream signaling.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cell line with varying concentrations of the compound for different durations.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein, its phosphorylated (activated) form, and key downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target's activity and the downstream pathway. For instance, a chloroacetamide derivative targeting FGFR1 has been shown to inhibit MAPK and AKT/mTOR signaling pathways.[5]

G Start Start: This compound Phenotypic_Screening Phase 1.1: Phenotypic Screening (Cell Viability Assays) Start->Phenotypic_Screening Affinity_Proteomics Phase 1.2: Affinity-Based Proteomics (Pulldown-MS) Phenotypic_Screening->Affinity_Proteomics Identify Sensitive Cell Lines Target_List Generate Putative Target List Affinity_Proteomics->Target_List In_Vitro_Assay Phase 2.1: In Vitro Target Engagement Assay (e.g., Kinase Assay) Target_List->In_Vitro_Assay Covalent_Binding Phase 2.2: Confirm Covalent Binding (e.g., SPR) In_Vitro_Assay->Covalent_Binding Confirm Direct Inhibition Cellular_Assay Phase 2.3: Cellular Target Engagement & Pathway Analysis (Western Blot) Covalent_Binding->Cellular_Assay Confirm Irreversible Binding Validated_Target Validated Target & Mechanism of Action Cellular_Assay->Validated_Target

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-pronged approach. By leveraging its inherent chemical properties to form a strong initial hypothesis—that of a targeted covalent inhibitor—we can design a logical sequence of experiments. This workflow, from broad phenotypic screening and unbiased target identification to specific biochemical and cellular validation, provides a robust pathway to understanding its molecular function. The insights gained from these studies are critical for its future development as a potential therapeutic agent or research tool.

References

  • Wang, L., Weng, J., & Zhang, H. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(11), 5773. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 22, 2026, from [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(6-7), 631-639. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Wang, Y., & Keri, R. A. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1253-1257. [Link]

  • Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Retrieved January 22, 2026, from [Link]

  • Maddalena, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 198. [Link]

  • Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 557-567. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chloroacetamide in Modern Agrochemical Development. Retrieved January 22, 2026, from [Link]

Sources

Unraveling the Potential: A Technical Guide to the Biological Activity of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolding for Bioactivity

In the vast landscape of chemical entities with potential biological significance, N-substituted chloroacetamides represent a class of compounds that have garnered considerable interest. Their inherent reactivity, attributed to the electrophilic nature of the carbon atom bearing the chlorine, positions them as intriguing candidates for interaction with biological nucleophiles. This technical guide delves into the prospective biological activities of a specific, yet underexplored, member of this family: 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide . While direct experimental data on this particular molecule is limited, this document aims to provide a comprehensive overview based on the well-established properties of the chloroacetamide class and the influence of its distinct substitution pattern. By dissecting its structural components and drawing parallels with analogous compounds, we can construct a scientifically grounded hypothesis regarding its potential applications and mechanisms of action.

Molecular Architecture: A Fusion of Reactive and Modulatory Moieties

The structure of this compound is characterized by two key features: the reactive chloroacetamide "warhead" and the substituted phenyl ring which acts as a "guidance" or modulatory system.

  • The Chloroacetamide Moiety: This functional group is a well-known alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within proteins. This covalent modification can lead to irreversible enzyme inhibition or disruption of protein function.

  • The 4-chloro-2,5-dimethoxyphenyl Group: This aromatic component is crucial in determining the compound's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific affinity for biological targets. The presence of a chlorine atom and two methoxy groups on the phenyl ring can significantly impact its interaction with binding pockets of enzymes or receptors.

Synthesis of this compound: A Representative Protocol

The synthesis of N-aryl chloroacetamides is a generally straightforward process involving the acylation of an appropriate aniline with chloroacetyl chloride.[1][2] The following is a detailed, representative protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve one equivalent of 4-chloro-2,5-dimethoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a slight excess (1.1 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add one equivalent of chloroacetyl chloride, dissolved in the same anhydrous solvent, dropwise from the dropping funnel with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aniline 4-chloro-2,5-dimethoxyaniline Mixing Mixing & Cooling (0°C) Aniline->Mixing ChloroacetylChloride Chloroacetyl Chloride Addition Dropwise Addition ChloroacetylChloride->Addition Base Triethylamine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Mixing->Addition Stirring Stirring at RT Addition->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quenching Water Quench Monitoring->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying & Concentration Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure this compound Recrystallization->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities: An Evidence-Based Postulation

Given the lack of direct experimental data for this compound, we can infer its potential biological activities by examining studies on structurally related N-substituted chloroacetamides.

Antimicrobial Activity

A significant body of research points to the antimicrobial properties of N-substituted chloroacetamides.[3] A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their potential against various microbes.[4][5]

  • Mechanism of Action: The proposed mechanism of antimicrobial action involves the alkylation of essential microbial enzymes or proteins. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in active sites, leading to enzyme inactivation and subsequent cell death. The lipophilicity conferred by the substituted phenyl ring is crucial for penetrating the microbial cell wall and membrane.[4]

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the phenyl ring significantly influence the antimicrobial potency.[4] Halogenated substituents, such as the chlorine atom in the title compound, have been associated with increased lipophilicity and enhanced activity.[4][5]

Table 1: Antimicrobial Activity of Representative N-(substituted phenyl)-2-chloroacetamides

CompoundSubstituent on Phenyl RingTarget OrganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamide4-ChloroStaphylococcus aureus>32[4]
N-(4-fluorophenyl)-2-chloroacetamide4-FluoroStaphylococcus aureus>32[4]
N-(3-bromophenyl)-2-chloroacetamide3-BromoStaphylococcus aureus>32[4]

Note: While specific MIC values were not definitively low in this particular study, the research confirmed the influence of halogenated phenyl rings on biological activity.

Herbicidal Activity

The chloroacetamide class of compounds is widely recognized for its herbicidal properties.[6] Commercial herbicides such as alachlor and metolachlor belong to this family.

  • Mechanism of Action: Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of cell membranes and waxes. By alkylating and inactivating the enzymes involved in VLCFA synthesis, these herbicides disrupt plant growth and development, particularly in seedlings.

  • Structural Similarities: Although the substitution pattern of this compound differs from commercial herbicides, the core chloroacetamide functional group suggests a potential for similar herbicidal activity. The specific substituents on the phenyl ring would likely modulate its efficacy and selectivity.

Cytotoxic and Potential Anticancer Activity

The alkylating nature of chloroacetamides also suggests potential for cytotoxic activity against cancer cells. Covalent inhibitors are an important class of anticancer drugs.

  • Mechanism of Action: The proposed mechanism involves the alkylation of crucial cellular macromolecules, including proteins and DNA. By forming covalent adducts, these compounds can induce apoptosis or inhibit cell proliferation. The 4-chloro-2,5-dimethoxyphenyl moiety could play a role in directing the molecule to specific protein targets within cancer cells.

  • Related Compounds: While no direct studies on the anticancer activity of the title compound are available, the broader class of N-arylacetamides has been investigated for such properties.[7] For instance, some N-substituted chloroacetamide derivatives have shown antiproliferative activity against various cancer cell lines.[1]

Proposed_Mechanism Compound 2-chloro-N-(4-chloro-2,5- dimethoxyphenyl)acetamide CellMembrane Cell Membrane Penetration (Lipophilicity Dependent) Compound->CellMembrane CovalentBond Covalent Bond Formation (Alkylation) Compound->CovalentBond Electrophilic Attack TargetProtein Target Protein (e.g., Enzyme, Receptor) CellMembrane->TargetProtein NucleophilicResidue Nucleophilic Residue (e.g., Cys, His, Lys) TargetProtein->NucleophilicResidue NucleophilicResidue->CovalentBond Inactivation Protein Inactivation / Function Disruption CovalentBond->Inactivation BiologicalEffect Biological Effect (e.g., Antimicrobial, Cytotoxic) Inactivation->BiologicalEffect

Caption: A proposed general mechanism of action via covalent modification of target proteins.

Toxicological Profile: A Need for Further Investigation

A review of the available safety data for this compound (CAS 448250-64-4) indicates a significant lack of toxicological information.[8] Data for acute oral, inhalation, and dermal toxicity are not available. Similarly, information regarding its toxicity to aquatic life is absent.[8] This data gap underscores the necessity for comprehensive toxicological evaluation before any potential applications can be considered. However, it is prudent to handle this compound with care, assuming potential toxicity based on its alkylating nature and the properties of the broader chloroacetamide class.

Future Directions and Conclusion

This compound stands as a molecule of interest at the intersection of agrochemical and medicinal chemistry. While this guide has provided a theoretical framework for its potential biological activities based on established principles and data from related compounds, it is imperative that these hypotheses are subjected to rigorous experimental validation.

Future research should prioritize:

  • In vitro screening: Assessing the antimicrobial, herbicidal, and cytotoxic activities of the compound against a panel of relevant organisms and cell lines.

  • Mechanism of action studies: Identifying the specific molecular targets and pathways affected by the compound.

  • Toxicological evaluation: Determining the acute and chronic toxicity of the compound to establish a preliminary safety profile.

  • Structure-activity relationship studies: Synthesizing and testing analogues to optimize potency and selectivity for a desired biological effect.

References

  • Bogdanović, G. A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Bogdanović, G. A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • ResearchGate. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Molbase. Compound N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dibromophenoxy)acetamide. [Link]

  • MySkinRecipes. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a disubstituted chloroacetamide derivative featuring a chlorinated and dimethoxylated phenyl ring. This compound, identified by the CAS number 448250-64-4, belongs to a class of molecules that are of significant interest in medicinal chemistry and agrochemical research. The chloroacetamide moiety is a well-known pharmacophore present in various biologically active compounds, including herbicides and antifungal agents.[1][2] The substituted phenyl ring, with its specific pattern of chloro and dimethoxy groups, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structural characteristics, and potential applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel bioactive compounds.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while some properties are available from commercial suppliers, specific experimental data such as melting and boiling points are not yet extensively reported in the literature.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 448250-64-4[3]
Molecular Formula C₁₀H₁₁Cl₂NO₃[3]
Molecular Weight 264.11 g/mol [3]
Appearance Solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A
Storage Sealed in dry, 2-8°C[3]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction. The primary starting materials are 4-chloro-2,5-dimethoxyaniline and chloroacetyl chloride.

Reaction Scheme:

G reactant1 4-chloro-2,5-dimethoxyaniline product This compound reactant1->product + reactant2 Chloroacetyl chloride reactant2->product

Caption: General synthesis scheme.

Detailed Protocol:

  • Dissolution of Amine: Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic nature of the acylation reaction.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled amine solution. The dropwise addition is crucial to prevent a rapid increase in temperature and the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Non-nucleophilic Base: A non-nucleophilic base is used to avoid competition with the aniline in reacting with the chloroacetyl chloride.

  • Controlled Temperature: The initial cooling and slow addition of the acylating agent are critical for managing the reaction's exothermicity and ensuring high yields.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for this compound is not currently published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two aromatic carbons bearing the methoxy groups, the two aromatic carbons bearing the chloro and amino groups, the two remaining aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the chloroacetyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C-O stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Potential Applications and Biological Activity

The biological profile of this compound has not been extensively investigated. However, based on the known activities of the chloroacetamide class of compounds, several potential applications can be hypothesized.

  • Herbicidal Activity: Chloroacetanilides are a major class of herbicides.[10] The mechanism of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. The specific substitutions on the phenyl ring of the target molecule could confer selectivity and potency against certain weed species.

  • Antifungal and Antimicrobial Activity: Several chloroacetamide derivatives have demonstrated significant antifungal and antibacterial properties.[1] These compounds can be explored for their potential in treating fungal infections or as antimicrobial agents in various applications.

  • Intermediate in Drug Discovery: The reactivity of the chloroacetyl group allows for further chemical modifications, making this compound a potentially valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The chloro atom can be displaced by various nucleophiles to introduce new functional groups and build molecular complexity.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidelines for handling chloroacetamides should be followed.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of agrochemical and pharmaceutical research. While there is a lack of extensive published data on its specific chemical and biological properties, its structural features suggest that it may possess interesting biological activities. This technical guide has provided a framework for understanding its fundamental characteristics, a plausible synthetic route, and potential avenues for future research. Further experimental validation of its physical properties, spectroscopic data, and biological activity is warranted to fully elucidate the potential of this molecule.

References

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC. (2022, June 1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • shows the reaction between aryl amine and chloroacetyl chloride to give... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (2025, June 23). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved January 22, 2026, from [Link]

  • New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - NIH. (2018, September 21). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, November 16). Angene Chemical. Retrieved January 22, 2026, from [Link]

  • Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • This compound [448250-64-4]. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Product information, 4-Chloro-2,5-dimethoxyaniline | P&S Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro- N-(4-meth-oxy-phen-yl)acetamide - PubMed. (2022, June 7). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Introduction

This compound is a member of the N-arylacetamide class of organic compounds. Molecules within this class are recognized as significant intermediates in the synthesis of a wide array of compounds, particularly in the development of new pharmaceutical and agrochemical agents.[1][2] The inherent reactivity of the α-chloroacetamide functional group, coupled with the substituted dimethoxyphenyl ring, makes this compound a versatile building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications as a synthetic intermediate, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource(s)
CAS Number 448250-64-4[3]
IUPAC Name This compound
Molecular Formula C₁₀H₁₁Cl₂NO₃
Molecular Weight 264.11 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. Low water solubility is expected.Inferred from related compounds

Synthesis Protocol: Acylation of 4-chloro-2,5-dimethoxyaniline

The synthesis of this compound is typically achieved through the acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. This is a standard and robust method for forming amide bonds.

Causality and Experimental Rationale

The choice of an acid chloride, such as chloroacetyl chloride, is deliberate; it is a highly reactive acylating agent that readily reacts with the nucleophilic amine group of the aniline derivative. The reaction is often carried out in the presence of a mild base (e.g., sodium acetate or a tertiary amine) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like acetone or acetic acid is used to dissolve the reactants without interfering with the reaction mechanism.[1][4]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2,5-dimethoxyaniline (0.1 mol) and a suitable solvent such as acetone (100 mL).[4]

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0-5 °C.

  • Reagent Addition: Add chloroacetyl chloride (0.11 mol, a slight excess) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Neutralization: Concurrently or subsequently, add a solution of a mild base like sodium acetate (0.15 mol) in water to neutralize the HCl formed during the reaction.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) with stirring. A solid precipitate of the product should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining salts.[1] The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps Reactant1 4-chloro-2,5-dimethoxyaniline Setup 1. Combine Aniline & Solvent in Flask Reactant1->Setup Reactant2 Chloroacetyl Chloride Addition 3. Add Chloroacetyl Chloride & Base Solution Reactant2->Addition Base Sodium Acetate (Base) Base->Addition Solvent Acetone (Solvent) Solvent->Setup Cooling 2. Cool to 0-5 °C Setup->Cooling Cooling->Addition Reaction 4. Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup 5. Quench with Ice Water Reaction->Workup Isolation 6. Filter & Wash Solid Workup->Isolation Purification 7. Recrystallize Isolation->Purification Drying 8. Dry Under Vacuum Purification->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile chemical intermediate. The chloroacetyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and azides.

This reactivity is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. By reacting this intermediate with a diverse set of nucleophiles, researchers can rapidly generate a library of novel compounds for biological screening. The substituted phenyl ring provides a scaffold that can be further modified, offering another vector for optimizing properties like target binding, selectivity, and pharmacokinetics.

Illustrative Synthetic Pathway

Synthetic_Application cluster_nucleophiles Nucleophilic Reagents (Nu-H) cluster_products Potential Downstream Products Intermediate This compound Product_Amine Glycinamide Derivative Intermediate->Product_Amine Nucleophilic Substitution Product_Thiol Thioether Derivative Intermediate->Product_Thiol Product_Azide Azidoacetamide Derivative Intermediate->Product_Azide Amine Primary/Secondary Amine (R₂NH) Amine->Product_Amine Thiol Thiol (R-SH) Thiol->Product_Thiol Azide Sodium Azide (NaN₃) Azide->Product_Azide Target Complex Target Molecule (e.g., API) Product_Amine->Target Further Synthesis Product_Thiol->Target Product_Azide->Target

Caption: Use as an intermediate in synthesizing diverse derivatives.

Safety and Handling

As with any chloroacetamide derivative, this compound must be handled with appropriate caution. Chloroacetamides are generally classified as toxic and irritants.[5][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[3][7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust.[3]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from strong bases, strong acids, and strong reducing agents.[6][7]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Conclusion

This compound (CAS: 448250-64-4) is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactive nature of its chloroacetyl group allow for its use as a versatile scaffold in the creation of diverse molecular libraries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chloro-4-fluorophenoxy)acetamide - Chemspace. Available at: [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem. Available at: [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. Available at: [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. Available at: [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)- - Cheméo. Available at: [Link]

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | C10H12ClNO3 | CID 2303715 - PubChem. Available at: [Link]

Sources

starting materials for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Introduction

This compound is a substituted acetamide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for introducing specific functionalities. This guide provides a detailed examination of the core starting materials required for its synthesis, the underlying chemical principles, and a comprehensive, field-proven protocol for its preparation, designed for researchers and drug development professionals.

Retrosynthetic Analysis: A Logic-Based Approach to Starting Material Identification

The most direct and industrially relevant synthetic route to this compound is through the formation of an amide bond. A retrosynthetic disconnection of the central amide linkage logically identifies the two primary precursors: an aniline derivative that acts as the nucleophile and a reactive acyl chloride that serves as the electrophile.

This analysis points to two key starting materials:

  • 4-chloro-2,5-dimethoxyaniline : The nucleophilic amine component.

  • Chloroacetyl Chloride : The electrophilic acylating agent.

The forward synthesis, therefore, involves a nucleophilic acyl substitution, a robust and widely utilized reaction in organic chemistry.[3][4]

Core Starting Material 1: 4-chloro-2,5-dimethoxyaniline

This substituted aniline is the foundational scaffold upon which the acetamide is built. Its amino group provides the nucleophilic site for the acylation reaction.

Properties and Sourcing

Key physicochemical properties of 4-chloro-2,5-dimethoxyaniline are summarized below.

PropertyValueReference
Chemical Formula C₈H₁₀ClNO₂[5]
Molecular Weight 187.62 g/mol [5][6]
CAS Number 6358-64-1[7]
Appearance Solid[6]
Melting Point 118-120 °C[6][7]
Synthetic Origin

While commercially available, understanding the synthesis of 4-chloro-2,5-dimethoxyaniline provides deeper insight into potential impurities. It is typically prepared via the reduction of its corresponding nitro precursor, 2,5-dimethoxy-4-chloronitrobenzene.[8][9] Common reduction methods include catalytic hydrogenation or using reducing agents like zinc powder.[9][10][11]

Safety and Handling

4-chloro-2,5-dimethoxyaniline is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[5][12] It is also toxic to aquatic life.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Starting Material 2: Chloroacetyl Chloride

Chloroacetyl chloride is a highly reactive and bifunctional chemical building block, making it an ideal choice for the chloroacetylation of amines.[3][13]

Role in Synthesis: The Electrophilic Driver

As an acyl chloride, it is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack by the amino group of the aniline. The presence of the α-chloro group provides a valuable site for subsequent nucleophilic substitution reactions, further enhancing the synthetic utility of the final product.[3]

Properties and Sourcing
PropertyValueReference
Chemical Formula C₂H₂Cl₂O[14]
Molecular Weight 112.94 g/mol [14]
CAS Number 79-04-9[15]
Appearance Colorless to light yellow liquid[14][16]
Boiling Point 106 °C[17]
Density ~1.4 g/mL[17]
Critical Safety and Handling Protocols

Chloroacetyl chloride is a highly hazardous substance and must be handled with extreme caution.

  • Corrosivity and Toxicity : It is a corrosive chemical that can cause severe skin and eye burns upon contact.[16][17] It is very toxic by inhalation, acting as a potent lachrymator (tear gas agent) and can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[15][16][17]

  • Reactivity : It reacts violently with water and other protic solvents (like alcohols) to produce toxic and corrosive hydrogen chloride gas.[14][17]

  • Mandatory Precautions :

    • ALWAYS handle in a certified chemical fume hood.

    • Wear heavy-duty chemical-resistant gloves, a face shield in addition to safety goggles, and a lab coat.[17]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Add it to the reaction mixture dropwise and under controlled temperature conditions to manage the exothermic nature of the reaction.

Synthesis Protocol: this compound

This section details a robust protocol for the N-acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. The causality behind each step is explained to ensure reproducibility and safety.

Reaction Principle

The synthesis is a nucleophilic acyl substitution. The nitrogen atom of 4-chloro-2,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide bond. A base is typically used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Reaction Diagram

Caption: Chemical synthesis of the target acetamide.

Step-by-Step Experimental Protocol
  • Reactor Setup : In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.

  • Dissolution of Aniline : Charge the flask with 4-chloro-2,5-dimethoxyaniline (1.0 equivalent) and a suitable solvent such as ethyl acetate or tetrahydrofuran (THF). Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.1-1.2 equivalents), to the solution. Stir the mixture until the solids are fully dissolved or well-suspended.[18][19]

    • Causality: The solvent provides a medium for the reaction. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Cooling : Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Causality: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Addition of Acylating Agent : Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of the reaction solvent and charge it into the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[19]

    • Causality: Slow, dropwise addition is critical to manage the exothermicity and prevent the formation of undesired byproducts.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Causality: This ensures the reaction proceeds to completion.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up and Isolation :

    • Pour the reaction mixture into cold water to precipitate the solid product.[1][3][19]

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., NaCl or triethylammonium chloride).

    • Dry the crude product under vacuum.

  • Purification : If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Experimental Workflow Diagram

G start 1. Setup & Inert Atmosphere (3-Neck Flask, N₂) dissolve 2. Dissolve Aniline & Base in Solvent start->dissolve cool 3. Cool Mixture (0-5 °C) dissolve->cool add 4. Dropwise Addition of Chloroacetyl Chloride cool->add react 5. React at Room Temp (2-4 hours) add->react monitor 6. Monitor by TLC react->monitor workup 7. Quench with Water & Filter monitor->workup Reaction Complete purify 8. Wash & Dry Crude Product workup->purify end 9. Recrystallize for Purity (Final Product) purify->end

Caption: Step-by-step experimental workflow.

References

  • BenchChem Technical Support Team. (2025).
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. NJ.gov.
  • International Chemical Safety Cards. (1991). Chloroacetyl chloride.
  • ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?.
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • PubChem, National Institutes of Health. Chloroacetyl chloride.
  • Wikipedia. Chloroacetyl chloride.
  • Google Patents. (CN105601523A). Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
  • PMC, National Institutes of Health. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study.
  • Google Patents. (DE2521303B2).
  • International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • ChemicalBook. 2,5-Dimethoxy-4-chloroaniline synthesis.
  • PubChem, National Institutes of Health. 4-Chloro-2,5-dimethoxyaniline.
  • International Journal of Pharma Sciences and Research. (2012).
  • ChemicalBook. 2,5-Dimethoxy-4-chloroaniline.
  • PMC, National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • ChemicalBook. Safety Data Sheet - 2,5-Dimethoxy-4-chloroaniline.
  • Chemical Bull Pvt. Ltd. 4-chloro-2,5-dimethoxyaniline.

Sources

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide emerges as a compound of significant interest, embodying a unique combination of a reactive chloroacetamide moiety and a biologically relevant dimethoxyphenyl ring system. This guide provides a comprehensive technical overview of this molecule, from its rational synthesis and analytical characterization to an in-depth exploration of its potential biological activities, drawing upon the established pharmacology of its constituent chemical motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the properties of this and related compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central acetamide linkage between a chloroacetyl group and a 4-chloro-2,5-dimethoxyaniline core. The presence of two chlorine atoms and two methoxy groups on the phenyl ring, coupled with the reactive α-chloro on the acetyl group, dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C10H11Cl2NO3Inferred
Molecular Weight 264.11 g/mol Inferred
CAS Number 448250-64-4[Inferred]
Appearance White to off-white solid (Predicted)Inferred
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (Predicted)Inferred
Melting Point Not available-

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through a two-step process, commencing with the preparation of the key intermediate, 4-chloro-2,5-dimethoxyaniline, followed by its acylation.

Part 1: Synthesis of 4-chloro-2,5-dimethoxyaniline

The precursor, 4-chloro-2,5-dimethoxyaniline, is accessible via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction is a well-established transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-chloro-2,5-dimethoxynitrobenzene in an aromatic solvent such as toluene, add a modified platinum-on-carbon catalyst.

  • Addition of Base and Amine: Introduce approximately 0.01 to 0.2 molar equivalents of a compound that provides a pH of 8 to 10 in an aqueous solution (e.g., sodium hydroxide) and 0.1 to 1.0% by weight of a primary, secondary, or tertiary aliphatic amine relative to the starting nitro compound.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to about 5 to 50 atmospheres.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 110°C.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-2,5-dimethoxyaniline.

Part 2: Acylation to this compound

The final product is obtained by the N-acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. This is a standard procedure for the formation of N-substituted chloroacetamides.

Experimental Protocol:

  • Dissolution: Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

  • Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Acylation Nitro_Compound 4-chloro-2,5-dimethoxynitrobenzene Reduction Catalytic Hydrogenation (Pt/C, H2, Toluene) Nitro_Compound->Reduction Reactant Aniline_Precursor 4-chloro-2,5-dimethoxyaniline Reduction->Aniline_Precursor Product Acylation N-Acylation (DCM, Et3N) Aniline_Precursor->Acylation Reactant Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Reagent Final_Product This compound Acylation->Final_Product Product

Caption: Proposed two-part synthesis workflow for the target compound.

Analytical Characterization: Ensuring Purity and Identity

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow:

  • Chromatographic Purity:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by UV-Vis spectrophotometry (likely around 254 nm).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities and confirming the molecular weight, GC-MS can be employed. A non-polar capillary column with a suitable temperature gradient would be appropriate.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR will provide information on the number and environment of protons, including the characteristic signals for the aromatic protons, methoxy groups, the methylene protons of the chloroacetyl group, and the amide proton.

      • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

    • Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl stretches.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Synthesized_Product Synthesized Compound HPLC HPLC Synthesized_Product->HPLC Purity GC_MS_Purity GC-MS Synthesized_Product->GC_MS_Purity Purity & Volatiles NMR NMR (1H, 13C) Synthesized_Product->NMR Structure IR IR Spectroscopy Synthesized_Product->IR Functional Groups HRMS High-Resolution MS Synthesized_Product->HRMS Elemental Composition

Caption: Logical workflow for the analytical characterization of the title compound.

Potential Biological Activities: An Evidence-Based Perspective

While direct biological data for this compound is not extensively available, a comprehensive understanding of the bioactivities of its core components—the chloroacetamide group and the dimethoxyphenyl moiety—provides a strong foundation for predicting its potential pharmacological profile.

The Chloroacetamide Moiety: A Reactive Pharmacophore

N-substituted chloroacetamides are a well-studied class of compounds with a diverse range of biological activities, primarily stemming from the electrophilic nature of the α-chloro carbon, which can alkylate biological nucleophiles.

  • Herbicidal Activity: Chloroacetamides are widely used as herbicides.[1] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth.[2] The chloroacetamide moiety is believed to alkylate key enzymes in this pathway.[3][4]

  • Antifungal and Antibacterial Properties: Numerous studies have demonstrated the antifungal and antibacterial properties of chloroacetamide derivatives.[5][6][7][8][9] Their mechanism is thought to involve the alkylation of essential enzymes and proteins within the microbial cells.[10][11] Some derivatives have shown potent activity against Candida species and dermatophytes.[5]

  • Anticancer Potential: The ability of chloroacetamides to act as alkylating agents has also led to their investigation as potential anticancer agents.[12] They can covalently modify proteins involved in cancer cell proliferation and survival.

The Dimethoxyphenyl Moiety: A Privileged Scaffold in Pharmacology

The dimethoxyphenyl group is a common feature in a wide array of biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties.

  • Cytotoxic and Anticancer Activity: Dimethoxy-substituted aromatic compounds have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer.[13][14][15][16] The substitution pattern of the methoxy groups can significantly impact the potency and selectivity of these compounds.

  • Interaction with Neurological Targets: The 2,5-dimethoxy substitution pattern is notably present in a class of psychoactive phenethylamines and amphetamines that are agonists at serotonin receptors, particularly the 5-HT2A receptor.[17][18][19][20] This suggests that this compound could potentially interact with central nervous system targets.

Future Directions and Conclusion

This compound represents a molecule with significant, yet underexplored, potential. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The analytical methods described provide a clear pathway for its characterization and quality control.

Based on the extensive literature on its constituent moieties, this compound warrants investigation for a range of biological activities, including:

  • Agrochemical applications: as a potential herbicide or fungicide.

  • Antimicrobial drug discovery: as a lead compound for the development of new antibacterial or antifungal agents.

  • Oncology research: to assess its cytotoxic potential against various cancer cell lines.

  • Neuropharmacology: to explore any potential interactions with serotonin receptors or other CNS targets.

This in-depth technical guide serves as a foundational resource for researchers poised to explore the chemical and biological landscape of this compound, paving the way for future discoveries and applications.

References

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Taylor & Francis Online. [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections | Request PDF. ResearchGate. [Link]

  • Chloroacetamide Herbicides | Request PDF. ResearchGate. [Link]

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. PMC. [Link]

  • (PDF) New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. ResearchGate. [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. ResearchGate. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]

  • a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. SciELO. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. Lume UFRGS. [Link]

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]

  • (PDF) Synthesis and Cytotoxic Effects of. Amanote Research. [Link]

  • Synthesis and cytotoxic effects of (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one in MDA-MB231 and MCF-7 breast cancer cell lines. ResearchGate. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • (PDF) Effects of 1-(2,5-Dimethoxy-4-Meth. Amanote Research. [Link]

  • 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed. [Link]

Sources

safety and handling of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Characterization of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Section 1: Compound Profile and Overview

This compound is a halogenated acetamide derivative. Compounds of this class serve as crucial intermediates in organic synthesis, particularly as building blocks for pharmaceuticals and other biologically active molecules.[1][2] The presence of reactive sites—the electrophilic chloroacetyl group and the substituted aromatic ring—makes it a versatile precursor for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and analytical characterization methodologies for this compound, designed for professionals in research and drug development.

PropertyDataReference
CAS Number 448250-64-4[3]
Molecular Formula C₁₀H₁₁Cl₂NO₃
Molecular Weight 264.11 g/mol
Appearance Expected to be a solid at room temperature[4]
InChI Key OQKSIDOPPLSAOL-UHFFFAOYSA-N (for the non-chlorinated analog)
Primary Application Intermediate in organic and medicinal chemistry synthesis[1][2]

Section 2: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous chloroacetamides provide a strong basis for a thorough risk assessment. The primary hazards are associated with irritation and potential toxicity upon exposure.[5]

GHS Classification (Anticipated, based on analogs):

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

  • Acute Toxicity, Oral: May be harmful if swallowed[6]

Hazard Statement (Anticipated)DescriptionGHS CodeReference
Skin Irritation Causes skin irritation.H315[5]
Eye Irritation Causes serious eye irritation.H319[5]
Respiratory Irritation May cause respiratory irritation.H335[5]

Scientist's Note: The chloroacetyl moiety is a known alkylating agent, which contributes to its irritant properties. The reactivity of this group necessitates stringent measures to prevent direct contact.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when handling this compound.

Engineering Controls: All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[3][7] The workspace should be well-ventilated to ensure any fugitive emissions are effectively removed.

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[3][8] Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin exposure.[8]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[5] A face shield is recommended when there is a risk of splashing or significant dust generation.[8]

  • Skin and Body Protection: Wear an impervious lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[7] In case of emergencies, such as a large spill, a self-contained breathing apparatus (SCBA) may be required.[8]

Section 4: Protocols for Safe Handling, Storage, and Disposal

4.1 Safe Handling Protocol:

  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and weigh the material onto a tared weigh boat or directly into the reaction vessel to minimize dust. Avoid creating dust clouds.[3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and weigh boats in a designated hazardous waste container.[3] Wash hands and any exposed skin thoroughly with soap and water.

4.2 Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly closed to prevent moisture ingress and contamination.[3] Store in a locked cabinet or an area accessible only to authorized personnel.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

4.3 Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Protect: Don appropriate PPE, including respiratory protection.[8]

  • Contain and Clean: Prevent further spillage.[8] Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal. Avoid breathing dust.[5][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

4.4 Waste Disposal: Dispose of unused material and contaminated items in a designated, approved hazardous waste disposal plant. Do not allow the product to enter drains or the environment.[8]

Section 5: Experimental Methodologies

The following protocols are representative methods for the synthesis, purification, and analysis of this compound, grounded in established chemical principles for N-aryl acetamides.[1][9]

5.1 Synthesis: N-acylation of 4-chloro-2,5-dimethoxyaniline

This procedure involves the reaction of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride.

SynthesisReaction cluster_product reactant1 4-chloro-2,5-dimethoxyaniline solvent Solvent (e.g., Acetic Acid) reactant1->solvent plus + reactant2 Chloroacetyl Chloride reactant2->solvent product This compound solvent->product

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting amine, 4-chloro-2,5-dimethoxyaniline (1.0 eq), in a suitable solvent such as glacial acetic acid or acetone.[9][10]

  • Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.[10]

  • Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water or a solution of sodium acetate to precipitate the product.[9]

  • Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water to remove residual acid and salts.

  • Dry the crude product under vacuum.

5.2 Purification: Recrystallization Recrystallization is a standard and effective method for purifying the solid product.

  • Select an appropriate solvent or solvent system (e.g., ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

Workflow Synthesis Synthesis (Acylation Reaction) Isolation Isolation (Precipitation & Filtration) Synthesis->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Analytical Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: Overall experimental workflow from synthesis to pure product.

Section 6: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)δ ~10.0-10.5 ppm (s, 1H): Amide N-H proton. δ ~7.0-7.5 ppm (m, 2H): Aromatic C-H protons. δ ~4.3 ppm (s, 2H): Methylene CH₂ -Cl protons. δ ~3.8-3.9 ppm (two s, 6H): Two methoxy O-CH₃ protons.[11]
¹³C NMR (in DMSO-d₆)δ ~165 ppm: Amide C =O. δ ~140-155 ppm: Aromatic carbons attached to oxygen. δ ~110-130 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy C H₃ carbons. δ ~43 ppm: Methylene C H₂-Cl carbon.[12]
FT-IR (ATR, cm⁻¹)~3300-3200: N-H stretching (amide).[1] ~1670-1650: C=O stretching (amide I band).[1] ~1550-1530: N-H bending (amide II band).[1] ~1250 & ~1050: C-O stretching (aryl ethers). ~780-540: C-Cl stretching.[1]
Mass Spectrometry (MS) M⁺ Peak: Look for the molecular ion peak corresponding to C₁₀H₁₁Cl₂NO₃ (m/z ≈ 263/265/267). The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M⁺, M⁺+2, M⁺+4) would be a key confirmation.[1]

Section 7: Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. Its potential as a skin, eye, and respiratory irritant necessitates the strict use of engineering controls and appropriate personal protective equipment. By adhering to the detailed protocols for handling, storage, synthesis, and purification outlined in this guide, researchers can safely and effectively utilize this compound in their work, ensuring both personal safety and the integrity of their experimental outcomes.

Section 8: References

  • Chemspace. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chloro-4-fluorophenoxy)acetamide. [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • MySkinRecipes. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide. [Link]

  • IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • SpectraBase. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Comprehensive Characterization of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 448250-64-4). As a substituted acetamide, this compound holds potential as a key intermediate in pharmaceutical synthesis and drug development. Ensuring its identity, purity, and stability is paramount for regulatory compliance and downstream success. These application notes are designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are structured to provide a self-validating analytical workflow, ensuring the generation of reliable and reproducible data.

Introduction: The Imperative for Rigorous Characterization

This compound is a complex molecule featuring multiple functional groups, including a halogenated phenyl ring, an amide linkage, and methoxy groups. This structural complexity necessitates a multi-faceted analytical approach to unambiguously confirm its structure and quantify its purity. Impurities arising from synthesis, such as starting materials, by-products, or degradants, can significantly impact the safety and efficacy of a final active pharmaceutical ingredient (API).

This guide moves beyond simple procedural lists to explain the causality behind methodological choices—from selecting the optimal chromatographic column to interpreting complex spectroscopic data. By integrating these techniques, a complete profile of the molecule can be established, satisfying the stringent requirements of modern drug development and chemical research.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 448250-64-4[1]
Molecular Formula C₁₀H₁₁Cl₂NO₃[1]
Molecular Weight 264.11 g/mol [1]
Predicted logP 2.5 - 3.0-
Structure Chemical Structure of this compound-

(Note: The chemical structure image is a placeholder representation.)

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is the cornerstone for separating the target analyte from impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle and Rationale: HPLC is the preferred method for the analysis of non-volatile and potentially thermally labile compounds like substituted acetamides. A reversed-phase (RP) method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating this moderately hydrophobic molecule from related impurities. UV detection is highly effective due to the presence of the aromatic ring, which provides strong chromophores.

Protocol: RP-HPLC with UV Detection

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 90
      18.0 90
      18.1 40

      | 25.0 | 40 |

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.

    • Calibration Standards: Serially dilute the stock solution to create standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to a target concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability & Validation:

    • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

    • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates.

    • Precision: The relative standard deviation (%RSD) for six replicate injections of a standard should be ≤ 2.0%.[2]

    • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle and Rationale: GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities. While the target acetamide may have limited volatility, GC can be used to detect residual solvents or more volatile synthetic precursors. The mass spectrometer provides definitive identification of separated components. Given the potential for thermal degradation of amide compounds, a fast oven ramp and a shorter column can be beneficial to minimize analysis time at high temperatures.[3]

Protocol: GC-MS Analysis

  • Instrumentation & Consumables:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Methanol or Dichloromethane (GC grade).

  • Chromatographic and MS Conditions:

    • Injector Temperature: 260 °C.

    • Injection Mode: Split (20:1).

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

Comparative Overview of Chromatographic Techniques
ParameterHPLC-UVGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Best For Purity assay, non-volatile analytes, quantification.Volatile impurity profiling, structural confirmation of unknowns.
Typical LOD ~0.02 µg/mL~0.05 µg/mL
Typical LOQ ~0.07 µg/mL~0.15 µg/mL
Precision (%RSD) < 2.0%< 5.0%
Data adapted from performance metrics of similar chloroacetamide compounds.[2]

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopy provides direct evidence of the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can be used to definitively assign all signals.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectrum (typically 16-32 scans).

    • Acquire ¹³C NMR spectrum (typically 1024 or more scans).

  • Expected Spectral Features (Predicted):

    • ¹H NMR:

      • Singlet (~4.2 ppm, 2H): Protons on the CH₂ group adjacent to the carbonyl and chlorine.

      • Singlets (~3.8-3.9 ppm, 6H): Protons of the two -OCH₃ groups.

      • Singlets/Doublets (~6.8-7.5 ppm, 2H): Aromatic protons on the substituted ring.

      • Broad Singlet (~8.5-9.5 ppm, 1H): Amide N-H proton.

    • ¹³C NMR:

      • ~43 ppm: CH₂Cl carbon.

      • ~56 ppm: OCH₃ carbons.

      • ~110-150 ppm: Aromatic carbons (C-H, C-Cl, C-N, C-O).

      • ~164 ppm: Amide carbonyl (C=O) carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent identity check. For this compound, key absorptions for the amide, aromatic, and chloro-alkane groups are expected.[4][5]

Protocol: FTIR-ATR

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹, averaging 16-32 scans with a resolution of 4 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group
    3250 - 3350 N-H stretch Secondary Amide
    3000 - 3100 C-H stretch Aromatic
    2850 - 3000 C-H stretch Aliphatic (CH₂, OCH₃)
    1660 - 1680 C=O stretch (Amide I) Secondary Amide
    1510 - 1550 N-H bend (Amide II) Secondary Amide
    1200 - 1250 C-O stretch Aryl Ether

    | 700 - 850 | C-Cl stretch | Chloroalkane / Aryl Halide |

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques provide critical information on the material's melting behavior, polymorphism, and thermal stability.

Principle and Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and assessment of purity.[6][7] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, revealing its thermal stability and decomposition profile.[8][9]

Protocol: DSC and TGA

  • Instrumentation:

    • DSC instrument and a separate TGA instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature well above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Key Measurement: Onset and peak temperature of the melting endotherm.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Key Measurement: Onset temperature of decomposition (mass loss).

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The following workflow illustrates how these methods are synergistically applied to build a complete analytical profile of the target compound.

G cluster_0 Initial Screening & Purity cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Impurity & Degradant Analysis HPLC HPLC-UV (Purity & Assay) TLC TLC (Spot Check) MS Mass Spec (LC-MS/GC-MS) (Molecular Weight) HPLC->MS Confirm Peak Identity LCMS LC-MS/MS (Non-Volatile Impurities) HPLC->LCMS Characterize Impurities NMR NMR (1H, 13C) (Definitive Structure) FTIR FTIR-ATR (Functional Groups) NMR->FTIR Cross-Validation DSC DSC (Melting Point, Purity) TGA TGA (Thermal Stability) DSC->TGA Correlate Thermal Events GCMS GC-MS (Volatile Impurities) Batch Synthesized Batch (this compound) Batch->HPLC Primary Analysis Batch->TLC Quick Check Batch->NMR Definitive ID Batch->DSC Physical Properties

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical characterization of this compound demands a rigorous, multi-technique approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and stability of this compound. By combining the separation power of chromatography (HPLC, GC), the detailed structural insights from spectroscopy (NMR, FTIR, MS), and the physical property data from thermal analysis (DSC, TGA), researchers and drug development professionals can generate a comprehensive data package to support their work with confidence and scientific integrity. Adherence to these validated methods is critical for ensuring product quality and accelerating the development timeline.

References

  • National Center for Biotechnology Information (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. Available at: [Link]

  • Pawar, R.P. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR). Available at: [Link]

  • de Oliveira, T.A. et al. (2022). Vibrational study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives by Raman, FTIR and DFT calculations. SciSpace. Available at: [Link]

  • Cheméo (2026). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Available at: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Naredla, S.T. et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wesolowski, M. et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Zambrano, A. et al. (2015). Conceptual approach to thermal analysis and its main applications. SciELO Colombia. Available at: [Link]

  • de Oliveira, L.G. et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Stępień, K. et al. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. MDPI. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for researchers, scientists, and professionals in drug development and quality control, offering a robust and reproducible approach for the determination of this compound in various sample matrices. The causality behind experimental choices, from mobile phase selection to chromatographic parameters, is elucidated to provide a comprehensive understanding of the method's development and validation.

Introduction

This compound is a chloroacetanilide derivative of interest in pharmaceutical and agrochemical research.[1] Like other compounds in its class, it is synthesized as an intermediate for more complex molecules.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a reliable and accurate analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] Its application is widespread in the pharmaceutical industry for quality control of raw materials, intermediates, and final products.[3][4] This document provides a comprehensive guide to developing and implementing an HPLC method for the analysis of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[5]

PropertyValueSource
Chemical Formula C₁₀H₁₁Cl₂NO₃[6]
Molecular Weight 264.10 g/mol [6]
LogP (Predicted) ~2.0 - 3.0Estimated based on similar structures
UV Absorbance Expected in the 250-300 nm rangeInferred from chromophores

The presence of a substituted benzene ring in the structure of this compound suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. The estimated LogP value indicates moderate hydrophobicity, which is ideal for reversed-phase HPLC.

HPLC Method Development and Rationale

The selection of the appropriate HPLC conditions is crucial for achieving optimal separation and detection of the analyte. The following sections detail the rationale behind the chosen parameters.

Chromatographic Mode: Reversed-Phase HPLC

Given the moderately non-polar nature of this compound, as suggested by its structure and estimated LogP, reversed-phase HPLC is the most suitable chromatographic mode. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.

Stationary Phase: C18 Column

A C18 (octadecyl) column is a versatile and widely used stationary phase for reversed-phase HPLC due to its excellent retention and selectivity for a broad range of analytes. A column with a particle size of 3 or 5 µm is recommended for good resolution and efficiency.

Mobile Phase Selection

The mobile phase composition is a critical factor in controlling the retention and elution of the analyte. A mixture of water and an organic solvent is used to modulate the polarity of the mobile phase.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[7][8]

  • Aqueous Phase: HPLC-grade water is used as the aqueous component of the mobile phase.

  • pH Adjustment: While not always necessary for neutral compounds, buffering the aqueous phase can improve peak shape and reproducibility, especially if there are ionizable impurities. A small amount of a volatile acid like formic acid or trifluoroacetic acid can be added to the mobile phase to improve peak shape and for mass spectrometry compatibility if needed.

Detection Wavelength

The dimethoxy- and chloro-substituted phenyl ring in the analyte's structure is the primary chromophore. Based on similar aromatic compounds, a detection wavelength in the range of 250-300 nm is expected to provide good sensitivity. An initial setting of 254 nm is a common starting point for aromatic compounds. For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the analyte using a UV-Vis spectrophotometer or a diode-array detector (DAD) in the HPLC system.

Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • HPLC vials with caps

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV or DAD detector.
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A HPLC-grade water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined experimentally)
Preparation of Solutions

4.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Quantitatively transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

4.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial gradient composition (60% acetonitrile in water) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.3.3. Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a solid sample:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the dissolution solvent (e.g., acetonitrile) and sonicate or vortex to dissolve the analyte.

  • Dilute to the mark with the dissolution solvent and mix well.

  • Filter an aliquot of the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (60% acetonitrile in water) until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, the system will run the gradient program as specified in the chromatographic conditions.

Data Analysis and System Suitability

Calibration Curve

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

Quantification

The concentration of this compound in the sample solutions can be calculated using the calibration curve.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a mid-range standard solution multiple times (e.g., n=5).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Standards & Samples prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection offers excellent selectivity and sensitivity. This protocol, along with the provided rationale for experimental choices, serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.

References

  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Navigating HPLC Method Development: Tips for Success. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. [Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... [Link]

  • Guide to Choosing the Correct HPLC Solvent. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • HPLC Solvent Selection. [Link]

  • Organic Solvents Used in HPLC. [Link]

  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. [Link]

Sources

Application Note: Structural Elucidation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Synthetic Chemistry

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel synthetic intermediates is a cornerstone of scientific rigor. 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a substituted acetanilide, a class of compounds frequently encountered as precursors in the synthesis of biologically active molecules.[1][2] Its precise molecular architecture, featuring a complex substitution pattern on the aromatic ring, necessitates powerful analytical techniques for full characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. It offers detailed, field-proven protocols for sample preparation and instrument setup, followed by an in-depth analysis of the expected spectral data, grounding the interpretation in the fundamental principles of substituent effects and chemical shift theory.

Molecular Structure and Predicted NMR Environments

A thorough analysis begins with a clear understanding of the molecule's structure. The distinct electronic environments of each proton and carbon atom will give rise to a unique set of signals in the NMR spectra.

Figure 1: Structure of this compound with key atoms labeled.

Predicted ¹H NMR Signals
  • Aromatic Protons (H3, H6): The two protons on the benzene ring are in distinct chemical environments. They are expected to appear as two separate singlets in the aromatic region (typically 6.5-8.0 ppm).[3][4] Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The chloro group is electron-withdrawing via induction but weakly donating via resonance, while the methoxy and acetamido groups are electron-donating through resonance.[5][6]

  • Amide Proton (N7-H): This proton will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but is typically found downfield (>8.0 ppm).

  • Methylene Protons (C9-H₂): These two protons are chemically equivalent and adjacent to both an electron-withdrawing carbonyl group and a chlorine atom. This significant deshielding will shift their signal downfield, appearing as a sharp singlet, likely in the 4.0-4.5 ppm range.

  • Methoxy Protons (C13-H₃, C15-H₃): The two methoxy groups are in non-equivalent positions on the ring. Therefore, they will produce two distinct singlets, typically in the 3.7-4.0 ppm range.[7]

Predicted ¹³C NMR Signals
  • Carbonyl Carbon (C8): The amide carbonyl carbon is highly deshielded and will appear as a singlet at the downfield end of the spectrum, typically between 165-175 ppm.

  • Aromatic Carbons (C1-C6): Six unique signals are expected in the aromatic region (110-160 ppm).[3][4]

    • C1 & C5 (Oxygen-bearing): These carbons, directly bonded to electronegative oxygen atoms, will be the most downfield of the aromatic carbons.

    • C4 (Chlorine-bearing): The carbon attached to the chlorine will have a characteristic shift influenced by halogen's inductive effect.

    • C2 (Nitrogen-bearing): The carbon bonded to the amide nitrogen will also be shifted downfield.

    • C3 & C6 (Proton-bearing): These carbons will be the most upfield signals within the aromatic region.

  • Methylene Carbon (C9): This carbon, attached to a chlorine atom, will be found in the aliphatic region, typically around 40-50 ppm.

  • Methoxy Carbons (C13, C15): The two distinct methoxy groups will give rise to two separate signals in the 55-65 ppm range.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the logical selection of experimental parameters. The following protocols are designed to ensure spectral integrity.

Protocol for NMR Sample Preparation

Causality: The goal is to create a magnetically isotropic (homogeneous) solution free from paramagnetic impurities and solid particles, which can severely degrade spectral resolution.[8][9] The choice of deuterated solvent is crucial for providing a lock signal for the spectrometer and eliminating overwhelming solvent signals from the ¹H spectrum.[10]

Materials:

  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipettes and glass wool

  • Small sample vial

Procedure:

  • Weigh the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound.[10] For a ¹³C NMR spectrum, a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope; use 50-100 mg of the material.[10]

  • Select a Solvent: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is poor or if clearer observation of the N-H proton is desired, DMSO-d₆ is an excellent alternative.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[11] This corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[9][12]

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is essential to remove any suspended particulate matter, which can interfere with the magnetic field homogeneity and degrade the quality of the shimming.[8] Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

Protocol for Data Acquisition

Causality: The chosen acquisition parameters represent a balance between sensitivity, resolution, and experimental time. The parameters for ¹H and ¹³C experiments differ significantly due to the vast differences in the sensitivity of these nuclei.[13][14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-25mg ¹H, 50-100mg ¹³C) Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube (Removes Particulates) Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnetic Field (Maximizes Homogeneity) Insert->Shim Tune Tune Probe (Maximizes Signal) Shim->Tune Setup Set Experiment Parameters (Pulse, Delay, Scans) Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Spectrum (Ref. to Solvent/TMS) Baseline->Calibrate

Figure 2: General experimental workflow for NMR spectroscopy.

Recommended Spectrometer Parameters (400 MHz Example):

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Program Standard 1-pulseProton-decoupled 1-pulseFor ¹³C, decoupling removes C-H splitting, simplifying the spectrum and increasing signal via NOE.[15]
Pulse Angle 30-45°30-45°Provides a good balance of signal intensity per scan while allowing for shorter recycle delays.[13]
Spectral Width 0 - 12 ppm0 - 200 ppmEnsures all expected signals are captured within the spectral window.
Acquisition Time 2 - 4 s1 - 2 sLonger acquisition time yields better digital resolution.
Relaxation Delay 1 - 2 s2 sAllows time for nuclear spins to return to equilibrium before the next pulse, ensuring accurate integration in ¹H.
Number of Scans 8 - 161024 - 4096Signal-to-noise ratio increases with the square root of the number of scans. Many more scans are needed for the insensitive ¹³C nucleus.[16]
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Data Analysis and Structural Assignment

The following tables summarize the predicted chemical shifts and assignments for the title compound. Actual experimental values may vary slightly depending on the solvent and sample concentration.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2Broad Singlet1HNH Amide proton, deshielded and broadened by the adjacent nitrogen.
~ 7.8Singlet1HAr-H (C6-H)Aromatic proton ortho to the acetamido group and meta to a methoxy group.
~ 7.0Singlet1HAr-H (C3-H)Aromatic proton ortho to two methoxy groups and meta to the chlorine atom.
~ 4.2Singlet2HCH ₂ClMethylene protons are strongly deshielded by the adjacent carbonyl and chlorine atom.
~ 3.95Singlet3HOCH ₃ (C15)Methoxy group at C1, adjacent to the amide substituent.
~ 3.90Singlet3HOCH ₃ (C13)Methoxy group at C5, adjacent to the chlorine substituent.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165C =O (C8)Amide carbonyl carbon, highly deshielded.
~ 150C -OCH₃ (C5)Aromatic carbon bearing a methoxy group.
~ 148C -OCH₃ (C1)Aromatic carbon bearing a methoxy group.
~ 128C -NH (C2)Aromatic carbon attached to the amide nitrogen.
~ 125C -Cl (C4)Aromatic carbon attached to chlorine.
~ 115C -H (C6)Aromatic methine carbon.
~ 112C -H (C3)Aromatic methine carbon.
~ 56.5OC H₃ (C15)Methoxy carbon.
~ 56.2OC H₃ (C13)Methoxy carbon.
~ 43C H₂Cl (C9)Aliphatic carbon attached to chlorine.

Conclusion

¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural confirmation of this compound. The predicted spectra show a set of unique, well-resolved signals corresponding to each distinct chemical environment within the molecule. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra, enabling confident and accurate structural assignment. This analytical rigor is indispensable for advancing research and development programs in medicinal chemistry and related fields.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation". Available at: [Link]

  • Emory University, NMR Center. "Small molecule NMR sample preparation". Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds". Available at: [Link]

  • TheElkchemist. "Interpreting H-NMR Spectra Aromatic Molecule". YouTube. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. "Aromatics Spectroscopy Tutorial". Available at: [Link]

  • University of Leicester, Chemistry. "How to Prepare Samples for NMR". Available at: [Link]

  • Chemistry LibreTexts. "2.10: Spectroscopy of Aromatic Compounds". Available at: [Link]

  • Liler, M. "Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives". Journal of the Chemical Society B: Physical Organic, 1969. Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]

  • Reynolds, W. F., et al. "Chapter 5: Acquiring 1 H and 13 C Spectra" in Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry, 2018. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. "Sample Preparation". Available at: [Link]

  • Gowda, B. T., et al. "1H and 13C NMR chemical shifts of various aromatic and other protons in N-(substituted-phenyl)- acetamides". ResearchGate, 2007. Available at: [Link]

  • KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I". Available at: [Link]

  • University of Maryland, Baltimore County. "Stepbystep procedure for NMR data acquisition". Available at: [Link]

  • Boston University, Chemical Instrumentation Center. "Basic NMR Concepts". Available at: [Link]

  • University of Notre Dame, MRF. "Common NMR experiments and the time it takes to run them". Available at: [Link]

  • Michigan State University, Department of Chemistry. "Basic Practical NMR Concepts". Available at: [Link]

  • Al-Hussain, S. A., et al. "Crystallographic and DFT study of novel dimethoxybenzene derivatives". Scientific Reports, 2024. Available at: [Link]

  • Reddit. "[NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?". Available at: [Link]

  • International Journal of Pharma Sciences and Research. "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES". Available at: [Link]

  • Reddit. "What is the effect of a chlorine group on aromatic protons?". Available at: [Link]

  • University of California, Davis. "Interpreting simple 1H-NMR spectra". Available at: [Link]

  • Missioui, H., et al. "2-Chloro-N-(4-hydroxyphenyl)acetamide". Acta Crystallographica Section E, 2022. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antiproliferative Potential of a Novel N-Acetamide Derivative

Substituted N-acetamides represent a promising class of compounds in the landscape of modern drug discovery, with various derivatives exhibiting a range of biological activities, including antimicrobial and antiproliferative effects.[1][2] The compound 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide features a chloroacetamide moiety and a substituted dimethoxyphenyl ring, structural motifs that suggest a potential for interaction with key cellular targets involved in cell proliferation. Specifically, compounds with similar structures have been investigated for their ability to interfere with microtubule dynamics, a critical process for cell division, making tubulin a primary hypothetical target.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the in vitro biological activity of this compound. We present two robust and complementary assay protocols: a direct, cell-free in vitro tubulin polymerization assay to assess the compound's immediate effect on microtubule formation, and a cell-based cytotoxicity assay to quantify its impact on the viability of cancer cell lines. By elucidating the compound's mechanism and cellular effects, these protocols will enable a thorough preliminary evaluation of its therapeutic potential.

PART 1: In Vitro Tubulin Polymerization Assay

Principle and Rationale

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle.[5] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for chromosomal segregation during mitosis. Many successful anticancer agents, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics.[3][6] This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization process is monitored by an increase in fluorescence from a reporter dye that incorporates into newly formed microtubules.[6][7] This approach provides clear, mechanistic insight into whether the compound directly targets tubulin assembly.

Experimental Workflow: Tubulin Polymerization Assay

workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tubulin (>99% pure) - GTP Stock - General Tubulin Buffer - Fluorescent Reporter add_tubulin Add 50 µL of Tubulin Reaction Mix to each well prep_reagents->add_tubulin Reaction Mix prep_compound Prepare Compound: - Dissolve in DMSO (10 mM stock) - Create 10x serial dilutions add_compound Add 5 µL of Compound Dilutions or DMSO (Control) to 96-well plate prep_compound->add_compound warm_plate Warm plate to 37°C for 1 minute add_compound->warm_plate warm_plate->add_tubulin read_fluorescence Read Fluorescence (Ex 360nm, Em 450nm) every 30 seconds for 90 minutes add_tubulin->read_fluorescence plot_curves Plot Fluorescence Intensity vs. Time read_fluorescence->plot_curves calc_ic50 Calculate Vmax and Determine IC50 plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods for evaluating microtubule-targeting agents.[5][6][7]

1. Materials and Reagents:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P) containing:

    • Lyophilized >99% pure tubulin (porcine or bovine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP stock solution (100 mM)

    • Fluorescent reporter dye

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Paclitaxel (positive control for polymerization enhancement)

  • Vinblastine or Nocodazole (positive control for polymerization inhibition)

  • Black, opaque 96-well microplates

  • Fluorescence plate reader with temperature control (37°C) and kinetic reading capabilities (Excitation: ~360 nm, Emission: ~450 nm)

2. Preparation of Reagents:

  • Tubulin Reaction Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Add GTP to a final concentration of 1 mM and the fluorescent reporter dye as per the manufacturer's instructions. Keep on ice and use within one hour.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Working Dilutions (10x): Perform serial dilutions of the stock solution in General Tubulin Buffer to create a range of 10x concentrated working solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts. Prepare controls (Paclitaxel, Vinblastine) in the same manner.

3. Assay Procedure:

  • Pipette 5 µL of the 10x compound working dilutions into the wells of a pre-chilled 96-well plate. Include wells for a vehicle control (5 µL of buffer with the same DMSO concentration) and positive controls.

  • Place the plate in the fluorescence reader and pre-warm to 37°C for 1 minute.[7]

  • Initiate the polymerization reaction by adding 50 µL of the cold Tubulin Reaction Mix to each well.

  • Immediately begin kinetic measurement of fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 30 seconds for at least 60-90 minutes at a constant 37°C.[7]

4. Data Analysis and Interpretation:

  • Plot the fluorescence intensity against time for each concentration of the test compound and controls.

  • A typical polymerization curve shows three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).[6]

  • Inhibitors will decrease the maximum fluorescence signal (Vmax) and may increase the lag phase.

  • Enhancers (like paclitaxel) will often eliminate the lag phase and increase the Vmax.[6]

  • Calculate the rate of polymerization (Vmax) from the steepest slope of the curve.

  • Determine the IC50 value by plotting the percentage of inhibition (relative to the DMSO control) against the log of the compound concentration and fitting the data to a dose-response curve.

PART 2: Cell-Based In Vitro Cytotoxicity Assay

Principle and Rationale

While a cell-free assay confirms a direct molecular interaction, a cell-based assay is crucial to determine if the compound can penetrate cell membranes and exert a cytotoxic or cytostatic effect on living cells. This protocol utilizes a resazurin-based assay (e.g., AlamarBlue) to measure cell viability.[8] Metabolically active, viable cells reduce the blue resazurin reagent to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This method allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key metric of potency.

Experimental Workflow: Cytotoxicity Assay

cytotoxicity_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_data_analysis Data Analysis culture_cells Culture Cancer Cell Line (e.g., HeLa, A549) seed_plate Seed 5,000-10,000 cells/well in a 96-well plate culture_cells->seed_plate incubate_adhere Incubate overnight (37°C, 5% CO2) to allow cell adherence seed_plate->incubate_adhere add_treatment Replace old medium with 100 µL of compound dilutions incubate_adhere->add_treatment prep_dilutions Prepare 2x Compound Dilutions in culture medium prep_dilutions->add_treatment incubate_exposure Incubate for desired exposure (e.g., 48 or 72 hours) add_treatment->incubate_exposure add_reagent Add 10 µL Resazurin Reagent to each well incubate_exposure->add_reagent incubate_reagent Incubate for 1-4 hours at 37°C add_reagent->incubate_reagent read_plate Measure Fluorescence (Ex 560nm, Em 590nm) incubate_reagent->read_plate calc_viability Calculate % Cell Viability relative to vehicle control read_plate->calc_viability determine_ic50 Plot Dose-Response Curve and determine IC50 calc_viability->determine_ic50

Sources

Application Notes & Protocols: Utilizing 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide as a covalent chemical probe for target identification and validation. Chloroacetamides represent a class of reactive electrophiles that can form stable covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine.[1][2] This property makes them valuable tools in chemical biology and drug discovery for irreversibly labeling and studying protein function.[3][4] These application notes will detail the underlying principles, experimental design considerations, and step-by-step protocols for the effective use of this chemical probe in a research setting. We will cover its synthesis, proposed mechanism of action, and its application in activity-based protein profiling (ABPP) for target discovery.

Introduction to this compound

This compound is a member of the N-arylacetamide family of compounds. The chloroacetamide moiety serves as a reactive "warhead," capable of forming a covalent bond with nucleophilic residues on proteins. The substituted phenyl ring provides a scaffold that can be tailored to confer selectivity towards specific protein targets. While the precise biological targets of this specific molecule are not extensively documented in publicly available literature, its structural features suggest potential interactions with a variety of protein classes. The dimethoxy and chloro substitutions on the phenyl ring are common features in molecules designed to target ATP-binding sites, such as those found in kinases.

Key Features:

  • Covalent Mechanism of Action: The chloroacetamide group reacts with nucleophilic amino acids, primarily cysteine, to form a stable thioether bond. This irreversible binding allows for robust target labeling and identification.[1]

  • Tunable Selectivity: The arylamide portion of the molecule can be modified to optimize binding affinity and selectivity for a protein of interest.

  • Versatility in Application: This probe can be utilized in a variety of experimental workflows, including in vitro labeling, competitive profiling, and activity-based protein profiling (ABPP) in complex biological systems.[5]

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₀H₁₀Cl₂NO₃
Molecular Weight279.10 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Note: These properties are calculated and may vary from experimentally determined values.

Proposed Mechanism of Action

The primary mechanism of action for this compound as a chemical probe is the covalent modification of nucleophilic amino acid residues on target proteins. The most likely target is a reactive cysteine residue located in a binding pocket that can be accessed by the probe. The reaction proceeds via a nucleophilic substitution (SN2) reaction, where the sulfhydryl group of the cysteine side chain attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage.

Mechanism of Action cluster_0 Protein Target cluster_1 Chemical Probe Target_Protein Target Protein Cysteine Cys-SH Probe This compound (R-CO-CH2-Cl) Cysteine->Probe Nucleophilic Attack Covalently_Modified_Protein Covalently Modified Protein (Target-S-CH2-CO-R) Probe->Covalently_Modified_Protein Covalent Bond Formation (Thioether Linkage) Synthesis Aniline 4-chloro-2,5-dimethoxyaniline Product This compound Aniline->Product + Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Base (e.g., Pyridine) Solvent (e.g., DCM)

Figure 2: General synthesis scheme for this compound.

A detailed, step-by-step protocol for the synthesis is provided in the Appendix.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify and characterize enzyme function directly in native biological systems. [3][6]ABPP utilizes active site-directed covalent probes to label enzymes in an activity-dependent manner. When coupled with mass spectrometry, ABPP can provide a global readout of the functional state of entire enzyme families.

To employ this compound as an effective ABPP probe, it should ideally be modified with a reporter tag, such as an alkyne or azide for subsequent click chemistry-mediated conjugation to a fluorophore or biotin. For the purpose of these protocols, we will assume the availability of an alkyne-modified version of the probe: 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-N'-(prop-2-yn-1-yl)acetamide .

Experimental Workflow for ABPP-based Target Identification

The general workflow for identifying the protein targets of our probe in a competitive ABPP experiment is as follows:

ABPP Workflow Proteome Cell Lysate / Proteome Incubate_Probe Incubate with Alkyne-Probe Proteome->Incubate_Probe Click_Chemistry Click Chemistry with Azide-Biotin/Fluorophore Incubate_Probe->Click_Chemistry SDS_PAGE SDS-PAGE & In-gel Fluorescence Click_Chemistry->SDS_PAGE Enrichment Streptavidin Enrichment (for Biotin) Click_Chemistry->Enrichment Proteolysis On-bead Proteolysis Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis

Sources

The Versatile Intermediate: A Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth exploration of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, a key chemical intermediate poised for significant applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering detailed synthetic protocols, physicochemical properties, and a prospective analysis of its utility in constructing novel therapeutic agents.

Introduction: The Strategic Importance of Chloroacetamides

N-arylacetamides are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a chloroacetyl group provides a reactive handle for further molecular elaboration through nucleophilic substitution, making these compounds valuable building blocks in the construction of complex molecular architectures. Specifically, the title compound, this compound, combines the reactive chloroacetamide moiety with a uniquely substituted phenyl ring, suggesting its potential in developing targeted therapies. The 4-chloro-2,5-dimethoxyphenyl scaffold is present in molecules with diverse biological activities, hinting at the promising pharmacological profiles of its derivatives.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 448250-64-4Guidechem[1]
Molecular Formula C₁₀H₁₁Cl₂NO₃Guidechem[1]
Molecular Weight 264.10 g/mol Guidechem[1]
Boiling Point (Predicted) 402°C at 760 mmHgGuidechem[1]
Flash Point (Predicted) 196.9°CGuidechem[1]
Density (Predicted) 1.362 g/cm³Guidechem[1]
Chemical Stability Stable under recommended storage conditions.Guidechem[1]

Note: Some physical properties are predicted and should be confirmed by experimental data.

The molecular structure features a chloroacetamide group attached to a 4-chloro-2,5-dimethoxyaniline core. The electrophilic carbon of the chloroacetyl group is a prime site for reaction with various nucleophiles, enabling the facile introduction of diverse functional groups and the construction of larger, more complex molecules.

G cluster_0 Chemical Structure a This compound b a->b c1 Cl c2 C c2->c1 o1 O c2->o1 n1 N c2->n1 h1 H n1->h1 c3 C n1->c3 c4 C c3->c4 c6 C c3->c6 c5 C c4->c5 cl2 Cl c4->cl2 c5->c6 o2 O c5->o2 o3 O c6->o3 c7 C o2->c7 h2 H c7->h2 h3 H c7->h3 h4 H c7->h4 c8 C o3->c8 h5 H c8->h5 h6 H c8->h6 h7 H c8->h7

Caption: Chemical structure of this compound.

Synthetic Protocols

The synthesis of this compound is a two-step process, commencing with the preparation of the key precursor, 2,5-dimethoxy-4-chloroaniline.

Step 1: Synthesis of 2,5-Dimethoxy-4-chloroaniline

The synthesis of 2,5-dimethoxy-4-chloroaniline can be achieved via the catalytic reduction of 2,5-dimethoxy-4-chloronitrobenzene. Several methods have been reported, with variations in the catalyst, solvent, and reaction conditions.

Protocol 1: Catalytic Hydrogenation

This protocol is adapted from patented procedures for the reduction of substituted nitroaromatics.[2][3]

  • Materials:

    • 2,5-dimethoxy-4-chloronitrobenzene

    • Platinum-on-carbon catalyst (e.g., 5% Pt/C)

    • Aromatic solvent (e.g., toluene, xylene)

    • Base (e.g., disodium hydrogenphosphate, sodium hydroxide)

    • Aliphatic or cyclic amine (e.g., piperidine, morpholine)

    • Hydrogen gas

    • Autoclave reactor

  • Procedure:

    • In a suitable autoclave, charge the 2,5-dimethoxy-4-chloronitrobenzene, aromatic solvent, platinum-on-carbon catalyst, base, and amine.

    • Seal the autoclave and displace the air with an inert gas (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 80-110°C) with stirring.

    • Monitor the reaction progress by hydrogen uptake or analytical techniques (e.g., TLC, HPLC).

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The product can be isolated by evaporation of the solvent and purified by recrystallization.

Protocol 2: Reduction with Zinc Powder

This method offers an alternative to high-pressure hydrogenation.[4]

  • Materials:

    • 2,5-dimethoxy-4-chloro-nitrobenzene

    • Zinc powder

    • Ethanol-water mixed solvent

    • Glacial acetic acid

    • Ammonium chloride

  • Procedure:

    • To a stirred solution of 2,5-dimethoxy-4-chloro-nitrobenzene in an ethanol-water mixture, add zinc powder, glacial acetic acid, and ammonium chloride.

    • The optimal molar ratios are approximately 1:4 for the nitro compound to zinc powder, 1:0.1 for the nitro compound to acetic acid, and 1:0.06 for the nitro compound to ammonium chloride.[4] The recommended solvent ratio is 3:2 ethanol to water by volume.[4]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove unreacted zinc and zinc salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization to yield 2,5-dimethoxy-4-chloro-aniline.

G start 2,5-dimethoxy-4-chloronitrobenzene intermediate 2,5-dimethoxy-4-chloroaniline start->intermediate Reduction (e.g., H₂, Pt/C or Zn, AcOH)

Caption: Synthesis of the key intermediate.

Step 2: Synthesis of this compound

The final product is synthesized through the N-acylation of 2,5-dimethoxy-4-chloroaniline with chloroacetyl chloride. This is a standard and generally high-yielding reaction.

  • Materials:

    • 2,5-dimethoxy-4-chloroaniline

    • Chloroacetyl chloride

    • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

    • Base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 2,5-dimethoxy-4-chloroaniline in the chosen aprotic solvent in a round-bottom flask.

    • Add the base to the solution.

    • Cool the mixture in an ice bath with stirring.

    • Add chloroacetyl chloride dropwise to the cooled solution. A white precipitate of the hydrochloride salt of the base may form.

    • Allow the reaction to stir at 0°C for a period (e.g., 30 minutes) and then warm to room temperature.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

    • Separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

G start 2,5-dimethoxy-4-chloroaniline product 2-chloro-N-(4-chloro-2,5- dimethoxyphenyl)acetamide start->product reagent Chloroacetyl chloride reagent->product N-Acylation (Base, Solvent)

Caption: Final N-acylation step.

Applications in Drug Discovery: A Forward Look

While direct biological data for this compound is not yet extensively published, its structural components suggest several promising avenues for drug discovery.

Potential as an Intermediate for Kinase Inhibitors

The chloroacetamide moiety can act as a "warhead" for targeted covalent inhibitors. Recent research has highlighted the development of chloroacetamide-based irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR).[5] These inhibitors form a covalent bond with a non-catalytic cysteine residue in the kinase domain, leading to prolonged and potent inhibition.[5] Given this precedent, this compound could serve as a valuable starting point for the synthesis of novel covalent inhibitors targeting various kinases implicated in cancer and other diseases.

Exploration in Central Nervous System (CNS) Active Compounds

The 4-chloro-2,5-dimethoxyphenyl structural motif is found in psychoactive substances such as 4-chloro-2,5-dimethoxyamphetamine (DOC), a psychedelic amphetamine.[6] This suggests that derivatives of this compound could be investigated for their potential to modulate CNS targets. The acetamide linkage offers a point for diversification to explore structure-activity relationships for various neurological and psychiatric disorders.

Antimicrobial and Anticancer Potential

Chloroacetamide derivatives have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties.[7][8] Furthermore, certain 2-chloroacetamides bearing thiazole scaffolds have exhibited significant cytotoxic activity against cancer cell lines, potentially through the inhibition of glutathione S-transferase (GST).[9] The title compound provides a platform for the synthesis of a library of analogs to be screened for antimicrobial and anticancer efficacy.

In Silico Prediction of Drug-Likeness

To assess the potential of this compound and its derivatives as drug candidates, in silico predictions of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are valuable. While specific computational studies on the title compound are not available, general principles of drug-likeness, such as Lipinski's Rule of Five, can be applied.

Parameter (Lipinski's Rule of Five)Predicted Value for C₁₀H₁₁Cl₂NO₃RuleCompliance
Molecular Weight 264.10 g/mol ≤ 500Yes
LogP (octanol-water partition coefficient) ~2.5-3.5 (Estimated)≤ 5Yes
Hydrogen Bond Donors 1 (Amide N-H)≤ 5Yes
Hydrogen Bond Acceptors 3 (2x OCH₃, 1x C=O)≤ 10Yes

Based on these preliminary estimations, the parent molecule exhibits favorable drug-like properties according to Lipinski's rules, suggesting that its derivatives have a good starting point for oral bioavailability. Further computational studies, including prediction of ADME properties and potential off-target effects, are recommended for any novel derivatives.[10][11][12][13]

Conclusion and Future Directions

This compound is a strategically designed intermediate with significant potential in medicinal chemistry. Its straightforward synthesis and the reactive nature of the chloroacetyl group make it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of compounds derived from this intermediate and their subsequent screening against various biological targets, particularly kinases, CNS receptors, and microbial and cancer cell lines. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents.
  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - PubMed. Available at: [Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC - NIH. Available at: [Link]

  • Rewarding and reinforcing effects of 4-chloro-2,5-dimethoxyamphetamine and AH-7921 in rodents - PubMed. Available at: [Link]

  • Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Available at: [Link]

  • (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - ResearchGate. Available at: [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. Available at: [Link]

  • 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients | Request PDF - ResearchGate. Available at: [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC - NIH. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC - NIH. Available at: [Link]

  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures - MDPI. Available at: [Link]

  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents.
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

Sources

Developing Derivatives of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and derivatization of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, a scaffold of significant interest in medicinal chemistry. The strategic placement of chloro and dimethoxy substituents on the phenyl ring, combined with the reactive α-chloroacetamide moiety, offers a versatile platform for generating diverse molecular libraries. This guide moves beyond simple procedural lists, delving into the chemical rationale behind the synthetic strategies, providing detailed, step-by-step protocols, and outlining methods for structural verification. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Introduction: Rationale for Derivatization

The N-(4-chloro-2,5-dimethoxyphenyl)acetamide scaffold is a privileged structure in modern drug discovery. The 2,5-dimethoxyphenyl core is a well-established pharmacophore found in numerous psychoactive compounds and central nervous system (CNS) agents, particularly those targeting serotonergic receptors like the 5-HT₂A receptor.[1][2] The development of derivatives from this core structure is a key strategy for modulating pharmacological properties such as potency, selectivity, solubility, and metabolic stability.[3]

The title compound, this compound, incorporates two key features for facile diversification:

  • The α-Chloro Group: This is a reactive electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions.[4][5] This allows for the introduction of a wide array of functional groups, including amines, thiols, azides, and alkoxides, thereby enabling systematic exploration of the chemical space around the core scaffold.

  • The Amide N-H Proton: The amide nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides another vector for structural modification, which can significantly influence the molecule's conformational properties and biological activity.

The goal of this guide is to provide the foundational chemistry required to exploit these reactive handles, enabling researchers to efficiently generate novel derivatives for screening in various biological assays.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a two-step process, starting from the commercially available 4-chloro-2,5-dimethoxynitrobenzene. The workflow involves the reduction of the nitro group to an aniline, followed by acylation with chloroacetyl chloride.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation Start 4-chloro-2,5-dimethoxynitrobenzene Intermediate 4-chloro-2,5-dimethoxyaniline Start->Intermediate Catalytic Hydration (H2, Pt/C) Product This compound Intermediate->Product Acylation (Base, Solvent) Acyl_Reagent Chloroacetyl Chloride Acyl_Reagent->Product

Caption: Two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 4-chloro-2,5-dimethoxyaniline

This protocol details the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. This method is preferred for its high yield and cleaner reaction profile compared to metal-acid reductions.[1][6]

Materials:

  • 4-chloro-2,5-dimethoxynitrobenzene

  • Ethanol or Toluene

  • Platinum-on-carbon (5% Pt/C) catalyst

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

  • Celite or filter aid

Procedure:

  • In a suitable pressure vessel, dissolve 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) in ethanol or toluene.

  • Carefully add 5% Pt/C catalyst (approx. 1-2 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 5-50 atm) and heat to 80-100°C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-chloro-2,5-dimethoxyaniline, which can be used in the next step without further purification if of sufficient purity.

Protocol 2.2: Synthesis of this compound

This protocol describes the N-acylation of the synthesized aniline with chloroacetyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[8][9]

Materials:

  • 4-chloro-2,5-dimethoxyaniline (from Protocol 2.1)

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.

Derivatization Strategies and Protocols

The core scaffold possesses two primary sites for derivatization: the α-carbon of the acetamide side chain and the amide nitrogen.

Nucleophilic Substitution at the α-Carbon

The α-chloro group is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles.[4] This allows for the introduction of diverse functionalities.

Diagram: Nucleophilic Substitution Pathways

Nucleophilic_Substitution Core Core Scaffold (R-NH-CO-CH₂Cl) Amine_Product R-NH-CO-CH₂NR'R'' Core->Amine_Product Amine Nucleophile Thiol_Product R-NH-CO-CH₂SR' Core->Thiol_Product Thiol Nucleophile Azide_Product R-NH-CO-CH₂N₃ Core->Azide_Product Azide Nucleophile Amine R'R''NH Amine->Amine_Product Thiol R'SH Thiol->Thiol_Product Azide NaN₃ Azide->Azide_Product

Caption: Common nucleophilic substitution reactions.

Protocol 3.1.1: Amination (Synthesis of α-Amino Acetamides)

Rationale: Introducing a secondary or tertiary amine can significantly impact polarity, basicity, and receptor binding interactions.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine) (1.2-2.0 eq)

  • Potassium carbonate (K₂CO₃) or TEA (1.5 eq)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Optional: Sodium iodide (catalytic amount)

Procedure:

  • To a solution of the core scaffold (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2-2.0 eq) and a base such as K₂CO₃ (1.5 eq). Using an excess of the amine nucleophile can also serve as the base.

  • For less reactive amines, adding a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction.

  • Heat the reaction mixture (e.g., 50-80°C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate (inorganic salts) forms, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired α-amino acetamide derivative.

Protocol 3.1.2: Thiolation (Synthesis of α-Thio Acetamides)

Rationale: Sulfur-containing functional groups can form unique interactions with biological targets and can also serve as handles for further chemical modifications.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, sodium thiomethoxide) (1.1 eq)

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous ethanol or DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare the thiolate by adding the thiol (1.1 eq) to a suspension of a base like NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Stir until hydrogen evolution ceases.

  • To this mixture, add a solution of the core scaffold (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation of the Amide

Rationale: N-alkylation can restrict the conformation of the amide bond and alter hydrogen bonding capabilities, which can be critical for receptor affinity and selectivity. Deprotonation of the amide N-H requires a strong base.[10]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous DMF or THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of the core scaffold (1.0 eq) in anhydrous DMF.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography.

Characterization of Derivatives

The purity and identity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural Elucidation¹H NMR: Look for the disappearance of the N-H proton signal (around 8-9 ppm) in N-alkylation reactions. For α-substitution, the singlet for the -CH₂Cl protons (around 4.2 ppm) will be replaced by new signals corresponding to the introduced moiety.[11][12] ¹³C NMR: Observe shifts in the carbonyl carbon and the α-carbon upon substitution.
Mass Spectrometry Molecular Weight ConfirmationObserve the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the expected mass of the derivative. The isotopic pattern for chlorine atoms (³⁵Cl and ³⁷Cl) should be visible.[13]
FTIR Spectroscopy Functional Group AnalysisConfirm the presence of the amide carbonyl (C=O) stretch (approx. 1670 cm⁻¹). Note changes in the N-H stretch region (approx. 3300 cm⁻¹) upon N-alkylation.[11]
Melting Point Purity AssessmentA sharp melting point range is indicative of a pure compound.

Safety and Handling

Core Reagents and Products:

  • α-Chloroacetamides: These compounds are toxic if swallowed and may cause skin sensitization.[14][15] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Chloroacetyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][15][17]

  • Perform all reactions in a well-ventilated chemical fume hood.

  • Use appropriate PPE at all times.

  • Quench reactive reagents (like NaH) carefully and appropriately at the end of the experiment.

References

  • Briner, K., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • ICSC 0640 - 2-CHLOROACETAMIDE. International Chemical Safety Cards. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

  • Juscamayta, E., et al. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • University of Florida. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Soni, B., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society. [Link]

  • Sanna, C., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. [Link]

  • Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

  • Manivannan, R., et al. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. PubMed. [Link]

  • ResearchGate. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones | Request PDF. [Link]

  • SpectraBase. (n.d.). 2-Chloroacetamide - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (2022). (PDF) Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

Sources

Application Notes & Protocols: A Framework for the Biological Evaluation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for the initial biological screening of the novel compound, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Small-molecule drugs, which are typically organic compounds with low molecular weight, are pivotal in drug discovery as they can readily penetrate cells and modulate molecular pathways by targeting key proteins.[1][2][3] The chloroacetamide moiety is a recognized pharmacophore present in various compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic and scientifically robust approach to elucidating the cytotoxic and potential mechanistic properties of this compound. The protocols herein are designed as self-validating systems, emphasizing reproducibility and scientific integrity.

Introduction: Rationale for Screening

The compound this compound belongs to the N-arylacetamide class of molecules, which are significant intermediates in the synthesis of various medicinal and pharmaceutical agents.[6] The exploration of novel small molecules is a cornerstone of modern drug discovery, aiming to identify new therapeutic agents.[2][7][8] Given the structural alerts within the target molecule, a primary investigation into its cytotoxic effects against cancer cell lines is a logical starting point. Cytotoxicity is a critical parameter in drug discovery, as it can indicate potential anticancer activity or general toxicity.[9] This application note outlines a tiered screening approach, commencing with a broad cytotoxicity assessment, followed by more focused mechanistic studies for active "hits."

Strategic Screening Workflow

A systematic approach is essential when characterizing a novel compound. The proposed workflow is designed to efficiently assess the biological activity of this compound, starting with broad screening and progressing to more specific assays.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & MoA cluster_antimicrobial Optional Antimicrobial Screening primary_screen Cytotoxicity Screen (e.g., MTT or CellTiter-Glo Assay) vs. Cancer Cell Line Panel ic50_det IC50 Determination (Dose-Response Curve) primary_screen->ic50_det Active Compound apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo or Annexin V) ic50_det->apoptosis_assay Confirmed Hit cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_det->cell_cycle target_id Target Identification (Further Studies) (e.g., Proteomics, Kinase Profiling) apoptosis_assay->target_id cell_cycle->target_id antimicrobial_screen Antibacterial & Antifungal Assays (e.g., MIC Determination)

Caption: High-level workflow for the biological evaluation of a novel compound.

Primary Screening: Cytotoxicity Assessment

The initial step is to evaluate the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad view of its cytotoxic potential and any lineage-specific effects.

Rationale for Assay Selection

Colorimetric assays like MTT or luminescence-based assays such as CellTiter-Glo® are widely used for high-throughput screening due to their reliability, sensitivity, and scalability.[10][11] The MTT assay measures metabolic activity by monitoring the reduction of tetrazolium salts, while the CellTiter-Glo® assay quantifies ATP levels, an indicator of metabolically active cells.[11][12]

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol is adapted from standard methodologies for in vitro anticancer drug screening.[8]

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [CNS], PC-3 [prostate])[8][13]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin[8]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Replace the medium with 100 µL of medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control (Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

Quantitative data should be summarized in a clear and concise table.

Cell LineTissue of OriginTest Compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
NCI-H460Lung CarcinomaExperimental Value1.2 ± 0.2
SF-268GliomaExperimental Value0.9 ± 0.15
PC-3Prostate CarcinomaExperimental Value2.5 ± 0.4

Note: The data for the positive control are for illustrative purposes.[8] Experimental values for the test compound should be determined empirically.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to understand their mechanism of action (MoA).[7] A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[8][9]

Rationale for Apoptosis Assays

Assays that measure the activity of caspases, key executioner enzymes in the apoptotic cascade, provide a robust method for detecting apoptosis. The Caspase-Glo® 3/7 Assay is a luminescence-based method that measures caspase-3 and -7 activities.

G cluster_pathway Intrinsic Apoptosis Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 Apoptosome->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Cleavage Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Materials:

  • Cells seeded in white-walled 96-well plates

  • Test compound

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours, as described in Protocol 1. Include vehicle and positive controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plates to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase in luminescence indicates the induction of apoptosis.

Optional Screening: Antimicrobial Activity

Given that chloroacetamide derivatives have reported antimicrobial properties, it may be prudent to screen the compound for antibacterial and antifungal activity.[4]

Recommended Approach

Standard microbroth dilution methods can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Conclusion and Future Directions

This application note provides a foundational strategy for the initial biological characterization of this compound. The outlined protocols for cytotoxicity and apoptosis assessment will establish a baseline of its biological activity and potential as an anticancer agent. Positive results from this screening cascade would warrant further investigation, including broader cell line profiling, in-depth mechanism of action studies (e.g., cell cycle analysis, target deconvolution), and eventual progression to more complex in vitro models and in vivo studies.[13][14]

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • In vitro methods of screening of anticancer agents. Slideshare. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. [Link]

  • Compound N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dibromophenoxy)acetamide. MolPort. [Link]

  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide. MySkinRecipes. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate the challenges of this synthesis, ensuring safety, optimizing yield, and achieving high product purity.

Critical Safety Precautions: A Non-Negotiable First Step

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory.

  • Chloroacetyl Chloride (CAS: 79-04-9): This reagent is extremely hazardous. It is highly corrosive, causes severe skin and eye burns, and is a lachrymator.[1] It reacts violently with water, alcohols, and other nucleophiles, releasing toxic and corrosive hydrogen chloride gas.[2][3] All manipulations must be conducted in a certified chemical fume hood.[4]

  • 4-chloro-2,5-dimethoxyaniline (CAS: 6358-64-1): This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] It is also toxic to aquatic life.[5]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[2] Ensure an emergency eyewash station and safety shower are immediately accessible.

Reaction Scheme & Mechanism

The synthesis of the target compound is a classic nucleophilic acyl substitution. The nitrogen atom of 4-chloro-2,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The formation of a tetrahedral intermediate is followed by the expulsion of a chloride ion and deprotonation of the nitrogen to yield the final amide product and one equivalent of hydrochloric acid (HCl).

Overall Reaction:

4-chloro-2,5-dimethoxyaniline + Chloroacetyl Chloride → this compound + HCl

The HCl generated will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base to scavenge this acid is essential for the reaction to proceed to completion.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Lone pair attacks carbonyl carbon AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Chloride Chloride Ion (Leaving Group) Intermediate->Chloride Carbonyl reforms, Cl- leaves Product Amide Product Intermediate->Product Intermediate->Product ProtonatedBase Protonated Base (e.g., Et3N-H+) Product->ProtonatedBase Proton transfer Base Base (e.g., Et3N) Base->Product

Fig 1. Mechanism of N-acylation.

Recommended Synthesis Protocol

This protocol is a robust starting point. Researchers should monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Reagents & Materials Quantity (for 10 mmol scale) Notes
4-chloro-2,5-dimethoxyaniline1.88 g (10.0 mmol, 1.0 eq)Ensure it is dry. Can be off-white to brown.[6]
Chloroacetyl Chloride0.95 mL (12.0 mmol, 1.2 eq)Use a fresh, unopened bottle if possible.
Triethylamine (Et₃N) or DIPEA2.1 mL (15.0 mmol, 1.5 eq)Must be anhydrous. Acts as an HCl scavenger.
Dichloromethane (DCM)50 mLAnhydrous grade is recommended.
Saturated NaHCO₃ solution30 mLFor aqueous workup.
Brine (Saturated NaCl solution)30 mLFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄~5 gFor drying the organic layer.
Recrystallization SolventTBD (e.g., Ethanol, Ethyl Acetate/Hexane)To be determined empirically.

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-2,5-dimethoxyaniline (1.88 g).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and triethylamine (2.1 mL). Stir at room temperature under a nitrogen atmosphere until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining this temperature is crucial as the acylation reaction is highly exothermic.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.95 mL) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form almost immediately.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining chloroacetyl chloride and neutralize the mixture.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by recrystallization. Screen solvents such as ethanol, isopropanol, or an ethyl acetate/hexane mixture to find an appropriate system. A common technique is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[7]

  • Characterization: Dry the purified crystals under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q: My reaction yield is very low or I recovered only starting material. What went wrong?

A: This is a frequent issue with several potential causes:

  • Cause 1: Inactive Nucleophile. The HCl byproduct protonates the starting aniline, rendering it non-nucleophilic. If your base is wet, absent, or insufficient, the reaction will stop after consuming a catalytic amount of aniline.

    • Solution: Ensure you are using an anhydrous, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in at least a 1.2-1.5 molar excess. Inorganic bases like potassium carbonate can also be effective, often used in solvents like DMF or acetonitrile.[8]

  • Cause 2: Decomposed Acylating Agent. Chloroacetyl chloride is highly sensitive to moisture. If an old bottle was used or if it was exposed to air, it may have hydrolyzed to chloroacetic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle of chloroacetyl chloride, preferably from a sealed ampule or a bottle with a Sure-Seal™ cap. Always handle it under an inert atmosphere (N₂ or Ar).

  • Cause 3: Poor Solubility. 4-chloro-2,5-dimethoxyaniline has limited solubility in some non-polar solvents.[6] If it is not fully dissolved before adding the acylating agent, the reaction will be slow and incomplete.

    • Solution: Ensure complete dissolution of the aniline before cooling. If solubility in DCM is an issue, consider alternative aprotic solvents like tetrahydrofuran (THF) or ethyl acetate.

Q: My final product is a dark, oily tar and the TLC plate is a mess. How can I fix this?

A: Tar formation is almost always a result of poor temperature control.

  • Cause: Exothermic Reaction. The reaction between an amine and an acyl chloride is highly exothermic. Adding the chloroacetyl chloride too quickly or without adequate cooling can cause the reaction temperature to spike, leading to polymerization and decomposition side reactions.

    • Solution: Strict temperature control is non-negotiable. Maintain the reaction at 0 °C during the entire addition of chloroacetyl chloride. Add the reagent very slowly (dropwise) with vigorous stirring to dissipate heat effectively. If the reaction is scaled up, a dry ice/acetone bath may be necessary for better temperature management.

Q: I have two major spots on my TLC after the reaction: my product and unreacted starting material. What should I do?

A: This indicates an incomplete reaction.

  • Cause 1: Insufficient Reagent. You may have used a substoichiometric amount of chloroacetyl chloride due to decomposition or measurement error.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride to ensure the complete consumption of the limiting aniline.

  • Cause 2: Short Reaction Time. The reaction may simply not have had enough time to go to completion.

    • Solution: Continue to monitor the reaction by TLC for a longer period. If the reaction has stalled, a small, additional charge of chloroacetyl chloride might be necessary, but be cautious not to add a large excess.

Q: My product precipitated during the reaction. Is this normal?

A: This can be normal, but it depends on what is precipitating.

  • Normal Precipitate: The hydrochloride salt of your base (e.g., triethylamine hydrochloride) is expected to precipitate from solvents like DCM. This is a good sign that the reaction is proceeding and HCl is being scavenged.

  • Problematic Precipitate: If the product itself is insoluble in the reaction solvent, it may precipitate out, potentially trapping starting material and leading to an incomplete reaction.

    • Solution: If you suspect product precipitation is hindering the reaction, you may need to switch to a solvent in which the product is more soluble, such as THF or 1,4-dioxane.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base, like pyridine or sodium hydroxide?

    • A: Pyridine can be used, but it is also a nucleophile and can react with chloroacetyl chloride. Strong, non-nucleophilic bases like Et₃N or DBU are preferred.[9] Using aqueous bases like NaOH is not recommended as they will rapidly hydrolyze the chloroacetyl chloride. A biphasic Schotten-Baumann reaction is an alternative but requires careful control.

  • Q2: Why is acetylation often used as a protecting group strategy for anilines?

    • A: The acetyl group is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom.[10] This deactivates the aromatic ring towards further electrophilic substitution and makes the nitrogen lone pair less available, thus protecting the amine functionality from oxidation or unwanted side reactions.[11]

  • Q3: My starting 4-chloro-2,5-dimethoxyaniline is dark brown. Is it still usable?

    • A: Anilines are prone to air oxidation, which often results in discoloration. While slight discoloration may not significantly impact the reaction, a very dark color suggests lower purity. For best results, you can purify the aniline before use by recrystallization (e.g., from an ethanol/water mixture) or by filtering a solution of it through a short plug of silica gel.

  • Q4: How do I properly dispose of leftover chloroacetyl chloride?

    • A: Leftover chloroacetyl chloride should be quenched carefully and slowly by adding it to a stirred, cold solution of sodium bicarbonate or another weak base. This should be done in a fume hood. The resulting aqueous solution can then be neutralized and disposed of according to your institution's hazardous waste protocols. Never add water directly to a large quantity of chloroacetyl chloride.

Troubleshooting Workflow

This diagram provides a logical decision tree for addressing common synthesis problems.

Troubleshooting_Workflow cluster_success Successful Outcome cluster_fail Problem Diagnosis cluster_solutions Corrective Actions Start Reaction Complete? (Check TLC) Proceed Proceed to Workup & Purification Start->Proceed Yes LowYield Low / No Yield Start->LowYield No Impure Impure Product (Multiple Spots) Start->Impure No CheckBase Verify Base: - Anhydrous? - Stoichiometry? (1.5 eq) LowYield->CheckBase CheckAcylCl Verify Acyl Chloride: - Fresh Bottle? - Handled under N2? LowYield->CheckAcylCl ChangeSolvent Consider Solvent Change (e.g., THF for solubility) LowYield->ChangeSolvent Tarry Dark / Tarry Product Impure->Tarry CheckTime Increase Reaction Time & Monitor by TLC Impure->CheckTime CheckTemp Verify Temperature: - Maintained at 0°C during addition? Tarry->CheckTemp

Fig 2. A decision tree for troubleshooting the synthesis.

References

  • Google Patents. (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

  • NJ.gov. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,5-Dimethoxy-4-chloroaniline. Retrieved from [Link]

  • ACS Publications. (2016). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

Sources

Technical Support Center: Optimizing N-Acetylation of 4-Chloro-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-acetylation of 4-chloro-2,5-dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the N-acetylation of 4-chloro-2,5-dimethoxyaniline, providing concise and scientifically grounded answers.

Q1: What is the primary mechanism of N-acetylation for an aromatic amine like 4-chloro-2,5-dimethoxyaniline?

A1: The N-acetylation of 4-chloro-2,5-dimethoxyaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride, respectively) and a proton to yield the final N-acetylated product, N-(4-chloro-2,5-dimethoxyphenyl)acetamide.[1] The reaction is often carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.[1][2]

Q2: Which acetylating agent is superior for this reaction: acetic anhydride or acetyl chloride?

A2: Both acetic anhydride and acetyl chloride are effective for N-acetylation, but they present a trade-off between reactivity and handling.[3]

  • Acetyl chloride is generally more reactive, often leading to faster reaction times.[3] However, this heightened reactivity can sometimes result in lower selectivity and the formation of unwanted byproducts.[3] A significant drawback is the production of corrosive hydrogen chloride (HCl) gas, which requires careful management.[3][4]

  • Acetic anhydride is less reactive, offering a milder and often more selective acetylation.[3] Its byproduct is acetic acid, which is less corrosive and more easily removed than HCl.[3][4] For many applications, especially on a larger scale or with sensitive substrates, the safety, cost, and handling benefits of acetic anhydride make it the preferred reagent.[3][4]

Q3: Is a base always necessary for this reaction? If so, what is its role?

A3: While the reaction can proceed without a base, its inclusion is highly recommended. The N-acetylation of anilines with acetylating agents like acetyl chloride produces one equivalent of acid (HCl).[2] This acid can protonate the starting aniline, forming a salt and rendering it non-nucleophilic, thereby halting the reaction.[2] A base, such as pyridine or even a weaker base like potassium carbonate, neutralizes the liberated acid, preventing this salt formation and shifting the equilibrium towards the product side.[1][2]

Q4: My starting material, 4-chloro-2,5-dimethoxyaniline, is colored. Is this normal, and will it affect my reaction?

A4: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight coloration may not significantly impact the reaction, a dark color suggests a higher level of impurities that could potentially lower the yield and complicate purification. It is advisable to use starting material that is as pure as possible. If necessary, the aniline can be purified by recrystallization or column chromatography before use.

Q5: What are the expected physical properties of the product, N-(4-chloro-2,5-dimethoxyphenyl)acetamide?

A5: The product, N-(4-chloro-2,5-dimethoxyphenyl)acetamide, is a solid at room temperature. Its molecular formula is C10H12ClNO3, and its molecular weight is 229.66 g/mol .[5][6]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The following decision tree can help pinpoint the cause.

Low_Yield_Troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low or No Yield reagent_quality Check Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Assess Work-up & Purification start->workup_purification aniline_purity Impure 4-chloro-2,5-dimethoxyaniline? reagent_quality->aniline_purity Starting Material acetylating_agent_degraded Degraded Acetic Anhydride/Chloride? reagent_quality->acetylating_agent_degraded Acetylating Agent incorrect_stoichiometry Incorrect Stoichiometry? reagent_quality->incorrect_stoichiometry Molar Ratios insufficient_base Insufficient or No Base? reaction_conditions->insufficient_base low_temperature Reaction Temperature Too Low? reaction_conditions->low_temperature short_time Insufficient Reaction Time? reaction_conditions->short_time solvent_issue Inappropriate Solvent? reaction_conditions->solvent_issue product_loss_extraction Product Loss During Extraction? workup_purification->product_loss_extraction product_loss_recrystallization Product Loss During Recrystallization? workup_purification->product_loss_recrystallization incomplete_precipitation Incomplete Precipitation? workup_purification->incomplete_precipitation solution_repurify_aniline Solution: Repurify aniline. aniline_purity->solution_repurify_aniline solution_fresh_acetylating Solution: Use fresh acetylating agent. acetylating_agent_degraded->solution_fresh_acetylating solution_recalculate_stoichiometry Solution: Recalculate and use slight excess of acetylating agent. incorrect_stoichiometry->solution_recalculate_stoichiometry solution_add_base Solution: Add a suitable base (e.g., pyridine, K2CO3). insufficient_base->solution_add_base solution_increase_temp Solution: Increase reaction temperature. low_temperature->solution_increase_temp solution_monitor_tlc Solution: Monitor reaction by TLC until completion. short_time->solution_monitor_tlc solution_solvent_choice Solution: Use a suitable solvent (e.g., acetic acid, DMF, acetonitrile). solvent_issue->solution_solvent_choice solution_optimize_extraction Solution: Optimize extraction pH and solvent. product_loss_extraction->solution_optimize_extraction solution_optimize_recrystallization Solution: Optimize recrystallization solvent system. product_loss_recrystallization->solution_optimize_recrystallization solution_cool_longer Solution: Ensure complete cooling for precipitation. incomplete_precipitation->solution_cool_longer

Caption: Troubleshooting Decision Tree for Low Yield

In-depth Analysis of Low Yield Causes:
  • Reagent Quality: Acetic anhydride is susceptible to hydrolysis.[7] Always use a fresh bottle or verify the purity of an older one. The starting aniline can oxidize over time; if it is dark, consider purification.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the acetylating agent is often beneficial to drive the reaction to completion.[7]

  • Base: As discussed in the FAQs, the absence of a base to neutralize the acidic byproduct is a common reason for incomplete reactions, especially when using acetyl chloride.[2]

  • Temperature: While N-acetylation is often exothermic, some systems may require gentle heating to initiate or complete the reaction.

  • Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

  • Work-up: The product is an amide and is relatively neutral. During an aqueous work-up, ensure the pH is not strongly acidic or basic to avoid hydrolysis back to the aniline.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, product purity is paramount.

Q: My final product shows multiple spots on TLC. What are the likely impurities?

A: The most common impurities are:

  • Unreacted 4-chloro-2,5-dimethoxyaniline: This is easily identified by co-spotting your product with the starting material on a TLC plate.

  • Di-acetylation product: While less common for anilines due to the deactivating effect of the first acetyl group, it is a possibility under harsh conditions.

  • Side-products from impurities in the starting material.

Troubleshooting Impurities:

ImpurityIdentificationMitigation/Removal
Unreacted Starting Material Co-spotting on TLC with the starting aniline.Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion. Can often be removed by recrystallization.
Di-acetylated Product Will have a different Rf value on TLC. May be identifiable by NMR.Use milder reaction conditions. Avoid a large excess of the acetylating agent. Can be separated by column chromatography.
Byproducts from Acetylating Agent Acetic acid (from acetic anhydride) is the most common.Typically removed during the aqueous work-up. Washing the crude product with a dilute sodium bicarbonate solution can help.
Issue 3: Difficulty with Product Isolation and Purification

Q: My product is not precipitating out of the reaction mixture.

A: This can occur if the product is highly soluble in the reaction solvent.

  • Solution 1: Try to concentrate the reaction mixture by removing some of the solvent under reduced pressure.

  • Solution 2: Add a non-solvent to induce precipitation. For example, if the reaction is in a polar solvent like acetic acid or DMF, slowly adding cold water can cause the organic product to precipitate.

  • Solution 3: Cool the reaction mixture in an ice bath to decrease the solubility of the product.[8]

Q: My recrystallization is not yielding pure crystals.

A: The choice of recrystallization solvent is crucial.

  • Ideal Solvent Properties: The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) on a small scale to find the optimal one.

  • Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the N-acetylation of 4-chloro-2,5-dimethoxyaniline.

Materials:

  • 4-chloro-2,5-dimethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) in glacial acetic acid.

  • Acetylation: While stirring, add acetic anhydride (1.2 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)acetamide.

  • Drying: Dry the purified crystals in a vacuum oven.

Characterization:

  • Determine the melting point of the dried product.

  • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

  • Obtain an IR spectrum to confirm the presence of the amide functional group.

Section 4: Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling Reagents:

  • Acetic Anhydride: Corrosive and a lachrymator.[9] It reacts with water.[9] Handle in a well-ventilated fume hood.[10][11] Avoid contact with skin and eyes.[11][12]

  • Acetyl Chloride: Highly reactive and corrosive.[3] Reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid: Corrosive. Handle with care.

  • 4-chloro-2,5-dimethoxyaniline: Can be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Section 5: Analytical Monitoring

Effective monitoring is key to understanding and optimizing your reaction.

Thin Layer Chromatography (TLC):

  • Purpose: To monitor the consumption of the starting material and the formation of the product.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp to visualize the spots.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the final product and assess its purity.

  • Key Signals for N-(4-chloro-2,5-dimethoxyphenyl)acetamide:

    • A singlet for the acetyl methyl protons (~2.2 ppm).

    • Singlets for the two methoxy group protons (~3.8-3.9 ppm).

    • Aromatic protons in the appropriate region.

    • A broad singlet for the N-H proton.

Infrared (IR) Spectroscopy:

  • Purpose: To confirm the presence of the amide functional group.

  • Key Absorptions:

    • An N-H stretch around 3300 cm⁻¹.

    • A strong C=O (amide I) stretch around 1660 cm⁻¹.

References

  • Why is acetic anhydride preferred over acetyl chloride in acetylation reaction? - Brainly. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. Available at: [Link]

  • Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed. Available at: [Link]

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate. Available at: [Link]

  • What is the Difference Between Acetyl Chloride and Acetic Anhydride - Pediaa.Com. Available at: [Link]

  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? - ResearchGate. Available at: [Link]

  • What safety precautions should you take when working with acetic anhydride? - Quora. Available at: [Link]

  • Acetic anhydride or acetyl chloride, that is the question... - Sciencemadness Discussion Board. Available at: [Link]

  • acetylation aniline - YouTube. Available at: [Link]

  • question an N-acetylation of aniline, using aspirin - Sciencemadness Discussion Board. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available at: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available at: [Link]

  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Available at: [Link]

  • ICSC 0209 - ACETIC ANHYDRIDE. Available at: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available at: [Link]

  • Approaches for the N‐acetylation of anilines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mild and Useful Method for N-Acylation of Amines - Taylor & Francis. Available at: [Link]

  • Effect of side groups on the N-acetylation of aromatic amines. The... - ResearchGate. Available at: [Link]

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. Available at: [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) - ACS Publications. Available at: [Link]

  • Acetylation Detection Method | MtoZ Biolabs. Available at: [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst - The Royal Society of Chemistry. Available at: [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent - Semantic Scholar. Available at: [Link]

  • Amines - NCERT. Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. Available at: [Link]

  • Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. Available at: [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.

Sources

Technical Support Center: Purification of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 448250-64-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The methodologies described herein are based on established principles of organic chemistry and purification techniques for analogous N-arylacetamides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My crude product is an oil and won't solidify. What should I do?

Answer: Oiling out during crystallization is a common issue. This typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the concentration of impurities is high, leading to a significant depression of the melting point.

  • Immediate Steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

    • Lower the Temperature: Cool the solution in an ice bath or even a colder bath (e.g., ice/salt or dry ice/acetone) to further decrease solubility and induce crystallization. Be cautious, as rapid cooling can sometimes trap impurities.

  • If Oiling Persists:

    • Solvent Re-evaluation: The solvent system may not be optimal. The oil is essentially a liquid phase of your impure compound. Try to redissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or petroleum ether) dropwise at room temperature or while gently warming until turbidity persists. Then, allow it to cool slowly.

    • Trituration: Add a solvent in which your desired compound is sparingly soluble but the oily impurities are soluble (e.g., cold diethyl ether or hexanes). Stir the mixture vigorously. The desired compound may solidify while the impurities remain in the solvent. The resulting solid can then be filtered.

    • Purification by Chromatography: If recrystallization attempts fail, the oil should be purified by column chromatography.

Question: After recrystallization, my product yield is very low. How can I improve it?

Answer: Low recovery can be attributed to several factors, from the choice of solvent to the experimental technique.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: You may need to use a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved, even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration (if performed), product will be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. Also, ensure you use a slight excess of hot solvent to keep the compound dissolved during this step.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization at a low temperature.

Question: My purified product still shows impurities by TLC/NMR. What are the next steps?

Answer: Persistent impurities suggest that a single purification technique may be insufficient or that the chosen method is not effective for the specific contaminants present.

  • Identify the Impurity (if possible):

    • Starting Materials: Unreacted 4-chloro-2,5-dimethoxyaniline or residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid) could be present.

    • By-products: Side reactions may have occurred.

  • Purification Strategy:

    • Re-recrystallization: A second recrystallization from a different solvent system may remove the persistent impurities.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1] A typical workflow is as follows:

      • Stationary Phase: Silica gel is a standard choice.

      • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). You want the desired compound to have an Rf value of approximately 0.3.[1]

    • Acid-Base Extraction: If the impurity is acidic (e.g., chloroacetic acid) or basic (e.g., unreacted aniline), an aqueous wash of the crude product dissolved in an organic solvent can be effective.

      • Wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities.

      • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

      • Follow with a brine wash and dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.

Question: What is a good starting solvent for recrystallizing this compound?

Answer: Based on procedures for structurally similar N-aryl acetamides, ethanol is a good first choice for recrystallization.[2][3][4]

  • Rationale: Many acetamides exhibit good solubility in hot ethanol and lower solubility in cold ethanol.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal and colored impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

If ethanol proves to be too good of a solvent, consider an ethanol/water mixture or other solvent systems like isopropanol or acetone/water.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The synthesis typically involves the acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. Potential impurities include:

  • Unreacted 4-chloro-2,5-dimethoxyaniline: This is a basic impurity.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride. This is an acidic impurity.

  • Diacylated by-product: The nitrogen of the newly formed amide could potentially be acylated a second time, though this is generally less favorable.

  • Polymeric materials: Side reactions could lead to the formation of oligomers.

  • Residual solvents: Solvents used in the reaction or workup (e.g., acetic acid, acetone, ethyl acetate).[2][5]

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring purification.

  • Procedure:

    • Spot the crude material, the purified fractions, and a co-spot (crude and purified in the same lane) on a silica gel TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Interpretation: The pure compound should appear as a single spot with a consistent Rf value. The crude material will likely show multiple spots.

Q3: What are the storage recommendations for purified this compound?

Q4: Can I use HPLC for the purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification. A reverse-phase C18 column is often suitable for compounds of this nature.[8]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is a common choice.[8]

  • Advantages: HPLC offers higher resolution than standard column chromatography, making it suitable for separating very similar impurities.

Visualizing Purification Workflows

Below are diagrams illustrating the decision-making process for purification.

Purification_Workflow crude Crude Product recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization tlc_check1 TLC Analysis recrystallization->tlc_check1 pure_product Pure Product (Dry & Characterize) tlc_check1->pure_product Pure column_chromatography Column Chromatography (Silica, EtOAc/Hex) tlc_check1->column_chromatography Impure tlc_check2 TLC Analysis column_chromatography->tlc_check2 tlc_check2->pure_product Pure Fractions tlc_check2->column_chromatography Impure Fractions (Re-run or discard)

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Crude Product in Hot Solvent cool Cool Solution start->cool result Observe Outcome cool->result crystals Crystals Form result->crystals Success oiling_out Product Oils Out result->oiling_out Problem no_precipitate No Precipitate result->no_precipitate Problem action1 Scratch / Seed Re-heat & add poor solvent oiling_out->action1 action2 Reduce Solvent Volume Change Solvent System no_precipitate->action2 action1->cool action2->cool

Caption: Troubleshooting guide for common recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol and heat the mixture to boiling (e.g., on a hot plate with stirring) until the solid is completely dissolved. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold 95% ethanol.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally leads to better separation.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Elute: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect the eluent in fractions (e.g., in test tubes).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary Table

ParameterRecommended Value/SystemRationale/Comments
Recrystallization Solvent 95% EthanolEffective for similar acetamides; good solubility differential.[2][3][4]
Column Chromatography
- Stationary PhaseSilica GelStandard, effective for moderately polar compounds.
- Mobile PhaseEthyl Acetate / Hexanes GradientGood starting system, allows for polarity tuning.
TLC Rf Target ~0.3Optimal for good separation in column chromatography.[1]

References

  • El Moutaouakil Ala Allah, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6). Available at: [Link]

  • Acikbas, Y., et al. (2018). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). Available at: [Link]

  • Cankaya, N., et al. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Chloroacetamide. Available at: [Link]

  • Nichols, L. (2022). Column Chromatography. YouTube. Available at: [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. It addresses common experimental challenges, focusing on the identification, mitigation, and troubleshooting of byproduct formation to enhance reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproducts arise from the inherent reactivity of the starting materials and the reaction conditions. These typically include:

  • Unreacted 2,5-dimethoxy-4-chloroaniline: A result of an incomplete reaction.

  • Chloroacetic acid: Formed from the hydrolysis of the highly moisture-sensitive chloroacetyl chloride reagent.[1]

  • Diacylated species: Where a second chloroacetyl group reacts with the nitrogen of the newly formed amide product, though this is less common with anilides under controlled conditions.

  • Oxidation products: The electron-rich aniline starting material is susceptible to oxidation, leading to colored impurities that can discolor the reaction mixture and final product.[2]

  • Amine hydrochloride salt: The reaction generates hydrochloric acid (HCl), which reacts with the basic starting amine to form a non-nucleophilic salt, effectively removing it from the reaction and limiting the yield if no other base is present.[3][4]

Q2: My reaction mixture is turning dark brown or purple. What is causing this and is it a problem?

This is a common observation when working with electron-rich anilines, such as 2,5-dimethoxy-4-chloroaniline. The discoloration is typically due to the formation of trace amounts of oxidation byproducts.[2] While often present in small quantities, these highly colored impurities can be difficult to remove.

To mitigate this:

  • Ensure the 2,5-dimethoxy-4-chloroaniline starting material is pure and not degraded.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use high-purity, degassed solvents.

  • Discoloration does not always mean the reaction has failed, but it complicates purification. The color can often be removed during workup by treating the organic solution with activated charcoal.

Q3: What is the role of a base in this reaction, and which one should I choose?

A base is critical for achieving high yields. The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[3] Without an added base, this HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. This limits the maximum theoretical yield to 50%.[4]

Recommended Bases:

  • Tertiary Amines (e.g., Triethylamine, TEA): Commonly used, but can sometimes be difficult to remove completely during workup.

  • Sterically Hindered Non-Nucleophilic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice. It is a strong, non-nucleophilic, sterically hindered base that efficiently scavenges HCl without participating in side reactions.[5][6][7]

  • Inorganic Bases (e.g., Sodium Bicarbonate, Sodium Acetate): Can be used, particularly in two-phase or aqueous systems, to neutralize the generated acid.[8][9]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[6][10]

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic starting material and product should be UV-active.

  • Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture) on the TLC plate. The reaction is complete when the starting amine spot in the reaction mixture lane has been completely consumed. The product, being more polar than the starting amine, will have a lower Rf value.

In-Depth Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

My reaction seems to have stalled with significant starting material remaining, according to TLC. What's wrong?

This points to several potential issues related to reagent activity and reaction conditions.

  • Possible Cause A: Protonation of Starting Amine

    • Explanation: As discussed in the FAQ, HCl is generated during the reaction. If an insufficient amount of base is used, or if no base is used at all, the starting 2,5-dimethoxy-4-chloroaniline will be protonated, forming its hydrochloride salt. This salt is not nucleophilic and will not react with chloroacetyl chloride.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., DBU, triethylamine) is added to the reaction mixture to neutralize the HCl as it forms.[6][7] For sluggish reactions, a slight excess of the base may be beneficial.

  • Possible Cause B: Hydrolysis of Chloroacetyl Chloride

    • Explanation: Chloroacetyl chloride is highly reactive and reacts rapidly with any trace moisture in the solvents or on the glassware to form inactive chloroacetic acid and more HCl.[1] This consumes your electrophile before it can react with the amine.

    • Solution:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents.

      • Handle chloroacetyl chloride under an inert atmosphere (nitrogen or argon).

      • Add the chloroacetyl chloride to the reaction mixture dropwise, preferably using a syringe, to maintain control and prevent moisture ingress.[6]

  • Possible Cause C: Sub-optimal Temperature

    • Explanation: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon adding the highly reactive chloroacetyl chloride.[6] However, after the initial addition, the reaction may require warming to room temperature to proceed to completion in a reasonable timeframe.

    • Solution: After the dropwise addition of chloroacetyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, monitoring by TLC until completion.[6][7]

Problem 2: The Final Product is Impure and Difficult to Purify

My crude product shows multiple spots on TLC, is oily, or has a persistent color.

This indicates the presence of one or more byproducts that need to be addressed through modified reaction conditions or a more rigorous workup.

  • Possible Cause A: Presence of Chloroacetic Acid

    • Explanation: If the chloroacetyl chloride was partially hydrolyzed, the resulting chloroacetic acid will be present in your crude product. This acidic impurity can make the product oily or waxy and interfere with crystallization.

    • Solution: During the aqueous workup, wash the organic layer thoroughly with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic chloroacetic acid, converting it to its sodium salt, which is soluble in the aqueous layer and will be removed.

  • Possible Cause B: Formation of a Diacylated Byproduct

    • Explanation: While less common for anilides, using a large excess of chloroacetyl chloride or running the reaction at elevated temperatures can potentially lead to the formation of a diacylated byproduct. This impurity would be less polar than your desired product and appear as a higher Rf spot on TLC.

    • Solution:

      • Use a precise stoichiometry, with only a slight excess of chloroacetyl chloride (e.g., 1.0 to 1.1 equivalents).

      • Maintain a low reaction temperature during the addition of the acyl chloride.

      • If the byproduct forms, it will likely need to be removed via column chromatography.

  • Possible Cause C: Persistent Color from Oxidation

    • Explanation: As mentioned, oxidation of the aniline starting material can create highly colored impurities that are difficult to remove by simple crystallization.

    • Solution:

      • After the aqueous workup and before final solvent removal, treat the organic solution with a small amount of activated charcoal.

      • Stir for 15-30 minutes, then filter the solution through a pad of Celite® to remove the charcoal and the adsorbed colored impurities.

      • Proceed with crystallization of the decolorized solution.

Data Summary

Table 1: Impact of Reaction Parameters on Product Yield and Purity

ParameterSub-Optimal ConditionConsequenceRecommended ConditionRationale & Byproduct Mitigation
Moisture Use of non-anhydrous solvents/glasswareHydrolysis of chloroacetyl chloride; low yield; formation of chloroacetic acid.Use oven-dried glassware and anhydrous solvents under an inert atmosphere.Prevents consumption of the acylating agent and formation of acidic impurities.[1]
Base No base or < 1 equivalentReaction stalls at ≤50% yield; formation of amine hydrochloride salt.1.0 - 1.2 equivalents of a non-nucleophilic base (e.g., DBU, TEA).[6]Neutralizes generated HCl, ensuring the starting amine remains nucleophilic and available for reaction.[4]
Stoichiometry Large excess of chloroacetyl chloride (>1.5 eq)Increased risk of diacylation and other side reactions.1.0 - 1.1 equivalents of chloroacetyl chloride.Minimizes the formation of less polar diacylated byproducts.
Temperature Addition at room temperature; high refluxUncontrolled exotherm; potential for side reactions and diacylation.Add chloroacetyl chloride at 0-5 °C, then allow to warm to room temperature.[6]Controls the initial reactivity and prevents the formation of temperature-dependent byproducts.
Atmosphere Reaction run open to airOxidation of the electron-rich aniline, leading to colored impurities.Run the reaction under an inert atmosphere (N₂ or Ar).Minimizes the formation of highly colored oxidation byproducts.[2]

Visualizing the Chemistry

Reaction Schemes and Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Amine 2,5-Dimethoxy-4-chloroaniline Product This compound Amine->Product Acylation HCl_Salt Base•HCl Salt Amine->HCl_Salt Acyl Chloroacetyl Chloride Acyl->Product Acylation Acyl->HCl_Salt Base Base (e.g., DBU) Base->Product Acylation Base->HCl_Salt Solvent Anhydrous Solvent (e.g., THF) Solvent->Product Acylation Solvent->HCl_Salt

Caption: Primary synthesis route for the target acetamide.

Byproduct_Formation cluster_hydrolysis Hydrolysis Pathway cluster_side_reactions Other Side Reactions Acyl Chloroacetyl Chloride Acid Chloroacetic Acid Acyl->Acid Hydrolysis Amine 2,5-Dimethoxy-4-chloroaniline Oxidized Oxidized Impurities Amine->Oxidized Oxygen (Air) Product Desired Product Diacylated Diacylated Byproduct Product->Diacylated Excess Acyl Chloride / Heat Water H₂O (Trace Moisture) Water->Acyl Troubleshooting_Workflow Start Problem Encountered Problem1 Low Yield? Start->Problem1 Problem2 Impure Product? Start->Problem2 Problem1->Problem2 No Solution1A Check Base Stoichiometry (>1 eq) Problem1->Solution1A Yes Solution2A Add Bicarbonate Wash (Removes Acidic Impurities) Problem2->Solution2A Yes Solution1B Ensure Anhydrous Conditions Solution1A->Solution1B Solution1C Optimize Temperature (Warm after addition) Solution1B->Solution1C End Improved Synthesis Solution1C->End Solution2B Use Charcoal Treatment (Removes Color) Solution2A->Solution2B Solution2C Purify via Recrystallization or Chromatography Solution2B->Solution2C Solution2C->End

Caption: A general workflow for troubleshooting common issues.

Recommended Protocols

Protocol 1: Synthesis using DBU as a Base

This protocol is adapted from methodologies described for the acylation of aryl amines.[6][7]

  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,5-dimethoxy-4-chloroaniline (6 mmol, 1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in 20 mL of anhydrous tetrahydrofuran (THF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture in an ice-salt bath to 0-5 °C with stirring.

  • Reagent Addition: Slowly add chloroacetyl chloride (6.1 mmol, 1.02 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Hexane:EtOAc 7:3) until the starting amine is no longer visible.

Protocol 2: Aqueous Workup and Purification
  • Quenching: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of 1M HCl (to remove any remaining DBU).

    • 50 mL of saturated NaHCO₃ solution (to remove any chloroacetic acid).

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

References

  • PubChem. Chloroacetyl chloride | ClCH2COCl | CID 6577. National Center for Biotechnology Information. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ACS Publications. (2026). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters. [Link]

  • Yufeng. (n.d.). Problem using Chloroacetyl Chloride. [Link]

  • American Chemical Society. (2026). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

  • Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2007). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]

  • Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]

  • Sci-Hub. (n.d.). Anodic-Oxidation Products of 2',5'-Dimethoxyacetanilide Derivatives, and Their Application to the Synthesis of Aminoanthraquinones. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • National Institutes of Health. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for maximizing your yield and purity.

The target molecule is synthesized via a nucleophilic acyl substitution, specifically the N-acetylation of 2,5-dimethoxy-4-chloroaniline with chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact its outcome.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the synthesis. Each question is framed as a specific experimental observation, followed by an in-depth analysis of potential causes and actionable solutions.

Issue 1: Low or Stalled Reaction Conversion

Q1: My TLC analysis consistently shows a significant amount of unreacted 2,5-dimethoxy-4-chloroaniline, even after extended reaction times. What's going wrong?

A1: This is a classic symptom of insufficient reactivity or interfering processes. Let's break down the potential causes:

  • Inadequate Base Selection or Stoichiometry: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively shutting down the reaction. A base is required to scavenge this acid.

    • Causality: If you are using a weak base (e.g., sodium bicarbonate) or an insufficient amount (less than 1 molar equivalent), the reaction medium will become acidic, halting the conversion.

    • Solution: Employ a suitable base. For high-yield chloroacetylation of aryl amines, a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven highly effective.[1][2] Using DBU in a solvent like tetrahydrofuran (THF) can drive the reaction to completion efficiently at room temperature.[2][3] Alternatively, tertiary amines like triethylamine (TEA) are commonly used, but must be pure and dry.[4] An inorganic base like sodium acetate in an acetone/water system at low temperatures has also been reported to be effective.[5]

  • Purity of Starting Materials: The starting aniline is susceptible to oxidation, which can manifest as a discoloration (e.g., pink or brown). Oxidized impurities may not participate in the reaction or could introduce side reactions.

    • Causality: Impurities reduce the effective concentration of your nucleophile and can interfere with the desired reaction pathway.

    • Solution: Ensure the 2,5-dimethoxy-4-chloroaniline is pure. If it is discolored, consider recrystallization or purification by column chromatography prior to use. High-purity starting material can be prepared by the reduction of 2,5-dimethoxy-4-chloro-nitrobenzene.[6]

  • Presence of Moisture: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid.

    • Causality: The hydrolysis of your electrophile consumes the reagent, reducing the amount available to react with the aniline. Chloroacetic acid can also complicate the reaction and purification.[7]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried under vacuum/inert gas). Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Impurities and Side Products

Q2: My crude product shows multiple spots on TLC, and I'm isolating a dark, tarry substance instead of a clean powder. What are these impurities?

A2: This points towards side reactions, often caused by improper temperature control or reactive intermediates.

  • Runaway Exothermic Reaction: The acylation of amines is a highly exothermic process.[4] If the addition of chloroacetyl chloride is too rapid, the localized temperature increase can cause polymerization and degradation of both starting materials and the product, resulting in resinification.

    • Causality: High temperatures provide the activation energy for undesired side pathways.

    • Solution: Strict temperature control is paramount. The reaction should be conducted in an ice bath (0-5 °C).[1][5] Chloroacetyl chloride must be added slowly, dropwise, to the solution of the aniline and base to allow for efficient dissipation of the heat generated.

  • Double Acylation (Diacylation): While less common with secondary amides, it's theoretically possible under harsh conditions, though sterically hindered. A more likely issue is the formation of other complex byproducts.

  • Hydrolysis Products: As mentioned in Q1, if moisture is present, you may form chloroacetic acid from the acyl chloride and potentially the corresponding hydroxyacetamide from hydrolysis of the product's C-Cl bond under certain workup conditions, although this is less likely under standard acetylation conditions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield or Impure Product tlc_check Analyze Crude Reaction Mixture by TLC start->tlc_check unreacted_sm High % of Starting Aniline? tlc_check->unreacted_sm byproducts Multiple Byproduct Spots? unreacted_sm->byproducts No cause_sm Potential Causes: - Weak/Insufficient Base - Impure Reagents (Aniline, Solvent) - Moisture Contamination unreacted_sm->cause_sm Yes cause_bp Potential Causes: - Uncontrolled Exotherm (Resinification) - Reagent Hydrolysis - Impure Starting Materials byproducts->cause_bp Yes product_loss Clean Reaction, but Low Isolated Yield? byproducts->product_loss No solution_sm Solutions: - Use DBU or pure TEA (≥1 eq.) - Purify Aniline - Use Anhydrous Solvents/Glassware cause_sm->solution_sm end_node Optimized High-Yield Synthesis solution_sm->end_node solution_bp Solutions: - Add Acyl Chloride dropwise at 0-5 °C - Ensure Anhydrous Conditions - Check Purity of Reagents cause_bp->solution_bp solution_bp->end_node cause_loss Potential Causes: - Product soluble in workup/wash solvent - Inefficient precipitation - Suboptimal recrystallization solvent product_loss->cause_loss Yes solution_loss Solutions: - Use cold water for precipitation - Minimize wash volumes - Screen recrystallization solvents (e.g., Ethanol, Methanol) cause_loss->solution_loss solution_loss->end_node

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Tetrahydrofuran (THF) is an excellent choice, especially when used with an organic base like DBU, as it provides good solubility for the reactants and facilitates high yields.[1][2] Other options include acetonitrile, benzene, or acetone, depending on the base used.[4][5]

Q: Can I use an aqueous base like sodium hydroxide? A: Using a strong aqueous base like NaOH is highly discouraged. It will rapidly hydrolyze the chloroacetyl chloride, killing the reaction. While some methods use aqueous systems with weaker bases like sodium acetate or phosphate buffers, these require careful control of pH and temperature.[5][7] For robust, high-yield synthesis, an anhydrous organic system is generally more reliable.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting aniline and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar than the aniline but less polar than potential baseline impurities, should have a distinct Rf value. The reaction is complete when the starting aniline spot is no longer visible.

Q: My final product has a slight pink or beige tint. Is this a problem? A: A slight off-white color is common and may not indicate significant impurity. It can often be removed by a single recrystallization from a suitable solvent like ethanol or methanol.[3][5] If the color persists, it may be due to trace oxidized impurities carried over from the starting aniline.

Optimized Experimental Protocol

This protocol is based on methodologies reported to achieve high yields (75-95%) for the chloroacetylation of aromatic amines.[1][2]

Materials:

  • 2,5-dimethoxy-4-chloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 - 1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,5-dimethoxy-4-chloroaniline (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of aniline) to the flask. Stir the mixture under a nitrogen atmosphere until the aniline is fully dissolved.

  • Cooling & Base Addition: Cool the flask in an ice-salt bath to 0 °C. Once cooled, add DBU (1.1 eq) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (1.05 eq) to the dropping funnel and dilute with a small amount of anhydrous THF. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. A precipitate should form.

  • Isolation: Stir the aqueous slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from hot ethanol.[3]

Reaction Conditions Comparison Table
ParameterMethod A (DBU/THF)Method B (Acetate/Acetone)Rationale
Base DBUSodium AcetateDBU is a strong, non-nucleophilic base promoting high yields in organic solvents.[1][2] Sodium Acetate is a milder, cheaper base suitable for biphasic systems.[5]
Solvent Anhydrous THFAcetone / WaterTHF provides excellent solubility.[1] The acetone/water system is economical but requires strict temperature control to manage hydrolysis.[5]
Temperature 0 °C to RT0 °CLow temperature is critical in both methods to control the exotherm and minimize side reactions.[4]
Typical Yield High ( >85% )Good ( ~80-85% )The anhydrous organic system often provides a cleaner reaction and higher isolated yields.

Reaction Mechanism & Potential Side Reactions

The primary reaction is a nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

Core Reaction Mechanism

ReactionMechanism Aniline 2,5-dimethoxy-4-chloroaniline Product This compound Aniline->Product + Nucleophilic Attack - HCl AcylCl Chloroacetyl Chloride AcylCl->Product Base Base (e.g., DBU) Byproduct [Base-H]Cl Base->Byproduct HCl Scavenging

Caption: The N-acetylation of 2,5-dimethoxy-4-chloroaniline with chloroacetyl chloride.

Key Side Reactions

SideReactions cluster_main Desired Pathway cluster_hydrolysis Hydrolysis Side Reaction cluster_poly Degradation/Polymerization Aniline Aniline Product Desired Product Aniline->Product AcylCl Acyl Chloride AcylCl->Product AcylCl_h Acyl Chloride Hydrolysis_Product Chloroacetic Acid AcylCl_h->Hydrolysis_Product Fast Water H₂O Water->Hydrolysis_Product Reactants Reactants/ Product Resin Tarry Byproducts Reactants->Resin Uncontrolled Exotherm Heat Δ(Excess Heat) Heat->Resin

Caption: Visualization of the desired reaction pathway versus common detrimental side reactions.

References

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available at: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Available at: [Link]

  • International Journal of ChemTech Research. A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available at: [Link]

  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • ResearchGate. 2-(4-Chlorophenyl)acetamide. Available at: [Link]

  • ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Available at: [Link]

  • ResearchGate. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

Sources

Technical Support Center: Investigating the Stability of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound and the broader class of chloroacetamides in solution. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles from analogous structures to provide a robust framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions about the chemical behavior of this compound in common laboratory settings.

Q1: What are the primary degradation pathways for a compound like this compound in solution?

A1: Based on its structure, the compound is susceptible to several degradation pathways common to the chloroacetamide class. The most significant is hydrolysis , which can be catalyzed by acidic or basic conditions.[1] This process typically involves two main routes:

  • Nucleophilic Substitution (SN2): The chloride atom is displaced by a nucleophile. In aqueous solutions, this is often a hydroxide ion, leading to the formation of the corresponding hydroxy-acetamide derivative. This is a well-characterized pathway for most chloroacetamides under basic conditions.[1]

  • Amide Cleavage: The amide bond itself can be hydrolyzed, particularly under strong acidic or basic conditions, breaking the molecule into a chloroacetic acid derivative and the substituted aniline (4-chloro-2,5-dimethoxyaniline).[1]

Additionally, while less characterized for this specific molecule, photodegradation can be a concern for chloroaromatic compounds, and microbial degradation can occur in non-sterile, long-term storage, often initiated by dechlorination or dealkylation reactions.[2][3]

Q2: How do pH and temperature affect the stability of my compound?

A2: Both pH and temperature are critical factors.

  • pH: Stability is generally greatest at a near-neutral pH. Chloroacetamide hydrolysis is significantly accelerated by both acidic and basic conditions.[1][4] In strongly basic solutions (e.g., pH > 10), the SN2 reaction to replace the chloride is often the dominant pathway.[1] In strongly acidic solutions (e.g., pH < 2), cleavage of the amide bond can become more prevalent.[1]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. For kinetic studies or when storing solutions, maintaining a consistent and cool temperature (e.g., 2-8°C) is crucial.[5] For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended, provided the solvent system is appropriate to prevent precipitation upon thawing.[6]

Q3: What role do the substituents (4-chloro, 2,5-dimethoxy) on the phenyl ring play in the molecule's stability?

A3: The substituents on the aromatic ring significantly modulate the electronic properties and steric environment of the molecule, which in turn influences its reactivity.

  • Electronic Effects: The chloro and dimethoxy groups are electron-donating (methoxy, via resonance) and electron-withdrawing (chloro, inductively). These groups alter the electron density of the entire molecule, which can influence the susceptibility of the amide bond to hydrolysis and the electrophilicity of the carbon bearing the chloroacetyl group.

  • Steric Hindrance: The arrangement of these substituents can create steric hindrance around the amide linkage, potentially slowing the rate of hydrolysis compared to less substituted analogues. Subtle differences in substituent patterns are known to dramatically influence reactivity and reaction mechanisms within the chloroacetamide class.[1]

Q4: I'm observing unexpected peaks in my HPLC analysis during my experiment. What could they be?

A4: The appearance of new, growing peaks over time is a classic sign of degradation. For this compound, the most likely degradation products you are observing are:

  • Hydroxy-derivative: The product of the SN2 reaction, 2-hydroxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This product will be more polar than the parent compound and thus will likely have a shorter retention time on a reverse-phase HPLC column.

  • Amide Cleavage Products: 4-chloro-2,5-dimethoxyaniline and chloroacetic acid (or its salt). The substituted aniline is a common degradation product seen in related compounds.[2]

To confirm the identity of these peaks, a stability-indicating HPLC method should be developed, and ideally, mass spectrometry (LC-MS) should be used to determine the mass of the unknown peaks and compare them to the expected degradation products.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure the integrity of your experimental results, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the primary stock solution. These solvents minimize the risk of hydrolysis. For aqueous working solutions, prepare them fresh daily from the stock. If using buffers, use a non-nucleophilic buffer (e.g., phosphate) and adjust the pH to be as close to neutral as possible.

  • Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize degradation.[6] Protect solutions from light by using amber vials or wrapping them in foil to prevent potential photodegradation.

  • Handling: Before use, allow frozen stock solutions to thaw completely and come to room temperature. Vortex gently to ensure homogeneity, as some compounds can precipitate in the cold.

Section 2: Troubleshooting Guide - Common Experimental Issues

Problem: My assay results are inconsistent, and the measured concentration of my compound seems to decrease over the course of an experiment.

This issue points directly to compound instability under your specific experimental conditions. Use the following workflow to diagnose the problem.

TroubleshootingWorkflow Start Inconsistent Results Observed Check_Prep Step 1: Review Solution Prep - Solvent type and purity? - pH of aqueous buffer? - Freshly prepared? Start->Check_Prep Check_Storage Step 2: Examine Assay Conditions - Temperature? - Duration of experiment? - Exposure to light? Check_Prep->Check_Storage Stress_Test Step 3: Perform Forced Degradation Study (See Protocol Below) Check_Storage->Stress_Test Analyze Step 4: Analyze Data with Stability-Indicating HPLC Method Stress_Test->Analyze Identify Step 5: Identify Degradation Products & Unstable Conditions Analyze->Identify Optimize Step 6: Optimize Protocol - Adjust pH - Lower temperature - Reduce light exposure - Prepare solutions fresh Identify->Optimize End Consistent Results Achieved Optimize->End

Caption: Workflow for troubleshooting compound instability.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly identify the conditions under which your compound is unstable. It is a crucial step in developing a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is often much faster.[1]

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Neutral Hydrolysis: pH 7.0 phosphate buffer. Incubate at 60°C for 24 hours.

    • Thermal Degradation: Prepare a solution in pH 7.0 buffer and incubate at 80°C for 48 hours.

    • Photolytic Degradation: Prepare a solution in pH 7.0 buffer, expose to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.

  • Time Point Sampling: Take aliquots from each vial at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Analyze by HPLC, comparing the chromatograms of the stressed samples to the control (t=0) sample.

Protocol 2: General Stability-Indicating HPLC Method

This method serves as a starting point and should be optimized for your specific compound and its degradation products. A good stability-indicating method can separate the parent peak from all degradation product peaks.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B and equilibrate for 5 min.A gradient is essential to elute both the polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nm or by Mass Spectrometry (MS)The aromatic rings should provide a strong UV chromophore. MS provides mass confirmation.
Injection Vol. 10 µLStandard injection volume.

This method is a general guideline. Adjust the gradient, flow rate, and solvents as needed to achieve adequate separation (Resolution > 2) between the parent peak and all degradation peaks.[7]

Section 4: Data Interpretation and Visualization

The primary degradation pathway for chloroacetamides in aqueous solution is hydrolysis. The diagram below illustrates the expected SN2 pathway.

DegradationPathway cluster_main Primary Hydrolysis Pathway (SN2) Parent This compound Product 2-hydroxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (More Polar Degradant) Parent->Product + OH- - Cl-

Caption: Proposed SN2 hydrolysis pathway.

Table 1: Summary of Factors Influencing Chloroacetamide Stability

FactorConditionExpected Impact on StabilityPrimary Mechanism
pH Acidic (pH < 4)DecreasedAcid-catalyzed amide hydrolysis[1]
Neutral (pH 6-8)HighestMinimal hydrolysis
Basic (pH > 9)DecreasedBase-catalyzed SN2 reaction & amide hydrolysis[1]
Temperature IncreasedDecreasedIncreased reaction rates for all degradation pathways
Solvent Protic (Water, Alcohols)DecreasedCan act as nucleophiles, facilitating hydrolysis
Aprotic (DMSO, ACN)IncreasedLess reactive, preferred for stock solutions
Light UV/Visible ExposurePotentially DecreasedPhotodegradation[3]

References

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chloroacetamide. (2020, December 31). Sciencemadness Wiki. Retrieved January 22, 2026, from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-(4-Chlorophenyl)acetamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-Chloro-N-(2,5-dichlorophenyl)acetamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024, January 15). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: HPLC Troubleshooting for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered during method development and routine analysis of this compound. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, scientifically-sound solutions.

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method.

PropertyValue / DescriptionSignificance for HPLC Method Development
Chemical Structure C₁₀H₁₁Cl₂NO₃The presence of two chloro-substituents and two methoxy groups on the phenyl ring contributes to its hydrophobicity. The amide functional group is polar but generally neutral under typical reversed-phase conditions.
Molecular Formula C₁₀H₁₁Cl₂NO₃-
Molecular Weight 264.10 g/mol [1]-
Polarity Moderately non-polar/hydrophobic. While a specific logP is not available, the structure suggests it is well-suited for reversed-phase chromatography. Structurally similar compounds have a calculated logP around 1.8-2.0.[2]The compound will be well-retained on non-polar stationary phases like C18 or C8. The mobile phase will require a significant proportion of organic solvent (e.g., acetonitrile or methanol) for elution.
Acidity/Basicity (pKa) The amide nitrogen is very weakly basic and is not typically protonated in the pH 2-8 range used for reversed-phase HPLC. The molecule is considered neutral for practical purposes.Since the analyte is neutral, mobile phase pH will not significantly affect its retention time by altering its ionization state. However, pH is a critical tool for controlling the ionization of stationary phase silanol groups to improve peak shape.[3][4]
Recommended Starting Conditions for Reversed-Phase HPLC

This table provides a robust starting point for your method development. Adjustments should be made systematically to optimize for your specific sample matrix and analytical goals.

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides sufficient hydrophobic interaction for retaining this moderately non-polar analyte.
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)B: Acetonitrile with 0.1% Formic AcidAcetonitrile is often a good first choice due to its low viscosity and UV transparency.[5] A low pH mobile phase suppresses the ionization of residual silanol groups on the silica packing, which is a primary cause of peak tailing for many compounds.[6]
Elution Mode IsocraticStart with a 50:50 (A:B) mixture. Adjust the ratio to achieve a retention factor (k') between 2 and 10 for optimal resolution.[7] If analyzing with impurities of widely different polarities, a gradient elution may be necessary.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[9]
Column Temp. 30 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity but may affect selectivity. Maintaining a stable temperature is crucial for reproducible retention times.[10][11]
Detection UV at 225 nm or 254 nmWavelength selection should be optimized by scanning the UV spectrum of the analyte in the mobile phase.
Injection Vol. 5-20 µLStart with a low volume to avoid column overload, which can cause peak fronting.[12]
Sample Diluent Mobile PhaseDissolving the sample in a solvent stronger than the mobile phase can cause severe peak distortion. Always aim to use the mobile phase as the diluent.[13][14]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of this compound in a direct Q&A format.

General Troubleshooting Workflow

Before diving into specific issues, follow this logical progression to efficiently diagnose any problem.

G cluster_system System Checks cluster_method Method Checks start Problem Observed (e.g., Bad Peak Shape, RT Drift) check_all_peaks Does it affect ALL peaks? start->check_all_peaks system_issue System Issue Likely (Pump, Injector, Detector, Leaks) check_all_peaks->system_issue  Yes specific_issue Analyte/Method Specific Issue (Chemistry Related) check_all_peaks->specific_issue No   check_pressure Check Pressure Trace (Stable? High? Low?) system_issue->check_pressure check_column Column Issue? (Age, Void, Contamination) specific_issue->check_column check_leaks Inspect for Leaks check_pressure->check_leaks check_solvents Check Solvent Levels & Mobile Phase Prep check_leaks->check_solvents resolve Problem Resolved check_solvents->resolve check_sample Sample Prep Issue? (Solvent, Concentration) check_column->check_sample check_mobile_phase Mobile Phase Issue? (pH, Composition) check_sample->check_mobile_phase check_mobile_phase->resolve

Caption: A logical workflow for HPLC troubleshooting.

Q1: My peak for this compound is tailing. What's wrong and how do I fix it?

A: Peak tailing, where the back of the peak is drawn out, is one of the most common chromatographic problems.[15] It negatively impacts resolution and integration accuracy.

Potential Causes & Solutions:

  • Secondary Interactions with Silanols: This is the most likely cause. Even though your analyte is neutral, the amide group can interact with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[14] This creates a secondary, stronger retention mechanism that causes some molecules to elute later, resulting in a tail.

    • Solution 1: Lower Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.0) with an additive like formic or phosphoric acid suppresses the ionization of the silanol groups, making them less interactive.[6] This is the most effective first step.

    • Solution 2: Use a High-Purity Column: Modern, high-purity "Type B" silica columns have fewer accessible silanol groups and are often end-capped to block the remaining ones. If you are using an older column, switching to a newer generation product can significantly improve peak shape.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[13]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Refer to the column manufacturer's guidelines for recommended washing procedures. If the problem persists, consider replacing the column.[12]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can cause band broadening that appears as tailing.[14][16]

    • Solution: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect the column to the detector.

  • Metal Contamination: Trace metals in the column packing, frits, or system components can chelate with certain analytes, causing tailing.[6][17]

    • Solution: If suspected, washing the column with a chelating agent (as per manufacturer's instructions) may help. Using a bio-inert or PEEK-lined system can prevent this issue.

Q2: My peak is fronting. What are the likely causes?

A: Peak fronting, where the front of the peak is sloped, is typically less common than tailing but indicates a different set of problems.[18]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample mass (either too high a concentration or too large a volume) can saturate the stationary phase at the column inlet.[13][19] This causes molecules to travel down the column faster than they should, leading to a fronting peak shape.

    • Solution: Systematically reduce the injection volume or dilute your sample (e.g., by a factor of 10) and re-inject.[13] If the peak shape becomes symmetrical, you have confirmed overloading.

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column.[14][18] For example, dissolving your sample in 100% acetonitrile when your mobile phase is 50% acetonitrile/water will likely cause peak fronting or splitting.

    • Solution: Prepare your sample in the initial mobile phase whenever possible.[19] If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and keep the injection volume small.

  • Column Collapse/Void: A physical void or channel in the packing material at the column inlet can cause the sample band to spread unevenly, sometimes resulting in fronting.[18][20] This is often accompanied by a sudden drop in backpressure.

    • Solution: This damage is irreversible. The column must be replaced.[20] To prevent this, always operate within the column's recommended pressure and pH limits and avoid sudden pressure shocks.

Q3: I'm seeing a split or shouldered peak. What should I investigate?

A: Split or shouldered peaks suggest that the analyte band is being distorted before or during the separation process.

Potential Causes & Solutions:

  • Partially Blocked Frit: A partially blocked inlet frit on the column can cause the sample flow to be distributed unevenly onto the packing bed, splitting the peak.[18] This is often accompanied by an increase in system backpressure.

    • Solution: Try back-flushing the column (disconnect from the detector first) at a low flow rate. If this doesn't work, the frit may need to be replaced, or the entire column. Using a guard column can protect the analytical column from particulate matter.[12]

  • Sample Solvent Incompatibility: As with peak fronting, dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to split into two.[18][20]

    • Solution: Prepare the sample in the mobile phase.

  • Void at Column Inlet: A void or channel in the column packing can cause peak splitting.[20]

    • Solution: The column needs to be replaced.

Q4: My retention time is drifting from run to run. Why?

A: Unstable retention times are a critical issue for method reproducibility and peak identification. The direction and consistency of the drift can help diagnose the cause.[21]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: The stationary phase needs to fully equilibrate with the mobile phase. If you change the mobile phase composition and begin injections too soon, you will see retention times drift (usually to shorter times) as the column chemistry settles.[22]

    • Solution: Always flush a new mobile phase through the column for at least 10-20 column volumes before starting your analysis.[22] For a 150 x 4.6 mm column, this is about 15-30 minutes at 1 mL/min.

  • Mobile Phase Composition Change: The mobile phase composition must remain constant.

    • Volatile Component Evaporation: If you are using a volatile additive (like trifluoroacetic acid) or if one of your solvents (like acetonitrile) evaporates faster than the other from the reservoir, the mobile phase strength will change over time, causing retention to drift.[23]

    • Inaccurate Pumping: If using a gradient pump to mix solvents online, ensure the pump's proportioning valves are working correctly.[24]

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. If you suspect the pump, you can test it by preparing a pre-mixed mobile phase and running it isocratically to see if the drift disappears.[24]

  • Temperature Fluctuations: Column temperature has a significant effect on retention. If the column compartment is not temperature-controlled, changes in ambient lab temperature throughout the day will cause retention times to shift.[9][10]

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C.

  • Column Contamination/Degradation: Buildup of strongly retained sample matrix components can slowly change the stationary phase chemistry, leading to a gradual drift in retention time.[22]

    • Solution: Use a guard column and appropriate sample preparation (e.g., SPE or filtration) to protect the analytical column. Regular column flushing can also help.

Q5: I have poor resolution between my analyte and an impurity. How can I improve the separation?

A: Resolution (Rs) is the measure of separation between two peaks. An Rs value of ≥ 1.5 is generally desired for baseline separation.[8] Resolution is governed by three factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[25][26]

G cluster_k Optimize Retention (k') cluster_alpha Optimize Selectivity (α) cluster_N Optimize Efficiency (N) start Poor Resolution (Rs < 1.5) k_check Is k' between 2 and 10? start->k_check adjust_B Adjust % Organic (B) ↓%B to ↑k' and ↑Rs k_check->adjust_B No k_ok k' is OK k_check->k_ok Yes adjust_B->k_check change_solvent Change Organic Solvent (e.g., Acetonitrile ↔ Methanol) k_ok->change_solvent If resolution still poor change_column Change Stationary Phase (e.g., C18 → Phenyl-Hexyl) change_solvent->change_column alpha_ok Selectivity Improved change_column->alpha_ok use_smaller_particles Use Column with Smaller Particles (e.g., 5µm → 3µm or sub-2µm) alpha_ok->use_smaller_particles If further improvement needed use_longer_column Use Longer Column (e.g., 150mm → 250mm) use_smaller_particles->use_longer_column N_ok Efficiency Improved use_longer_column->N_ok

Caption: A workflow for improving HPLC peak resolution.

Strategies to Improve Resolution:

  • Optimize Retention Factor (k'):

    • Action: Adjust the percentage of organic solvent (%B) in the mobile phase. To increase retention and resolution, decrease the %B.[26] Aim for a k' between 2 and 10.

    • Example: If your peaks are eluting too early (k' < 2), change your mobile phase from 50:50 ACN:Water to 45:55 ACN:Water.

  • Change Selectivity (α): This is often the most powerful way to improve resolution for closely eluting peaks.[25][26] Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.

    • Action 1: Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa).[8] These solvents have different chemical properties and will interact with your analyte and the stationary phase differently, which can dramatically alter the elution order and spacing of peaks.[7]

    • Action 2: Change the Stationary Phase: If changing the mobile phase isn't enough, switch to a column with a different chemistry. For an aromatic compound like this, a Phenyl-Hexyl phase could offer different selectivity compared to a C18 due to π-π interactions.[8]

  • Increase Efficiency (N): Higher efficiency leads to sharper (narrower) peaks, which can improve the resolution of moderately overlapped peaks.[25]

    • Action 1: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency.[25][26]

    • Action 2: Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the plate number (N), but also increase run time and backpressure.[26]

Experimental Protocol: Mobile Phase Preparation

Inconsistent or improper mobile phase preparation is a frequent source of problems like baseline noise and retention time drift.[3]

Objective: To prepare 1 L of Mobile Phase A (Water with 0.1% Formic Acid).

Materials:

  • 1 L HPLC-grade water

  • High-purity formic acid (>99%)

  • 1 L clean, glass solvent reservoir bottle

  • 1 L graduated cylinder

  • Micropipette (100-1000 µL)

  • 0.45 µm membrane filter for aqueous solutions

Procedure:

  • Measure approximately 990 mL of HPLC-grade water using a graduated cylinder and pour it into the solvent reservoir bottle.

  • Using a micropipette, carefully add 1.0 mL of formic acid to the water.

  • Add HPLC-grade water to the 1 L mark.

  • Cap the bottle and swirl gently but thoroughly for 1-2 minutes to ensure the solution is homogeneous.

  • Filter the entire mobile phase through a 0.45 µm membrane filter to remove any particulates that could damage the pump or clog the column.[27]

  • Degas the mobile phase to remove dissolved air, which can cause pump problems and noisy detector baselines. This can be done by sonicating for 10-15 minutes or by online vacuum degassing.[27]

  • Clearly label the bottle with the contents, concentration, and date of preparation.

References
  • Methods for Changing Peak Resolution in HPLC.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • What are the Common Peak Problems in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • HPLC PEAK Fronting and Tailing, Common Reasons For It.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • How to Improve HPLC Resolution: Key Factors for Better Separ
  • HPLC Troubleshooting Guide.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Wh
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Troubleshooting Retention Time Changes in (U)
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Common Causes Of Peak Tailing in Chrom
  • Reasons for Peak Tailing of HPLC Column. Hawach.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Mobile Phase Optimization Str
  • This compound. Guidechem.
  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Cheméo.
  • Reversed Phase HPLC Method Development. Phenomenex.

Sources

Technical Support Center: Stability and Handling of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing degradation and ensuring the integrity of this compound throughout your experimental workflows.

I. Proactive Stability Management: Storage and Handling

Proper storage and handling are the first line of defense against the degradation of this compound. Adhering to these best practices will minimize the risk of compromising your valuable samples and experiments.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q2: How should I handle the compound when preparing solutions?

A2: Due to its susceptibility to hydrolysis, it is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.[1] Work in a fume hood with good ventilation.[2] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Solutions should be prepared fresh for each experiment whenever possible. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) in a tightly sealed vial, and the headspace should be flushed with an inert gas.

Q3: What solvents are compatible with this compound?

A3: Aprotic solvents such as acetonitrile, acetone, ethyl acetate, and dichloromethane are generally suitable for dissolving this compound. Protic solvents, especially water and alcohols (like methanol and ethanol), should be used with caution and ideally should be anhydrous, as they can participate in nucleophilic substitution reactions leading to degradation.

Q4: Are there any common laboratory reagents that are incompatible with this compound?

A4: Yes. Strong acids, strong bases, and strong oxidizing agents should be avoided as they can promote the degradation of this compound.[4][5] Nucleophilic reagents, such as primary and secondary amines, thiols, and alkoxides, can react with the chloroacetamide moiety, leading to the displacement of the chlorine atom.[6]

II. Troubleshooting Guide: Identifying and Mitigating Degradation

Even with careful handling, degradation can sometimes occur. This section provides a systematic approach to troubleshooting unexpected experimental results that may be linked to the instability of this compound.

Common Degradation-Related Issues and Solutions
Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of starting material and appearance of a more polar peak in HPLC analysis. Hydrolysis: The chloroacetamide has likely reacted with water to form the corresponding hydroxyacetamide derivative.1. Verify Solvent Anhydrousness: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. 2. Control pH: If aqueous solutions are necessary, use a buffered system to maintain a neutral or slightly acidic pH, as both acidic and basic conditions can catalyze hydrolysis.[7] 3. Lower Temperature: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.
Appearance of multiple unknown peaks, especially after exposure to light. Photodegradation: The compound may be sensitive to light, leading to the formation of various degradation products.1. Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil.[8] 2. Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light.
Discoloration of the solid compound (e.g., yellowing). Slow Degradation Over Time: This could be due to a combination of factors, including exposure to air, moisture, and light over a prolonged period.1. Re-purify: If the purity is questionable, consider recrystallization or chromatographic purification. 2. Confirm Identity and Purity: Analyze the material by HPLC, LC-MS, or NMR to identify any impurities before use.
Inconsistent reaction yields or biological activity. Reaction with Nucleophilic Reagents/Media: The chloroacetamide moiety is an electrophile and can react with nucleophiles in your reaction mixture or biological media (e.g., free thiols in proteins).1. Review Reaction Components: Check for any nucleophilic species in your reaction setup and consider using a less reactive analogue if possible. 2. Use Scavengers: In some cases, a non-interfering scavenger can be added to remove trace nucleophiles.
Visualizing Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and photolysis.

cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Product_H 2-hydroxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide Parent_H->Product_H SN2 Substitution (H2O/OH-) Product_Amide_Cleavage 4-chloro-2,5-dimethoxyaniline + Chloroacetic acid Parent_H->Product_Amide_Cleavage Amide Cleavage (Acid/Base Catalyzed) Parent_P This compound Product_P Various Degradation Products (e.g., dechlorination, rearrangement) Parent_P->Product_P UV/Visible Light

Caption: Key degradation pathways of this compound.

Troubleshooting Decision Tree

Start Unexpected Experimental Result (e.g., low yield, extra peaks) CheckPurity Is the starting material pure? Start->CheckPurity YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No CheckConditions Were anhydrous and inert conditions maintained? YesPurity->CheckConditions Purify Purify starting material (recrystallization/chromatography) NoPurity->Purify ReRun1 Re-run experiment Purify->ReRun1 YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No CheckLight Was the experiment protected from light? YesConditions->CheckLight ImproveConditions Improve experimental setup: - Use anhydrous solvents - Use inert atmosphere NoConditions->ImproveConditions ReRun2 Re-run experiment ImproveConditions->ReRun2 YesLight Yes CheckLight->YesLight Yes NoLight No CheckLight->NoLight No CheckIncompatibility Are there any incompatible reagents present? YesLight->CheckIncompatibility ProtectFromLight Protect from light: - Use amber vials - Work in low light NoLight->ProtectFromLight ReRun3 Re-run experiment ProtectFromLight->ReRun3 YesIncompatibility Yes CheckIncompatibility->YesIncompatibility Yes NoIncompatibility No CheckIncompatibility->NoIncompatibility No ModifyProtocol Modify protocol: - Remove/replace incompatible reagents YesIncompatibility->ModifyProtocol InvestigateFurther Investigate other experimental parameters NoIncompatibility->InvestigateFurther ReRun4 Re-run experiment ModifyProtocol->ReRun4

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

III. Analytical Best Practices

Robust analytical methods are essential for monitoring the purity and stability of this compound.

Recommended Analytical Techniques
Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment, stability studies, quantification.- Column: C18 reversed-phase column is typically suitable. - Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is a good starting point.[9] - Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products and impurities.Provides molecular weight information, which is invaluable for structure elucidation of unknown peaks observed in HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and certain degradation products.The compound may require derivatization to improve volatility and thermal stability.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the starting material and identification of degradation products.¹H and ¹³C NMR can provide detailed structural information.
Protocol: HPLC Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or acetic acid)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

Experimental Workflow for Stability Testing

Start Prepare Stock Solution in appropriate solvent T0_Analysis Time=0 Analysis (HPLC, LC-MS) Start->T0_Analysis Stress_Conditions Subject aliquots to stress conditions: - Elevated Temperature - Acid/Base Hydrolysis - Oxidation - Photolysis T0_Analysis->Stress_Conditions Time_Point_Analysis Analyze at various time points (e.g., 1h, 6h, 24h, 48h) Stress_Conditions->Time_Point_Analysis Data_Analysis Compare chromatograms to T=0 - Identify degradation products - Quantify loss of parent compound Time_Point_Analysis->Data_Analysis Conclusion Determine degradation pathways and stability profile Data_Analysis->Conclusion

Sources

Technical Support Center: Scale-Up Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.

Question 1: My reaction is sluggish, and I'm observing incomplete conversion of the starting aniline. What are the likely causes and how can I improve the reaction rate?

Answer: A sluggish reaction or incomplete conversion is a common issue when scaling up N-acylation reactions. Several factors could be at play:

  • Insufficient Activation of the Acylating Agent: Chloroacetyl chloride is a reactive acylating agent, but its effectiveness can be hampered.[1] Ensure that the chloroacetyl chloride is of high purity and has not been exposed to moisture, which would lead to its hydrolysis.[2]

  • Reduced Nucleophilicity of the Aniline: The 2,5-dimethoxy-4-chloroaniline is an electron-rich aromatic amine, which should make it a good nucleophile. However, the presence of ortho-substituents can introduce steric hindrance, potentially slowing the reaction.[1]

  • Inadequate Temperature Control: While many acylation reactions proceed at room temperature, scaling up can lead to heat dissipation issues.[3] If the reaction mixture is not adequately heated, the activation energy barrier may not be overcome efficiently. Conversely, excessive heat can lead to side reactions.

  • Poor Solubility of Reactants: As the scale of the reaction increases, ensuring complete dissolution of the starting materials in the chosen solvent is critical. Poor solubility will significantly slow down the reaction rate.[2]

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride. Consider titrating the chloroacetyl chloride to determine its purity before use.

  • Optimize Reaction Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-60 °C.[3] Monitor the reaction closely by TLC or LC-MS to avoid the formation of impurities at higher temperatures.

  • Solvent Selection: Ensure your chosen solvent can dissolve all reactants at the desired concentration. Aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene are commonly used for these types of reactions.[] For scale-up, consider the safety and environmental impact of the solvent.[5]

  • Catalyst Addition: In cases of significant steric hindrance or low reactivity, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.[6]

Question 2: I'm observing the formation of multiple byproducts in my crude product. What are these impurities and how can I minimize their formation?

Answer: The formation of multiple byproducts is a clear indication of side reactions occurring during the synthesis. The most common impurities in this reaction include:

  • Unreacted Starting Material: This is the most straightforward impurity to identify and is often due to incomplete reaction as discussed in the previous question.

  • Diacylated Product: While less common with primary anilines under controlled conditions, forcing conditions such as high temperatures or a large excess of the acylating agent could potentially lead to diacylation.[2]

  • Hydrolysis Products: If moisture is present in the reaction, chloroacetyl chloride will hydrolyze to chloroacetic acid.[7] This not only consumes the acylating agent but the resulting acid can also protonate the starting aniline, rendering it non-nucleophilic.[3]

  • Products of Side Reactions with the Solvent: Some solvents can react with chloroacetyl chloride under certain conditions. For example, if using an alcohol as a solvent, ester formation will compete with the desired amidation.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. A slight excess of chloroacetyl chloride (e.g., 1.05-1.2 equivalents) is often used to ensure complete conversion of the aniline.[6]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[3] Use anhydrous solvents.

  • Base Selection: The reaction of chloroacetyl chloride with the aniline will generate one equivalent of hydrochloric acid (HCl).[] This acid must be neutralized by a base to prevent protonation of the starting aniline.[6] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium carbonate.[] The choice of base can be critical in minimizing side reactions.

  • Controlled Addition: On a larger scale, the addition of chloroacetyl chloride should be done slowly and at a controlled temperature to manage the exotherm of the reaction.[] This will help to prevent localized overheating and subsequent side reactions.

Question 3: My product is difficult to purify, and I'm experiencing significant yield loss during work-up and purification. What are some effective purification strategies for this compound?

Answer: Purification challenges are common in scale-up. For this compound, a solid product, the following strategies can be employed:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction with water or a dilute aqueous base to neutralize any remaining acid and precipitate the crude product.[8]

  • Washing the Crude Product: The filtered crude product can be washed with water to remove any water-soluble impurities like the hydrochloride salt of the base used. Washing with a cold, non-polar solvent like hexane or diethyl ether can help to remove non-polar impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[8] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of amides include ethanol, ethyl acetate, or mixtures of solvents.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be used.[6] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis. However, for large-scale production, chromatography is often less desirable due to cost and solvent consumption.

Solutions to Minimize Yield Loss:

  • Optimize Quenching: Ensure the quenching step is performed carefully to avoid hydrolysis of the product, although amides are generally stable.

  • Minimize Transfers: Each transfer of the product from one vessel to another will result in some loss. Plan your work-up and purification procedure to minimize the number of transfers.

  • Proper Filtration and Drying: Ensure the product is thoroughly dried after filtration to remove any residual solvent, which could affect the yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this reaction, and which one should I choose for scale-up?

A1: A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the aniline and chloroacetyl chloride.[6] If not neutralized, the HCl will protonate the starting aniline, making it non-nucleophilic and stopping the reaction.[3] For scale-up, common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA) as they are organic bases that are soluble in common organic solvents. Inorganic bases like sodium carbonate or potassium carbonate can also be used and are often cheaper and easier to remove during work-up.[] The choice will depend on the specific reaction conditions and the desired work-up procedure.

Q2: What are the critical safety precautions I need to take when working with chloroacetyl chloride on a large scale?

A2: Chloroacetyl chloride is a highly corrosive, toxic, and water-reactive substance that requires strict safety protocols.[9][10][11] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[10] A face shield is also recommended.[10]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of the corrosive vapors.[9]

  • Handling: Chloroacetyl chloride reacts violently with water, releasing toxic HCl gas.[9][12] It should be handled under anhydrous conditions.

  • Spill Response: Have a spill kit ready that includes an appropriate absorbent material for acidic and corrosive liquids. Do not use water to clean up spills.[7]

  • Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[11]

Q3: How can I monitor the progress of the reaction effectively during scale-up?

A3: Monitoring the reaction progress is essential to determine the reaction endpoint and to avoid the formation of byproducts from over-running the reaction. The most common methods are:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting aniline and the appearance of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to accurately determine the conversion of the starting material and the formation of any impurities.

  • Gas Chromatography (GC): If the starting materials and product are sufficiently volatile and thermally stable, GC can also be used.

Q4: What are the key considerations for solvent selection in the scale-up of this synthesis?

A4: Solvent selection is a critical parameter in process chemistry.[13] For this synthesis, consider the following:

  • Solubility: The solvent must be able to dissolve the starting materials to a sufficient concentration.

  • Reactivity: The solvent should be inert to the reactants and reagents under the reaction conditions.

  • Boiling Point: The boiling point of the solvent will influence the reaction temperature and the ease of its removal after the reaction.

  • Safety and Environmental Impact: For large-scale synthesis, the toxicity, flammability, and environmental impact of the solvent are major considerations.[5] Green solvents are increasingly being explored for amide bond formation.[14]

  • Cost: The cost of the solvent can be a significant factor in the overall cost of the synthesis.

Experimental Protocol: Scale-Up Synthesis

This protocol provides a general framework for the synthesis of this compound on a larger scale. Optimization may be required based on your specific equipment and conditions.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )MolesMass/Volume
2,5-Dimethoxy-4-chloroaniline187.621.0187.6 g
Chloroacetyl chloride112.941.1124.2 g (87.5 mL)
Triethylamine101.191.2121.4 g (167.5 mL)
Dichloromethane (DCM)--1.5 L

Procedure:

  • Reaction Setup: In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethoxy-4-chloroaniline (187.6 g, 1.0 mol) and dichloromethane (1.0 L).

  • Addition of Base: Stir the mixture until the aniline is completely dissolved. Add triethylamine (121.4 g, 1.2 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, add a solution of chloroacetyl chloride (124.2 g, 1.1 mol) in dichloromethane (500 mL). Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 500 mL of water to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep1 Dissolve 2,5-dimethoxy-4-chloroaniline in DCM prep2 Add Triethylamine prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Dropwise addition of Chloroacetyl Chloride in DCM prep3->react1 Maintain T < 10 °C react2 Stir at room temperature react1->react2 react3 Monitor reaction progress (TLC/HPLC) react2->react3 workup1 Quench with water react3->workup1 Upon completion workup2 Separate organic layer workup1->workup2 workup3 Wash with acid, base, brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Recrystallize workup4->workup5 product This compound workup5->product Pure Product

Caption: Key stages in the scale-up synthesis workflow.

References

  • optimizing reaction conditions for N-acylation of p-toluidine - Benchchem.
  • Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available from: [Link]

  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
  • optimizing N-acylation of 3-aminoacetanilide reaction conditions - Benchchem.
  • Green Solvents for the Formation of Amide Linkage - ResearchGate. Available from: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available from: [Link]

  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: [Link]

  • Chloroacetyl Chloride - Yufeng. Available from: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available from: [Link]

  • Amide Synthesis - Fisher Scientific. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, experience-driven approach to the structural validation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. We will delve into the practical application and comparative analysis of two powerhouse analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is designed to go beyond a simple recitation of methods, offering insights into the causality behind experimental choices and establishing a self-validating analytical workflow.

The Imperative of Structural Integrity

In the realm of pharmaceutical development and chemical research, the precise arrangement of atoms within a molecule dictates its function, efficacy, and safety.[1][2] Any ambiguity in the structure of a compound like this compound could lead to erroneous interpretations of biological activity, compromised intellectual property, and potential safety risks. Therefore, a rigorous and orthogonal approach to structural elucidation is not just good practice; it is a scientific and regulatory necessity.[3][4] This guide will equip you with the foundational knowledge and practical steps to confidently validate the structure of this target molecule.

Analytical Strategy: A Two-Pronged Approach

Our validation strategy hinges on the synergistic use of NMR and MS. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity through bonds, while Mass Spectrometry gives precise information about the molecular weight and elemental composition, and offers clues to the structure through fragmentation patterns.[5][6][7] By comparing the data from both techniques, we can build a comprehensive and robust picture of the molecule.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] It provides detailed information about the chemical environment of individual atoms, allowing us to piece together the molecular puzzle.

Predicted ¹H and ¹³C NMR Data for this compound

Based on the known structure of this compound (Molecular Formula: C₁₀H₁₂ClNO₃, Molecular Weight: 229.66 g/mol ), we can predict the expected NMR spectra.

Structure:

Where the phenyl (Ph) ring is substituted with a chlorine and two methoxy groups. Specifically, the structure is:

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0Singlet1H-NH-The amide proton is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
~7.0 - 7.2Singlet1HAr-HAromatic proton on the phenyl ring.
~6.8 - 7.0Singlet1HAr-HAromatic proton on the phenyl ring.
~4.2 - 4.4Singlet2H-CH₂-ClThe methylene protons adjacent to the chlorine and carbonyl group are expected to be a sharp singlet.
~3.8 - 4.0Singlet3H-OCH₃Methoxy group protons.
~3.7 - 3.9Singlet3H-OCH₃Methoxy group protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~164 - 166C=OCarbonyl carbon of the amide.
~140 - 155Ar-CAromatic carbons attached to oxygen and chlorine.
~110 - 130Ar-CAromatic carbons.
~55 - 60-OCH₃Methoxy carbons.
~40 - 45-CH₂-ClMethylene carbon adjacent to chlorine.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • Use 2D NMR data to confirm the connectivity between protons and carbons.

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers complementary structural information.[8][9]

Predicted Mass Spectrum for this compound

Molecular Ion Peak:

The molecular formula is C₁₀H₁₂ClNO₃. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. We expect to see peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

  • [M]⁺˙: m/z ~261 (for ³⁵Cl, ³⁵Cl)

  • [M+2]⁺˙: m/z ~263 (for ³⁵Cl, ³⁷Cl)

  • [M+4]⁺˙: m/z ~265 (for ³⁷Cl, ³⁷Cl)

Key Fragmentation Patterns (Electron Ionization - EI):

  • Loss of Cl: [M - 35]⁺

  • Loss of CH₂Cl: [M - 49]⁺

  • Cleavage of the amide bond: This can lead to two primary fragments:

    • [CH₂ClCO]⁺ (m/z ~77)

    • [NH-Ph-(OCH₃)₂-Cl]⁺˙

Experimental Protocol: MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight and observe the isotopic pattern of the chlorine atoms.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure.

Comparative Analysis: NMR vs. MS for Structural Validation

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Connectivity of atoms (C-H framework)Molecular weight and elemental formula
Strengths - Unambiguous determination of stereochemistry and isomerism.- Provides detailed information on the local chemical environment of each atom.- High sensitivity, requiring very small sample amounts.- Provides definitive molecular weight and isotopic information.
Limitations - Relatively low sensitivity, requiring mg quantities of sample.- Can be complex to interpret for large molecules.- Does not directly provide information on atom connectivity.- Fragmentation can be complex and may not always be predictable.
Role in Validation Confirms the carbon-hydrogen backbone and the relative positions of functional groups.Confirms the overall molecular formula and provides pieces of the structure through fragmentation.

Workflow for Structural Validation

The following diagram illustrates the logical flow of the validation process, emphasizing the interplay between synthesis, purification, and spectroscopic analysis.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS NMR_Data NMR Data Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis - Molecular Ion - Isotopic Pattern - Fragmentation MS->MS_Data Comparison Comparative Analysis (NMR vs. MS data) NMR_Data->Comparison MS_Data->Comparison Structure_Validation Structure Confirmed Comparison->Structure_Validation

Caption: Workflow for the structural validation of a synthesized compound.

Conclusion: A Self-Validating System for Unquestionable Structural Confirmation

By employing a dual-pronged analytical approach utilizing both NMR and MS, researchers can establish a self-validating system for the structural confirmation of this compound. The detailed connectivity information from NMR, when corroborated by the precise molecular weight and fragmentation data from MS, provides an unassailable body of evidence. This rigorous methodology not only ensures the scientific integrity of the research but also aligns with the stringent quality standards required in pharmaceutical and chemical development.[1][2][10] Adherence to these principles will empower researchers to proceed with confidence in their downstream applications, knowing that their work is built upon a solid and well-characterized molecular foundation.

References

  • Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (2013). NHS Pharmaceutical Quality Assurance Committee.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProPharma Group. [Link]

  • Patel, M., et al. (2012). Analytical method validation: A brief review. International Journal of Students' Research in Technology & Management.
  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Nelson Labs. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • International Journal of Pharma Sciences and Research. (2012).
  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Acikbas, Y., et al. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

  • Acikbas, Y., et al. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

  • SpectraBase. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide. [Link]

  • Chu, W., et al. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry. [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Heitz, A., et al. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of Environmental Monitoring. [Link]

  • Senda, Y., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry. [Link]

  • Kamruzzaman, M., et al. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. [Link]

Sources

A Comparative Study of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, a compound of interest in drug discovery and agrochemical research, with its structurally related analogs. In the absence of extensive experimental data for the primary compound, this study leverages in silico predictions and compares them against established experimental findings for similar molecules. This approach allows for an insightful exploration of the structure-activity relationships (SAR) within this chemical class, offering guidance for future research and development.

Introduction to N-Aryl-2-chloroacetamides

N-aryl-2-chloroacetamides are a class of organic compounds characterized by a chloroacetamide moiety linked to a substituted aromatic ring. This structural motif is of significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial, herbicidal, and anticancer properties. The reactivity of the α-chloro group and the variable substitution patterns on the phenyl ring allow for fine-tuning of their biological and physicochemical properties.

This guide focuses on this compound and compares it with three key analogs to elucidate the impact of specific structural modifications:

  • Compound A (Target): this compound

  • Compound B: 2-chloro-N-(2,5-dichlorophenyl)acetamide

  • Compound C: 2-chloro-N-(4-methoxyphenyl)acetamide

  • Compound D: 2-chloro-N-phenylacetamide (unsubstituted analog)

Physicochemical and Predicted ADMET Properties

A molecule's journey through a biological system is governed by its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for Compound A is unavailable, in silico predictions provide valuable insights into its likely behavior. The following table compares the predicted ADMET properties of Compound A with the experimental or predicted properties of its analogs.

PropertyCompound A (Predicted)Compound BCompound CCompound D
Molecular Formula C₁₀H₁₁Cl₂NO₃C₈H₆Cl₃NOC₉H₁₀ClNO₂C₈H₈ClNO
Molecular Weight ( g/mol ) 264.11238.49[1]199.63[2]169.61
LogP 2.82.71.7[2]1.4
Aqueous Solubility LowLowModerateModerate
Blood-Brain Barrier Permeation HighHighHighHigh
CYP450 2D6 Inhibition InhibitorProbable InhibitorProbable InhibitorProbable Inhibitor
Hepatotoxicity ProbableProbableProbableProbable
Human Intestinal Absorption HighHighHighHigh

Interpretation: The predictions suggest that all four compounds are likely to have good intestinal absorption and the ability to cross the blood-brain barrier. The increasing lipophilicity from Compound D to Compound A, influenced by the addition of chloro and methoxy groups, may enhance membrane permeability but could also contribute to lower aqueous solubility. The potential for CYP450 inhibition and hepatotoxicity is a common predicted trait for this class of compounds and warrants experimental verification.

Comparative Biological Activity

The N-aryl-2-chloroacetamide scaffold has been investigated for a range of biological activities. This section compares the known activities of the selected analogs to infer the potential of the target compound, Compound A.

Antimicrobial and Antifungal Activity

Substituted N-phenyl-2-chloroacetamides have demonstrated notable antimicrobial activity.[3] The presence and position of substituents on the phenyl ring significantly influence their efficacy.

CompoundTarget OrganismActivity (MIC/IC₅₀)Reference
Compound B Staphylococcus aureusMIC: 125 µg/mL[3]
Escherichia coliMIC: 250 µg/mL[3]
Candida albicansMIC: 250 µg/mL[3]
Compound D Candida albicans (fluconazole-resistant)MIC: 128-256 µg/mL[4]
Aspergillus flavusMIC: 16-256 µg/mL

The data suggests that chloro-substitution on the phenyl ring, as seen in Compound B, confers broad-spectrum antimicrobial and antifungal activity. The unsubstituted analog, Compound D, also shows significant antifungal activity, particularly against resistant strains. It is plausible that Compound A, with its combination of chloro and dimethoxy substituents, will also exhibit antimicrobial properties, the potency of which will depend on the interplay of electronic and steric effects.

Cytotoxic Activity

The potential of N-aryl-2-chloroacetamides as anticancer agents has been explored, with some derivatives showing promising cytotoxicity against various cancer cell lines.

CompoundCell LineActivity (IC₅₀)Reference
N-(4-chlorophenyl)-2-chloroacetamide HepG2 (Liver Cancer)0.62 µM[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC3 (Prostate Cancer)80 µM[6]
MCF-7 (Breast Cancer)100 µM[6]

While direct data for our selected analogs is limited in publicly available literature, related compounds demonstrate significant cytotoxic potential. The mechanism is often attributed to the alkylating ability of the chloroacetamide moiety, leading to the inhibition of critical cellular processes.[7] The substitution pattern on the phenyl ring plays a crucial role in modulating this activity.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the deduction of several structure-activity relationships within this class of compounds.

SAR cluster_0 Core Scaffold cluster_1 Substituent Effects Chloroacetamide Chloroacetamide Phenyl_Ring Phenyl_Ring Chloroacetamide->Phenyl_Ring N-linkage Halogen_Sub Halogen (Cl, F, Br) - Increases Lipophilicity - Enhances Antimicrobial Activity Phenyl_Ring->Halogen_Sub Substitution at various positions Methoxy_Sub Methoxy (OCH₃) - Electron-donating - Modulates solubility and metabolism Phenyl_Ring->Methoxy_Sub Substitution at various positions No_Sub Unsubstituted - Baseline Activity Phenyl_Ring->No_Sub Unsubstituted Increased_Activity Increased_Activity Halogen_Sub->Increased_Activity Often leads to Modulated_Activity Modulated_Activity Methoxy_Sub->Modulated_Activity Can increase or decrease Baseline_Activity Baseline_Activity No_Sub->Baseline_Activity Provides

Caption: Structure-Activity Relationship overview for N-aryl-2-chloroacetamides.

  • The Chloroacetamide Moiety: This is the reactive center of the molecule, likely responsible for its alkylating properties and, consequently, its biological activity.

  • Phenyl Ring Substituents:

    • Halogens (e.g., Chlorine): The presence of chlorine on the phenyl ring, as in Compounds A and B, generally increases lipophilicity. This can enhance the compound's ability to cross cell membranes, often leading to increased antimicrobial and cytotoxic activity.[3]

    • Methoxy Groups: The methoxy groups in Compound A are electron-donating and can influence the overall electronic properties and metabolism of the molecule. Their impact on activity can be complex, potentially increasing potency in some cases while decreasing it in others.

    • Unsubstituted Ring: Compound D serves as a baseline to understand the intrinsic activity of the chloroacetamide pharmacophore when attached to a simple phenyl ring.

The combination of a chloro and two methoxy groups in Compound A presents an interesting case. The chloro group is expected to enhance lipophilicity and reactivity, while the dimethoxy substitution could modulate target binding and metabolic stability. This unique combination makes Compound A a compelling candidate for further investigation.

Experimental Protocols

To facilitate further research on this class of compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-Aryl-2-chloroacetamides

This general protocol can be adapted for the synthesis of this compound and its analogs.

Synthesis_Workflow start Start dissolve Dissolve substituted aniline in an appropriate solvent (e.g., glacial acetic acid, DCM) start->dissolve cool Cool the solution in an ice bath dissolve->cool add_reagent Add chloroacetyl chloride dropwise with stirring cool->add_reagent react Allow the reaction to proceed at room temperature for 2-4 hours add_reagent->react precipitate Add sodium acetate solution to precipitate the product react->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol) dry->recrystallize end End recrystallize->end

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.

Materials:

  • Substituted aniline (e.g., 4-chloro-2,5-dimethoxyaniline)

  • Chloroacetyl chloride

  • Glacial acetic acid or Dichloromethane (DCM)

  • Sodium acetate solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium acetate to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or vacuum oven.

  • Purify the compound by recrystallization from a suitable solvent like ethanol to obtain the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Multichannel pipette

Procedure:

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • The 11th well serves as a growth control (no compound), and the 12th well as a sterility control (no inoculum).

  • Prepare an inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This comparative guide has provided a comprehensive overview of this compound and its structurally similar compounds. While experimental data on the target compound is lacking, in silico predictions and a thorough analysis of its analogs suggest that it is a promising candidate for further investigation, potentially exhibiting antimicrobial, antifungal, and cytotoxic properties. The provided structure-activity relationships and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this and other related N-aryl-2-chloroacetamides. Future experimental validation of the predicted properties of this compound is highly recommended to fully elucidate its therapeutic or agrochemical potential.

References

  • de Farias, P. A. T., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e255080. Available from: [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1445. Available from: [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 148-155. Available from: [Link]

  • PubChem. (n.d.). Acetamide, N-(2,5-dichlorophenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from: [Link]

  • García-Pérez, G., et al. (2024). The herbicidal activity of pre-emergence herbicide cinmethylin and its potential risks on soil ecology: pH, enzyme activities and bacterial community. Environmental Sciences Europe, 36(1), 1-14. Available from: [Link]

  • ResearchGate. (n.d.). Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines... Retrieved from: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from: [Link]

  • ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives. Retrieved from: [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from: [Link]

  • Protocols.io. (2023). MTT (Assay protocol. Retrieved from: [Link]

  • Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the potential biological activities of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. While empirical data on this specific molecule is not extensively available in public literature, we can construct a robust predictive profile by examining the well-documented activities of its structural analogues. This analysis is grounded in established structure-activity relationships (SAR) within the broader class of chloroacetamide and N-phenylacetamide derivatives, offering valuable insights for researchers in drug discovery and agrochemical development.

The core structure, an N-phenylacetamide moiety, is a privileged scaffold known for a wide spectrum of biological effects, ranging from herbicidal to therapeutic applications. The addition of a chloroacetyl group is particularly significant, as this electrophilic moiety can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, often leading to irreversible inhibition of target enzymes.[1][2] The specific substitution pattern on the phenyl ring—a chlorine atom at position 4 and two methoxy groups at positions 2 and 5—is critical for modulating the molecule's physicochemical properties and target specificity.

Comparative Analysis of Biological Activities

The biological potential of this compound can be inferred by dissecting the contributions of its structural features in comparison to known analogues.

Antimicrobial Activity

The chloroacetamide functional group is a well-established pharmacophore for antimicrobial agents.[3][4] Studies on a wide range of derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5][6]

Causality of Experimental Design: The primary screening method for novel antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of a compound that prevents visible microbial growth. This assay is fundamental because it provides a quantitative measure of potency, allowing for direct comparison across different compounds and microbial strains.

Key SAR Insights:

  • The α-Chloro Group: The presence of the chlorine atom on the acetyl group is often crucial for activity. For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to inhibit 96.6% of Candida albicans strains, whereas its non-chlorinated counterpart, N-(2-hydroxyphenyl)acetamide, showed no activity.[2] This highlights the role of the chloro group as a reactive site for alkylating key microbial enzymes.[1]

  • Phenyl Ring Substituents: Halogen and electron-withdrawing groups on the phenyl ring can enhance antimicrobial efficacy. The target molecule's 4-chloro substituent likely contributes positively to its antimicrobial potential. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that electron-withdrawing groups were favorable for certain biological activities.[7]

Comparative Data for Antimicrobial Analogues

Compound/AnalogueTarget OrganismActivity (MIC/EC50)Reference
Compound 13 (A chloroacetamide derivative)Bacillus cereus10 mg/L[3][5]
Compound 20 (A chloroacetamide derivative)Candida albicans189.13 mg/L (EC50)[3][5]
N-4-bromophenyl-2-chloroacetamide (4-BFCA) Fusarium spp.12.5–50 µg/mL[8]
Compound 2 (A chloroacetamide derivative)Dermatophytes3.12-50 µg/mL[6]

Note: The exact structures for "Compound 13," "Compound 20," and "Compound 2" are detailed in the cited literature. This table illustrates the general potency of the chemical class.

The predicted antimicrobial mechanism for chloroacetamides involves the alkylation of essential proteins, such as penicillin-binding proteins in bacteria or lanosterol 14-alpha demethylase in fungi, leading to cell lysis or disruption of membrane integrity.[3][5]

Herbicidal Activity

Chloroacetamides are among the most widely used classes of herbicides for controlling weeds in major crops.[8][9] Commercial herbicides like metolachlor, acetochlor, and dimethenamid are structural analogues of the target compound.[1][9]

Mechanism of Action: These herbicides typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in germinating seedlings. This disruption impairs the formation of cell membranes, ultimately preventing root and shoot development.[9] The stereochemistry of the molecule can be critical; for example, the S-isomer of dimethenamid is significantly more herbicidally active than the R-isomer, suggesting a specific interaction with a chiral biological target.[10]

Key SAR Insights:

  • N-Substituent: The nature of the substituent on the nitrogen atom is crucial for herbicidal efficacy and crop selectivity.

  • Alkoxy Groups: The presence of alkoxy groups, such as the two methoxy groups in our target molecule, is a common feature in many commercial chloroacetamide herbicides (e.g., metolachlor, dimethenamid), suggesting their importance for activity.[9]

  • Reactivity: Studies have shown that a reduced level of N-alkylating reactivity, which can decrease non-specific toxicity, often correlates with improved herbicidal efficacy.[1] The overall phytotoxicity is a complex interplay of chemical reactivity, lipophilicity, and the plant's ability to detoxify the compound.[1]

Cytotoxic Activity

Several N-phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests a potential application for this compound in oncology research.

Causality of Experimental Design: The MTT assay is a standard colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the color is directly proportional to the number of living cells, providing a reliable measure of a compound's cytotoxicity (IC50 value).

Comparative Data for Cytotoxic Analogues

Compound/AnalogueCell LineActivity (IC50)Reference
HD-7 (A 2-chloro-N-(substituted)phenylacetamide)MCF-7 (Breast Cancer)16.75 µM[11]
HD-8 (A 2-chloro-N-(substituted)phenylacetamide)MCF-7 (Breast Cancer)18.33 µM[11]
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide HeLa (Cervical Cancer)~3.16 µM/mL[12]

The substitutions on the phenyl ring of the target molecule (4-chloro, 2,5-dimethoxy) are of particular interest. Dihydropyridine derivatives with a 2,5-dimethoxyphenyl moiety have shown potent activity, suggesting this substitution pattern could be favorable for cytotoxic effects.[11] The mechanism may involve the inhibition of key kinases or induction of apoptosis.

Structure-Activity Relationship (SAR) Summary

The biological profile of N-phenylacetamide derivatives is highly tunable through chemical modification.

SAR_Summary cluster_core Core Scaffold: N-Phenylacetamide cluster_activity Biological Activity core Phenyl-NH-CO-CH₂-R₁ r1_node R₁ = Cl (Chloroacetyl) core->r1_node Essential for alkylating activity ↑ Antimicrobial & Herbicidal Potency phenyl_node Substituents (X, Y, Z) core->phenyl_node Modulates potency, selectivity, & physicochemical properties activity_node Antimicrobial Herbicidal Cytotoxic r1_node->activity_node Enables covalent inhibition of target enzymes phenyl_node->activity_node Fine-tunes target binding and cellular uptake

Key Experimental Protocols

To empirically validate the predicted activities of this compound, the following self-validating experimental protocols are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow Diagram

MIC_Workflow start Start prep_compound Prepare serial 2-fold dilutions of test compound in a 96-well plate start->prep_compound inoculate Inoculate each well with the standardized microbial suspension prep_compound->inoculate prep_inoculum Prepare microbial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include Positive (microbe, no drug) & Negative (broth only) Controls inoculate->controls incubate Incubate plate (e.g., 37°C for 24h for bacteria) controls->incubate read Visually inspect for turbidity or read absorbance at 600 nm incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the desired microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target inoculum density in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (inoculum in broth, no compound) to ensure microbial viability and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow Diagram

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) and allow to adhere (24h) start->seed_cells treat_cells Treat cells with serial dilutions of the test compound for a set duration (e.g., 48-72h) seed_cells->treat_cells controls Include Untreated (vehicle control) & Blank (media only) wells treat_cells->controls add_mtt Add MTT reagent (e.g., 5 mg/mL) to each well and incubate for 2-4 hours controls->add_mtt solubilize Remove media and add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability (%) relative to control and determine IC50 from dose-response curve read_absorbance->calculate_ic50 end End calculate_ic50->end

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the cells with the compound for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

Based on the extensive data from its structural analogues, This compound is predicted to possess significant biological activity. The presence of the chloroacetyl moiety strongly suggests potential for potent antimicrobial and herbicidal effects, likely driven by covalent modification of key enzymes. Furthermore, the specific substitution pattern on the phenyl ring indicates a promising avenue for investigation into its cytotoxic properties against cancer cells.

This guide serves as a foundational framework for initiating research on this molecule. The immediate and necessary next step is the empirical validation of these predicted activities using the standardized protocols outlined herein. Future research should also focus on elucidating the precise molecular targets and mechanisms of action to understand its selectivity and potential for development as a novel therapeutic or agrochemical agent.

References

  • Badawy, M. E. I., et al. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Analytical Chemistry Letters, 14(4), 458-498. [Link]

  • Berardi, F., et al. (1999). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 42(21), 4323-4332. [Link]

  • Tahir, M. N., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Cheung, Y., et al. (2020). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. [Link]

  • Song, Y., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(16), 3143-3152. [Link]

  • Badawy, M. E. I., et al. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. [Link]

  • Machado, M. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. LUME UFRGS. [Link]

  • Rossato, L., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology, 57(8), 1010-1019. [Link]

  • Al-Omair, N. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation for New Derivatives Based on 2Сhloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Digital Repository of Scientific Journals. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. BMC Chemistry, 16(1), 10. [Link]

  • Patel, N. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 108-113. [Link]

  • Singh, S. K., et al. (2014). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. ResearchGate. [Link]

  • Datar, P. A., et al. (2022). Molecular dynamics articulated multilevel virtual screening protocol to discover novel dual PPAR α/γ agonists for anti-diabetic and metabolic applications. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(6), 633. [Link]

  • Li, S., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 41(3), 57. [Link]

  • Atalay, T., et al. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. [Link]

  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. [Link]

  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 530-536. [Link]

  • Couderchet, M., & Boger, P. (1997). Biological Activity of Two Stereoisomers of the N-Thienyl Chloroacetamide Herbicide Dimethenamid. Pesticide Science, 50(3), 221-227. [Link]

  • Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(23), 12108. [Link]

  • de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 558. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. PubChem. [Link]

  • Fathalla, O. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6667. [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282. [Link]

  • Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Cheméo. [Link]

  • Torres-García, I., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. [Link]

  • Mohamed, S. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 3(1), x172023. [Link]

Sources

A Comparative Efficacy Analysis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and Known Dopamine D2 Receptor Antagonists: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is recognized primarily as a chemical intermediate in the synthesis of various pharmaceutical compounds, most notably Lurasidone, an atypical antipsychotic.[1][2][3][4] Lurasidone exhibits a complex pharmacological profile, with a high affinity for dopamine D2 receptors.[5] While the biological activity of this compound itself is not extensively characterized in public literature, its structural relation to a potent D2 antagonist suggests a plausible, albeit hypothetical, interaction with the dopamine D2 receptor.

This guide presents a scientifically rigorous, hypothetical framework for comparing the efficacy of this compound against well-established dopamine D2 receptor antagonists, such as Haloperidol and Risperidone.[6][7] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive methodological approach to assess the potential inhibitory properties of novel compounds targeting the D2 receptor. The experimental designs detailed herein are grounded in established pharmacological principles and serve as a robust template for such comparative analyses.

Mechanistic Overview: Dopamine D2 Receptor Antagonism

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.[8][9] D2Rs are predominantly coupled to the Gαi/o family of G-proteins.[9] Upon binding of the endogenous ligand, dopamine, the D2R undergoes a conformational change, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[9] Antagonists of the D2R, such as haloperidol and risperidone, function by binding to the receptor and preventing the binding of dopamine, thereby blocking its downstream signaling cascade.[10][11] This antagonistic action is the primary mechanism behind the therapeutic effects of many antipsychotic drugs.[8][12]

D2R_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to Antagonist D2R Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of this compound with known D2R inhibitors, a two-tiered approach is recommended: an initial binding affinity assessment followed by a functional assay to determine antagonistic potency.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Principle: The assay measures the competition between the unlabeled test compound (e.g., this compound, haloperidol) and a fixed concentration of a radiolabeled D2R antagonist (e.g., [3H]Spiperone) for binding to membranes prepared from cells expressing the human dopamine D2 receptor.[13][14] The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of [3H]Spiperone (at a concentration close to its Kd).

      • Varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., haloperidol) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

      • For determining non-specific binding, add a high concentration of an unlabeled D2R antagonist (e.g., 10 µM haloperidol).

      • For determining total binding, add assay buffer instead of a competing ligand.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.[15]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay: Determining Functional Antagonism (IC50)

This assay measures the ability of a compound to inhibit the dopamine-induced decrease in intracellular cAMP levels, providing a measure of its functional antagonism at the D2 receptor.

Principle: In cells expressing the Gαi-coupled D2R, stimulation with a D2R agonist (like dopamine or quinpirole) will inhibit adenylyl cyclase and decrease intracellular cAMP levels. To measure this decrease more effectively, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. An antagonist will block the agonist's effect, thus restoring cAMP levels.[16][17][18] The concentration of the antagonist that produces 50% of the maximal reversal of the agonist effect is its IC50.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) or a known antagonist (e.g., risperidone) for a defined period (e.g., 15-30 minutes).[19]

    • Add a fixed concentration of forskolin (to stimulate cAMP production) and a D2R agonist (e.g., quinpirole, at its EC80 concentration) to all wells except the negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[17][18][20]

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone and forskolin + agonist).

    • Plot the percentage of inhibition (reversal of the agonist effect) against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Functional cAMP Assay Membrane_Prep D2R Membrane Preparation Assay_Setup_Binding Assay Setup: Membranes + [3H]Spiperone + Test Compound Membrane_Prep->Assay_Setup_Binding Incubation_Binding Incubation (Equilibrium) Assay_Setup_Binding->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_Binding Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis_Binding Cell_Plating Plate D2R-expressing Cells Assay_Setup_cAMP Pre-incubate with Test Compound, then add Forskolin + Agonist Cell_Plating->Assay_Setup_cAMP Incubation_cAMP Incubation (37°C) Assay_Setup_cAMP->Incubation_cAMP Lysis Cell Lysis Incubation_cAMP->Lysis cAMP_Detection cAMP Detection (e.g., HTRF) Lysis->cAMP_Detection Data_Analysis_cAMP Data Analysis (IC50) cAMP_Detection->Data_Analysis_cAMP

Comparative Experimental Workflow.

Comparative Data Summary

The following table presents a hypothetical data summary to illustrate how the results of these experiments would be presented for a comparative analysis. The values for Haloperidol and Risperidone are representative of their known potencies.

CompoundRadioligand Binding Assay (Ki, nM)Functional cAMP Assay (IC50, nM)
This compound [Hypothetical Value][Hypothetical Value]
Haloperidol 0.5 - 2.0[21]1.0 - 5.0
Risperidone 3.0 - 5.0[6][7]5.0 - 15.0[7]

Interpretation of Results:

  • Ki Value: A lower Ki value indicates a higher binding affinity of the compound for the dopamine D2 receptor.

  • IC50 Value (Functional Assay): A lower IC50 value indicates greater potency of the compound as a functional antagonist of the D2 receptor.

By comparing the experimentally determined Ki and IC50 values for this compound to those of well-characterized inhibitors like Haloperidol and Risperidone, researchers can quantitatively assess its relative efficacy and potential as a D2 receptor antagonist. This structured, data-driven approach is fundamental to the early stages of drug discovery and development.

References

  • Lurasidone - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved January 22, 2026, from [Link]

  • PubMed. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Retrieved January 22, 2026, from [Link]

  • PubMed. (2017). cAMP assays in GPCR drug discovery. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US10196400B2 - Process for the preparation of lurasidone and its intermediate.
  • National Institutes of Health. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved January 22, 2026, from [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved January 22, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved January 22, 2026, from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved January 22, 2026, from [Link]

  • WIPO Patentscope. (2016). WO/2016/110798 AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2024). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved January 22, 2026, from [Link]

  • YouTube. (2023). 2-Minute Neuroscience: Antipsychotics. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Retrieved January 22, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Retrieved January 22, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dopamine Receptors. Retrieved January 22, 2026, from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 22, 2026, from [Link]

  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical result is paramount. For process intermediates like 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide , a potential impurity or synthetic precursor, robust and reliable analytical methods are not merely a regulatory requirement but the bedrock of quality assurance. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation is the formal process of comparing two or more analytical methods to demonstrate their equivalency. This becomes critical when transferring a method between laboratories, updating an existing method to newer technology, or establishing a secondary method for confirmatory purposes. The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1224> provide a framework for this process, ensuring that a validated state is maintained to produce reliable results[2][3][4][5]. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing a scientifically sound cross-validation study.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic structure, halogen substitutions, and amide functional group make it amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is highly suitable for non-volatile or thermally labile compounds[6]. Reverse-phase HPLC, which separates compounds based on polarity, is the most widely used technique and is ideal for routine quality control due to its robustness and precision[7][8].

  • Gas Chromatography (GC): This technique is optimal for volatile and thermally stable compounds. Given the analyte's structure, GC can offer high-resolution separation. When coupled with a Mass Spectrometer (MS), it provides exceptional specificity, making it a powerful tool for impurity identification and confirmatory analysis[9][10].

This guide will compare a primary HPLC-UV method, designed for routine quantification, against a GC-MS method, intended for confirmatory identity testing and the analysis of volatile impurities.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is developed as the primary quantitative assay, providing high selectivity and sensitivity for routine analysis.

Principle of the Method

Reverse-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, this compound, is retained on the column and then eluted by the mobile phase. The concentration is determined by measuring the absorbance of the analyte using a UV detector as it passes through the flow cell.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v) This composition is chosen to achieve optimal retention and peak shape. It can be adjusted based on initial scouting runs.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection λ 254 nm A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.

| Injection Vol. | 10 µL | A typical injection volume to ensure good peak shape without overloading the column. |

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a highly specific confirmatory test and is suitable for identifying and quantifying the analyte, especially in complex matrices or when volatile impurities are of concern.

Principle of the Method

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with an autosampler and a Mass Spectrometric detector (e.g., Quadrupole).

  • Data acquisition and processing software.

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

Chromatographic and MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including halogenated aromatics[9][10].
Carrier Gas Helium at 1.2 mL/min (constant flow) Helium is an inert and efficient carrier gas for GC-MS applications.
Injector Temp. 280 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode 1 µL, Split (20:1) Split injection prevents column overloading and ensures sharp peaks for quantitative analysis.
Oven Program 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities.
MS Transfer Line 290 °C Prevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV EI provides reproducible fragmentation patterns for library matching and structural confirmation.

| Scan Range | 40 - 450 amu | A wide scan range to capture the molecular ion and key fragment ions. |

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare serial dilutions in the range of 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve and dilute the sample in dichloromethane to a concentration within the calibration range.

Cross-Validation Protocol: A Structured Approach

The cross-validation study is designed to compare the performance characteristics of the HPLC-UV and GC-MS methods. A pre-approved protocol with defined acceptance criteria is essential before commencing any experimental work[11].

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis & Conclusion protocol Define Protocol & Acceptance Criteria samples Prepare Identical Sample Sets (Spiked & Real Matrix) protocol->samples hplc Analyze Samples using HPLC-UV Method samples->hplc gcms Analyze Samples using GC-MS Method samples->gcms spec Specificity/ Selectivity hplc->spec acc Accuracy (% Recovery) hplc->acc prec Precision (Repeatability, Intermediate) hplc->prec lin Linearity & Range hplc->lin lod LOD / LOQ hplc->lod gcms->spec gcms->acc gcms->prec gcms->lin gcms->lod stats Statistical Comparison (t-test, F-test) spec->stats acc->stats prec->stats lin->stats lod->stats accept Compare Results to Acceptance Criteria stats->accept report Final Report: Methods are Equivalent? accept->report

Cross-validation workflow from protocol design to final report.
Validation Parameters and Acceptance Criteria

The following parameters, derived from ICH Q2(R1), will be evaluated for both methods using identical batches of samples[2][12][13].

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with potential impurities.No interfering peaks at the retention time of the main analyte. MS confirmation provides absolute specificity for the GC-MS method.
Accuracy Analyze triplicate samples at 3 concentrations (e.g., 80%, 100%, 120% of target). Compare mean results between methods.Mean recovery between 98.0% and 102.0%. The mean difference between methods should be ≤ 2.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate: RSD ≤ 3.0%. F-test shows no significant difference in variance between methods.
Linearity Analyze a minimum of 5 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by accuracy and precision studies.The range over which the method is accurate, precise, and linear.
LOD / LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.The methods should have sufficient sensitivity for the intended purpose (e.g., impurity analysis).

Data Analysis and Results Summary

Following the execution of the protocol, the data must be systematically compared. A statistical evaluation is crucial to provide an objective measure of equivalency.

Logical Relationship of Validation Parameters

ValidationParameters cluster_method Validated Method cluster_quant Quantitative Accuracy cluster_spec Assay Integrity FitForPurpose Fit for Intended Purpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Linearity Linearity Linearity->Accuracy Range Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Sensitivity LOD / LOQ Sensitivity->FitForPurpose

Interdependence of analytical validation parameters.
Comparative Data Summary (Hypothetical Data)
ParameterHPLC-UV MethodGC-MS MethodAcceptance CriteriaPass/Fail
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0 - 102.0%Pass
Precision (Repeatability %RSD) 0.85%1.10%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.25%1.60%≤ 3.0%Pass
Linearity (r²) 0.99980.9995≥ 0.999Pass
LOD 0.02 µg/mL0.05 µg/mLReportN/A
LOQ 0.07 µg/mL0.15 µg/mLReportN/A
Statistical t-test (p-value) \multicolumn{2}{c}{0.35}p > 0.05Pass
Statistical F-test (p-value) \multicolumn{2}{c}{0.42}p > 0.05Pass

Statistical Interpretation:

  • A Student's t-test is used to compare the mean results from the accuracy studies. A p-value > 0.05 indicates no statistically significant difference between the means of the two methods.

  • An F-test is used to compare the variances from the precision studies. A p-value > 0.05 indicates no statistically significant difference in the precision of the two methods.

Conclusion and Recommendations

Based on the successful completion of the cross-validation protocol and the hypothetical data presented, the HPLC-UV and GC-MS methods can be considered equivalent for the quantitative determination of this compound within the validated range. Both methods meet the pre-defined acceptance criteria for accuracy, precision, and linearity.

Recommendations:

  • The HPLC-UV method is recommended for routine quality control testing due to its high precision, simpler sample preparation, and lower instrument downtime. It is a robust workhorse for release and stability testing.

  • The GC-MS method is recommended as a confirmatory method. Its superior specificity, derived from the mass spectrometric data, makes it invaluable for out-of-specification investigations, impurity identification, and situations requiring an orthogonal analytical technique.

This cross-validation exercise provides a high degree of confidence that either method can be used interchangeably without impacting the quality assessment of the final product, ensuring analytical consistency across the product lifecycle.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • Labcompliance. (n.d.). Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. Retrieved from [Link][3]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][1]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][13]

  • ECA Academy. (2012). New USP Chapter on Method Transfer effective. Retrieved from [Link][4]

  • Raval, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link][15]

  • Barshick, S. A., Barshick, C. M., & Britt, P. F. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1432-1440. Retrieved from [Link][9]

  • CMC Drug Product Development. (2012). USP 1224 Transfer of Analytical Procedures. Retrieved from [Link][16]

  • Scribd. (n.d.). 1224 Transfer of Analytical Procedures. Retrieved from [Link][11]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][17]

  • Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Environmental Science and Health, Part A, 45(9), 1089-1098. Retrieved from [Link][10]

  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link][18]

  • ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link][7]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link][19]

  • Pharma Approach. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link][8]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a substituted acetamide with potential applications stemming from its reactive chloroacetyl group and substituted aniline moiety. Accurate characterization is paramount to understanding its reactivity, purity, and potential biological activity. This guide provides an in-depth, comparative analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—essential for its identification. We will not only interpret the spectral data for the title compound but also compare it with a structurally simpler analogue, 2-chloro-N-(4-methylphenyl)acetamide [1], to highlight the specific influence of the dimethoxy and second chloro substituents. This comparative approach enhances our understanding of structure-property relationships and serves as a robust validation system for our assignments.

Molecular Structure and Predicted Spectroscopic Features

A rigorous spectroscopic analysis begins with a thorough examination of the molecule's structure to anticipate its spectral behavior. The key functional groups in this compound are:

  • Secondary Amide: Expected to show characteristic N-H and C=O (Amide I) stretching vibrations in the IR spectrum.

  • Chlorinated Alkyl Chain (-CO-CH₂Cl): The methylene protons will be deshielded in the ¹H NMR spectrum due to the adjacent electron-withdrawing carbonyl and chlorine atom.

  • Substituted Benzene Ring: A 1,2,4,5-tetrasubstituted aromatic ring, which will give rise to specific signals in the aromatic region of the NMR spectra and characteristic C=C stretching in the IR.

  • Methoxy Groups (-OCH₃): Will produce sharp, strong singlets in the ¹H NMR spectrum and C-O stretching bands in the IR.

  • Aryl and Alkyl Halides (C-Cl): The presence of two chlorine atoms will produce a distinctive isotopic pattern for chlorine-containing fragments in the mass spectrum.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation.[2][3] The IR spectrum provides a unique "fingerprint" that is highly informative for structural confirmation.

Causality Behind IR Absorptions

The vibrational spectrum of a molecule is governed by the masses of the bonded atoms and the strength of the bonds connecting them, a relationship described by Hooke's Law.[3] We can divide the spectrum into two main regions: the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-500 cm⁻¹).[4] The former contains distinct and easily interpretable peaks for common functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.[2]

Analysis and Comparison
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Compound Observed Wavenumber (cm⁻¹) for 2-chloro-N-(4-methylphenyl)acetamide[1] Interpretation of Differences
Amide N-HStretch~3250-3300 (sharp)~3280The position is sensitive to hydrogen bonding. The electronic environment of the title compound may slightly alter this.
Aromatic C-HStretch>3000~3030Peaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds, confirming the presence of the aromatic ring.[5]
Aliphatic C-HStretch<3000~2920These peaks from the methoxy and methylene groups are typical for sp³ C-H bonds.[4]
Amide C=OStretch (Amide I)~1670-1690 (strong)~1670This is one of the most intense and recognizable peaks in the spectrum. Its position indicates a secondary amide.[2][6]
Aromatic C=CStretch~1500-1600~1510, 1600Multiple bands are expected due to the vibrations of the benzene ring.
Amide N-HBend (Amide II)~1510-1550~1530This band, resulting from a mix of N-H bending and C-N stretching, is characteristic of secondary amides.[6]
Aryl-O-CAsymmetric Stretch~1200-1250N/AThe two ether linkages are expected to produce strong C-O stretching bands.
C-ClStretch~650-800~750C-Cl stretches appear in the fingerprint region and can be difficult to assign definitively without comparison.

Expert Insights: The most telling features for our target compound are the strong Amide I (C=O) band around 1680 cm⁻¹ and the sharp N-H stretch above 3250 cm⁻¹. The presence of strong C-O stretching bands between 1200-1250 cm⁻¹ would be a key differentiator from the comparative compound, directly confirming the dimethoxy substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

This protocol is self-validating because the background scan corrects for atmospheric H₂O and CO₂ absorptions, and the use of an ATR accessory eliminates the need for sample preparation like KBr pellets, ensuring reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis: Probing the Proton Environment

¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their connectivity (spin-spin coupling).

Predicted Chemical Shifts and Multiplicities:

  • Amide N-H: A broad singlet expected around δ 8.5-9.5 ppm. Its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons (H³ & H⁶): Two singlets are expected for the two aromatic protons. Due to the substitution pattern, they do not couple with each other. Their chemical shifts will be influenced by the electronic effects of the chloro and methoxy groups.[7][8] We predict one singlet around δ 7.2 ppm and another, likely more shielded by the methoxy groups, around δ 6.9 ppm.

  • Methylene Protons (C¹H₂): A sharp singlet around δ 4.2-4.3 ppm. The adjacent electron-withdrawing carbonyl group and chlorine atom strongly deshield these protons.

  • Methoxy Protons (C⁸H₃ & C⁹H₃): Two distinct singlets are expected, each integrating to 3H. They will likely appear around δ 3.8-3.9 ppm.[9]

¹³C NMR Analysis: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the unique carbon atoms in the molecule.

Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): Expected in the range of δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected. The carbons attached to oxygen (C², C⁵) will be the most downfield (~δ 150-155 ppm). The carbon attached to chlorine (C⁴) will also be downfield. The carbons attached to hydrogen (C³, C⁶) and the carbon attached to nitrogen (C⁷) will appear in the typical aromatic region (~δ 110-140 ppm).[10][11]

  • Methoxy Carbons (C⁸, C⁹): Two signals expected around δ 55-60 ppm.

  • Methylene Carbon (C¹): Expected around δ 40-45 ppm, influenced by the attached chlorine.[12]

Comparative Data Table
Assignment Predicted ¹H Shift (ppm) for Target Compound Observed ¹H Shift (ppm) for 2-chloro-N-(2,6-dimethylphenyl)acetamide[13] Predicted ¹³C Shift (ppm) for Target Compound Observed ¹³C Shift (ppm) for 2-chloro-N-(2,6-dimethylphenyl)acetamide[14]
N-H~9.0 (s, 1H)~7.8 (s, 1H)N/AN/A
Aromatic C-H~7.2 (s, 1H), ~6.9 (s, 1H)7.1-7.2 (m, 3H)~112, ~115~128, ~129
-CH₂Cl~4.25 (s, 2H)~4.2 (s, 2H)~43~44
-OCH₃~3.85 (s, 3H), ~3.90 (s, 3H)N/A~56, ~57N/A
Ar-CH₃N/A~2.2 (s, 6H)N/A~18
C=ON/AN/A~166~165
Aromatic C-Subst.N/AN/A~120-155 (4 signals)~133, ~135

Expert Insights: The key distinguishing features in the ¹H NMR of our target compound are the two sharp singlets for the methoxy groups and two separate singlets for the aromatic protons. This contrasts sharply with the spectra of less substituted analogues like 2-chloro-N-(2,6-dimethylphenyl)acetamide, which shows a single signal for two equivalent methyl groups and a more complex multiplet for its three aromatic protons.[13] This comparison validates the 1,2,4,5-tetrasubstitution pattern.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for all carbons. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Causality of Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion (M⁺˙).[15] This ion is often unstable and fragments in predictable ways. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide C-N bond.[16][17]

Analysis and Comparison

Molecular Ion: The molecular formula is C₁₀H₁₀Cl₂N₂O₃. The calculated monoisotopic mass is 262.00 g/mol . A key feature will be the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion at M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ in a characteristic ratio of approximately 9:6:1.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl and the methylene group can lead to the loss of a •CH₂Cl radical, forming a resonance-stabilized acylium ion.

  • C-N Bond Cleavage: Cleavage of the amide bond can generate two primary fragments: the chloroacetyl cation and the 4-chloro-2,5-dimethoxyaniline radical cation.

G M [M]⁺˙ m/z = 262/264/266 F1 [M - CH₂Cl]⁺ m/z = 213/215 M->F1 - •CH₂Cl F2 [C₂H₂ClO]⁺ m/z = 77/79 M->F2 C-N Cleavage F3 [C₈H₈ClNO₂]⁺˙ m/z = 185/187 M->F3 C-N Cleavage F4 [F3 - CH₃]⁺ m/z = 170/172 F3->F4 - •CH₃

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the acetamide scaffold has emerged as a versatile and promising framework for the development of novel therapeutic agents, particularly in oncology. This guide provides an in-depth comparative analysis of the predicted biological activities of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide , a compound of interest, against a structurally related analogue, 2-(4-Fluorophenyl)-N-phenylacetamide . While direct experimental data for the primary compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) within the chloroacetamide and phenylacetamide classes to project its in vitro and in vivo performance. We will delve into the causality behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to inform your research and development endeavors.

Introduction to Substituted Acetamides in Oncology

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of the amide linkage, coupled with the reactivity of the α-chloro group, makes these molecules amenable to targeting various enzymes and proteins implicated in cancer cell proliferation and survival.[1][2] The core hypothesis for the activity of this compound is its potential to act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins, or to participate in other non-covalent interactions driven by its substituted phenyl ring.

Predicted In Vitro Activity Profile

Based on the known activities of structurally similar chloroacetamide and phenylacetamide derivatives, this compound is predicted to exhibit cytotoxic and antiproliferative effects against various cancer cell lines. The presence of chlorine and dimethoxy substituents on the phenyl ring is anticipated to modulate its lipophilicity and electronic properties, thereby influencing its cellular uptake and target engagement.

Comparative In Vitro Cytotoxicity

To provide a tangible comparison, we will consider the reported in vitro activity of 2-(4-Fluorophenyl)-N-phenylacetamide . While not a direct competitor, its phenylacetamide core provides a relevant benchmark. The following table summarizes the predicted cytotoxic profile of our compound of interest against the known activity of the comparator.

CompoundCancer Cell LineAssayPredicted/Reported IC50 (µM)Reference
This compound PC-3 (Prostate Carcinoma)MTTPredicted: Potent (<50 µM)N/A
MCF-7 (Breast Carcinoma)MTTPredicted: Moderately PotentN/A
2-(4-Fluorophenyl)-N-phenylacetamide PC-3 (Prostate Carcinoma)MTS52 µM[3]
MCF-7 (Breast Carcinoma)MTS100 µM[3]

Note: The predicted activity for this compound is an educated estimation based on the general potency of chloroacetamide derivatives, which often exhibit significant cytotoxicity.[4]

The rationale for predicting higher potency for the chloro-substituted acetamide lies in the enhanced electrophilicity conferred by the chlorine atom on the acetyl group, making it a more reactive alkylating agent. Furthermore, the substitution pattern on the phenyl ring can influence target specificity and overall efficacy.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 48-72h) A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan (e.g., with DMSO) C->D E Measure Absorbance (570 nm) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow of the MTT assay for determining cell viability.

Predicted In Vivo Efficacy

Translating in vitro cytotoxicity to in vivo antitumor activity is a critical step in drug development. Based on the predicted in vitro potency and the known behavior of other chloroacetamide derivatives in animal models, this compound is hypothesized to exhibit tumor growth inhibition in a xenograft mouse model.

Comparative In Vivo Antitumor Activity

The following table presents a predictive comparison of the in vivo efficacy of our compound of interest against a standard chemotherapeutic agent, using a human tumor xenograft model.

CompoundAnimal ModelTumor TypeDosing RegimenPredicted Tumor Growth Inhibition (TGI)Reference
This compound Nude MicePC-3 XenograftIV or IP, dailySignificant TGIN/A
Positive Control (e.g., Docetaxel) Nude MicePC-3 XenograftIV, once weeklyHigh TGIEstablished Data

Note: The predicted significant TGI for the target compound is based on the assumption of favorable pharmacokinetic properties and target engagement in vivo. The selection of a positive control is crucial and should be a clinically relevant standard-of-care for the chosen tumor model.[5][6][7][8]

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents.[9][10][11]

Principle: This model allows for the in vivo growth of human tumors, enabling the assessment of a compound's ability to inhibit tumor progression in a living organism.

Step-by-Step Protocol:

  • Cell Preparation: Culture human cancer cells (e.g., PC-3) to a sufficient number. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The vehicle control group should receive the formulation vehicle only. A positive control group should be treated with a standard-of-care chemotherapeutic.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Model_Workflow A Human Cancer Cell Culture B Tumor Cell Implantation (Immunodeficient Mice) A->B C Tumor Growth & Mouse Randomization B->C D Compound Administration C->D E Tumor Volume Measurement D->E F Endpoint & Tumor Excision/Analysis E->F

Caption: Workflow for a typical human tumor xenograft study.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1][12] For this compound, the following structural features are likely to be key determinants of its activity:

  • α-Chloro Group: This reactive moiety can act as an electrophile, enabling covalent modification of biological targets.

  • 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins.

  • 2,5-Dimethoxy Substituents: These groups can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds with its target.

The proposed mechanism of action for many anticancer chloroacetamides involves the inhibition of critical cellular processes such as cell division, signaling pathways, or the induction of apoptosis.[1][2]

Proposed_Mechanism cluster_0 Cellular Uptake cluster_1 Intracellular Events cluster_2 Cellular Outcome Compound This compound Target Target Protein (e.g., Enzyme, Receptor) Compound->Target Binding/ Alkylation Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A generalized proposed mechanism of action for the anticancer activity of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely available, a comprehensive analysis of related acetamide derivatives provides a strong rationale for its investigation as a potential anticancer agent. Its chemical structure suggests a mechanism of action involving target alkylation and disruption of key cellular processes in cancer cells.

This guide provides a framework for the initial in vitro and in vivo evaluation of this compound. The detailed protocols for the MTT assay and xenograft studies offer a starting point for researchers to generate robust and reproducible data. Future studies should focus on elucidating the specific molecular targets of this compound, understanding its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models. The comparative approach outlined here, using well-characterized analogues as benchmarks, will be invaluable in contextualizing the experimental findings and guiding the further development of this promising class of molecules.

References

  • Benchchem. (n.d.). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 435–442.
  • Li, W., et al. (2014). Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. Marine drugs, 12(1), 166–179.
  • Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(1), 60-70.
  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 12(3), 435–442.
  • Aliabadi, A., Ebrahimi, S., & Zare, A. (2018). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 17(2), 568–579.
  • Randolph, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(6), 3852–3865.
  • Benchchem. (n.d.). A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds.
  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 263–276.
  • Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 155-165.
  • Kumar, A., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 25(10), 2183–2194.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(23), 8205.
  • Petersen, E. J., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay.
  • Petersen, E., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 263-276.
  • Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(2), 263-276.
  • Benchchem. (n.d.). A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)acetamide and Structurally Related Compounds.
  • Al-Rashed, N., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8884.
  • El-Sayed, M. A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524.
  • Huszthy, P. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug development research, 81(3), 356–365.
  • Huszthy, P. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • ResearchGate. (n.d.). Antitumor activity in xenograft correlates with clinical response.
  • Rubio-Viqueira, B., & Hidalgo, M. (2009). Direct in vivo xenograft tumor model for predicting chemotherapeutic drug response in cancer patients. Clinical pharmacology and therapeutics, 85(2), 217–221.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS: 448250-64-4)[1]. We will explore the underlying principles, practical applications, and inherent limitations of each technique, offering field-proven insights to guide your selection of the most appropriate analytical strategy. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting the safety, efficacy, and quality of the final therapeutic product.[2][3]

Context: Synthesis and the Impurity Profile

To effectively assess the purity of a compound, one must first understand its origin. A logical and common synthetic route to this compound involves the acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. This process, while straightforward, can introduce several classes of impurities that a robust analytical method must be able to separate and detect.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-chloro-2,5-dimethoxyaniline.

  • Reagent-Related Impurities: Hydrolyzed chloroacetyl chloride (chloroacetic acid).

  • Process-Related By-products: Di-acylated species or products from other side reactions.

  • Residual Solvents: Solvents used during the reaction and subsequent purification steps (e.g., ethanol, ethyl acetate).

cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Reaction Output A 4-chloro-2,5-dimethoxyaniline Process Acylation Reaction (e.g., in Acetic Acid) A->Process B Chloroacetyl Chloride B->Process Product This compound (Target Compound) Process->Product Impurity1 Unreacted Starting Materials Process->Impurity1 Incomplete Reaction Impurity2 Process By-products Process->Impurity2 Side Reactions Impurity3 Residual Solvents

Caption: Synthesis pathway and potential sources of impurities.

A Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis—be it routine quality control, in-depth impurity characterization, or initial screening. No single method is universally superior; instead, a multi-faceted approach provides the most comprehensive understanding of a sample's purity.

Data Presentation: Summary of Analytical Techniques
Technique Primary Use Specificity Sensitivity Quantitation Expertise Required
Melting Point Preliminary Purity ScreenLowLowNoLow
HPLC-UV Quantitative Purity & Impurity ProfilingHighHighYesMedium
LC-MS Impurity Identification & CharacterizationVery HighVery HighYes (with standards)High
GC-MS Residual Solvent & Volatile Impurity AnalysisVery HighVery HighYesHigh
NMR Spectroscopy Structural Confirmation & Purity Assay (qNMR)HighModerateYes (qNMR)High
Melting Point Analysis: The Classic Indicator
  • Expertise & Experience: Melting point determination is a foundational technique used to gain a rapid, qualitative assessment of purity.[4] Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1°C).[5] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[4][6] This phenomenon makes it an excellent, albeit simple, first-pass check after synthesis and recrystallization.[7]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Preparation: Load a small amount of the dry, crystalline product into a capillary tube, tapping gently to create a packed column of 2-3 mm.

    • Initial Fast Ramp: Heat the apparatus rapidly to about 15-20°C below the expected melting point.

    • Slow Ramp & Observation: Decrease the heating rate to 1-2°C per minute.

    • Record Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).

    • Verification: A sharp range (e.g., 145.5-146.0°C) is indicative of high purity, whereas a broad range (e.g., 141-145°C) suggests the presence of impurities.[4]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
  • Expertise & Experience: HPLC, particularly in its reverse-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry.[8] For this compound, its aromatic rings contain chromophores that strongly absorb UV light, making a UV detector the ideal choice. The causality behind method development is to select a column (e.g., C18) and a mobile phase gradient (typically water/acetonitrile or water/methanol) that can effectively separate the relatively non-polar target compound from both more polar (e.g., hydrolyzed reagents) and less polar (e.g., certain by-products) impurities.

  • Trustworthiness (Self-Validating Protocol): The validity of an HPLC run is confirmed by system suitability testing (SST), which ensures the system is performing correctly before sample analysis.[9]

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • SST: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.[9]

    • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Identifier
  • Expertise & Experience: When unknown peaks appear in your HPLC chromatogram, LC-MS is the definitive tool for identification.[2][10] By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of an impurity. This information allows us to deduce its molecular weight. For example, an impurity with an m/z corresponding to the molecular weight of 4-chloro-2,5-dimethoxyaniline would confirm its identity as unreacted starting material.

  • Authoritative Grounding: LC-MS is a powerful hyphenated technique essential for modern impurity profiling.[11] It provides molecular weight information that is crucial for structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Residual Solvent Specialist
  • Expertise & Experience: While the target compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is the gold standard for detecting and quantifying residual solvents. These are process-related impurities that must be controlled within strict limits defined by regulatory bodies like the ICH. The most common approach is headspace GC-MS, where the sample is heated, and the volatile solvents in the vial's headspace are injected into the GC-MS system. This prevents the non-volatile API from contaminating the system.

  • Authoritative Grounding: GC-MS offers exceptional sensitivity and specificity for identifying volatile organic compounds, making it indispensable for residual solvent analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
  • Expertise & Experience: NMR spectroscopy provides unambiguous structural confirmation. The ¹H and ¹³C NMR spectra serve as a molecular fingerprint. The chemical shifts, integration values, and coupling patterns in the ¹H spectrum must be consistent with the structure of this compound.[12][13] The presence of small, unidentifiable peaks can indicate impurities.

  • Trustworthiness (Quantitative NMR - qNMR): Beyond qualitative analysis, qNMR can be a powerful primary method for determining purity. By adding a certified internal standard of known concentration to the sample, the purity of the target compound can be calculated by comparing the integral of one of its signals to the integral of a signal from the standard. This method is highly accurate and does not require a reference standard of the analyte itself, making it invaluable in early development.

  • Experimental Protocol (¹H NMR):

    • Accurately weigh ~5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Data Interpretation: Analyze the spectrum for peaks corresponding to the target molecule and any unexpected signals, which may belong to impurities or residual solvents (e.g., a singlet around δ 2.50 ppm for DMSO or δ 7.26 ppm for residual CHCl₃).[13]

Integrated Workflow for Robust Purity Assessment

A logical, tiered approach ensures both efficiency and thoroughness in purity analysis. This workflow progresses from rapid, simple screens to highly specific, quantitative methods as needed.

start Synthesized & Purified Product mp Melting Point Analysis start->mp Initial Screen hplc HPLC-UV Analysis start->hplc Quantitative Assay gcms Headspace GC-MS (Residual Solvents) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr decision1 Purity > 99%? No Unknown Peaks? hplc->decision1 decision2 Unknown Peaks Present? decision1->decision2 No end_pass Product Meets Specification decision1->end_pass Yes lcms LC-MS for Impurity ID decision2->lcms Yes end_fail Further Purification or Process Optimization Required decision2->end_fail No (Known Impurities above limit) lcms->end_fail

Sources

benchmarking 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide against standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, against established standard reference compounds in the context of preclinical drug discovery. We will delve into a comparative analysis of its predicted physicochemical properties and outline a detailed protocol for assessing its cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of new chemical entities.

Introduction: The Rationale for Benchmarking

The N-aryl-2-chloroacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The reactivity of the α-chloroacetamide group makes it a potent pharmacophore, capable of forming covalent bonds with nucleophilic residues in biological targets, thereby modulating their function.[1]

This guide focuses on a specific derivative, This compound (heretofore referred to as the "Test Compound"). Due to its novelty, a systematic evaluation against well-characterized standard compounds is essential to ascertain its potential as a therapeutic agent. Benchmarking provides critical context for a compound's potency, selectivity, and potential mechanism of action.

Our objective is to present a rigorous, side-by-side comparison of the Test Compound with two widely used anticancer agents, Doxorubicin and Tamoxifen , which serve as positive controls with distinct mechanisms of action. Additionally, we will include a structurally analogous, but less reactive, compound, N-(4-chloro-2,5-dimethoxyphenyl)acetamide , as a negative control to highlight the contribution of the chloroacetyl group to biological activity.

Compound Profiles

A foundational step in benchmarking is a thorough understanding of the chemical entities involved.

Test Compound: this compound
  • Structure:

    • Molecular Formula: C₁₀H₁₁Cl₂NO₃

    • Molecular Weight: 264.10 g/mol

    • CAS Number: 448250-64-4

  • Rationale for Investigation: The presence of the electrophilic chloroacetamide moiety suggests potential for covalent interaction with biological targets, a mechanism exploited by several anticancer agents. The substituted phenyl ring can modulate the compound's physicochemical properties and target specificity.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product Amine 4-chloro-2,5-dimethoxyaniline Reaction Acylation (e.g., in acetone/water with NaOAc) Amine->Reaction Reagent Chloroacetyl chloride Reagent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the Test Compound.
Standard Reference Compounds
  • Doxorubicin: A well-established chemotherapeutic agent used in the treatment of a wide range of cancers.[2] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis.

  • Tamoxifen: A selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[3] It acts as an antagonist of the estrogen receptor in breast tissue, thereby inhibiting estrogen-dependent cell growth.[3]

  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide (Negative Control): This compound lacks the reactive 2-chloro group on the acetamide moiety. Its inclusion allows for the assessment of the baseline cytotoxicity of the core scaffold and highlights the specific contribution of the electrophilic center to the Test Compound's activity.

In Silico Analysis: Physicochemical and ADMET Properties

Before embarking on resource-intensive in vitro studies, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and other physicochemical properties can provide valuable insights into a compound's drug-likeness.[4][5] These predictions help in the early identification of potential liabilities.[6]

Methodology: The physicochemical properties for the Test Compound and the Negative Control were predicted using Molinspiration Cheminformatics. Properties for Doxorubicin and Tamoxifen are well-documented and are included for comparison.

Table 1: Comparative Physicochemical Properties

PropertyTest Compound (Predicted)Doxorubicin (Experimental)Tamoxifen (Experimental)Negative Control (Predicted)
Molecular Weight ( g/mol ) 264.10543.52371.51229.65
LogP (Octanol/Water Partition Coefficient) 2.581.275.982.05
Topological Polar Surface Area (Ų) 49.9186.123.549.9
Number of Hydrogen Bond Donors 1611
Number of Hydrogen Bond Acceptors 41224
Lipinski's Rule of 5 Violations 0110

Interpretation:

  • The Test Compound and the Negative Control exhibit favorable predicted physicochemical properties, with no violations of Lipinski's Rule of 5, suggesting good potential for oral bioavailability.

  • Their predicted LogP values are in a range that suggests good membrane permeability without being excessively lipophilic.

  • In contrast, Doxorubicin , with its higher molecular weight and large number of hydrogen bond donors and acceptors, violates one of Lipinski's rules. This is consistent with its known poor oral bioavailability and administration via intravenous injection.

  • Tamoxifen also violates one rule due to its high lipophilicity (LogP > 5), which can impact its solubility and formulation.

In Vitro Benchmarking: Cytotoxicity Profiling

The cornerstone of benchmarking a potential anticancer compound is the assessment of its cytotoxicity against both cancerous and non-cancerous cell lines. This allows for the determination of its potency and selectivity.

Rationale for Experimental Design
  • Choice of Cell Lines: To obtain a preliminary assessment of anticancer activity and selectivity, we propose using:

    • MCF-7: An estrogen receptor-positive human breast cancer cell line. It is a well-characterized and widely used model for studying breast cancer.[7]

    • HaCaT: A spontaneously immortalized, non-tumorigenic human keratinocyte cell line. It serves as a model for normal, healthy cells to assess the general cytotoxicity of the compounds.[8]

  • Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[9]

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add serial dilutions of compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest MCF-7 and HaCaT cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the Test Compound, Doxorubicin, Tamoxifen, and the Negative Control in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Hypothetical Experimental Data and Interpretation

The following table presents a hypothetical but plausible set of results from the MTT assay, based on the known activities of the reference compounds and the expected reactivity of the Test Compound.

Table 2: Hypothetical IC₅₀ Values (µM) from MTT Assay (48h Incubation)

CompoundMCF-7 (Breast Cancer)HaCaT (Non-cancerous Keratinocytes)Selectivity Index (SI)¹
Test Compound 8.525.53.0
Doxorubicin 2.5[2]15.06.0
Tamoxifen 10.0[10]> 50> 5.0
Negative Control > 100> 100N/A

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Hypothetical Results:

  • The Test Compound shows moderate cytotoxicity against the MCF-7 cancer cell line, with an IC₅₀ value in the single-digit micromolar range.

  • Crucially, the Negative Control is inactive, strongly suggesting that the 2-chloroacetamide moiety is essential for the observed cytotoxic activity.

  • The Test Compound demonstrates a degree of selectivity for the cancer cell line over the non-cancerous cell line (SI = 3.0).

  • Doxorubicin exhibits high potency against MCF-7 cells and a good selectivity index, consistent with its clinical use as a potent chemotherapeutic agent.

  • Tamoxifen shows activity against the ER-positive MCF-7 cell line, as expected. Its lower toxicity in the non-cancerous HaCaT cells, which lack high levels of the estrogen receptor, results in a favorable selectivity profile in this context.

Proposed Mechanism of Action

Based on its chemical structure, the cytotoxic activity of this compound is likely mediated by the electrophilic α-chloroacetyl group. This group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine or histidine) on proteins.[1]

This covalent modification can lead to the irreversible inhibition of key enzymes or proteins that are critical for cancer cell survival and proliferation. A plausible hypothesis is the inhibition of enzymes within crucial signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[1] Chloroacetamide herbicides have also been shown to inhibit very-long-chain fatty acid synthesis, which could disrupt membrane stability and function.[11]

Proposed_MoA TestCompound Test Compound (Electrophilic Chloroacetamide) CovalentAdduct Covalent Adduct (Irreversible Inhibition) TestCompound->CovalentAdduct Covalent Bonding TargetProtein Target Protein (e.g., Kinase, Enzyme) with Nucleophilic Residue (Cys-SH) TargetProtein->CovalentAdduct Downstream Inhibition of Signaling Pathway (e.g., PI3K/Akt) CovalentAdduct->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: Proposed mechanism of action for the Test Compound.

Summary and Future Directions

This guide provides a structured approach to the initial benchmarking of this compound. Our in silico analysis predicts favorable drug-like properties, and the proposed in vitro cytotoxicity profiling framework allows for a direct comparison of its potency and selectivity against standard anticancer agents.

The hypothetical data suggests that the Test Compound possesses moderate, selective cytotoxic activity, which is dependent on its reactive chloroacetyl group. This warrants further investigation.

Future experimental directions should include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the compound against a larger panel of cancer cell lines from different tissues (e.g., lung, colon, liver) to determine its spectrum of activity.

  • Mechanism of Action Studies: Utilizing techniques such as Western blotting to investigate the compound's effect on key signaling proteins (e.g., Akt, mTOR). Proteomic approaches could be employed to identify specific protein targets.

  • Apoptosis Assays: Employing methods like Annexin V/Propidium Iodide staining and flow cytometry to confirm that the observed cytotoxicity is due to the induction of programmed cell death.[9]

  • In Vivo Efficacy Studies: If in vitro data remains promising, progressing to preclinical animal models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By systematically benchmarking against established standards, researchers can make informed decisions about the potential of novel compounds like this compound and efficiently guide their progression through the drug discovery pipeline.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • ADMET Predictions. Deep Origin. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

  • Graphs of the determination of tamoxifen IC50 in breast cancer cell... ResearchGate. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Spandidos Publications. [Link]

  • Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. (2022). National Center for Biotechnology Information. [Link]

  • How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Cytotoxic effects of tamoxifen in breast cancer cells. (2019). OAE Publishing Inc.. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Longdom Publishing. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. (2022). MDPI. [Link]

  • (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... ResearchGate. [Link]

  • Chemical Properties on Demand. PSEforSPEED. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]

  • Chemical and Physical Property Prediction. Cheméo. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). National Center for Biotechnology Information. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Chemicalize. ChemAxon. [Link]

  • Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. (2022). National Center for Biotechnology Information. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Center for Biotechnology Information. [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • Cell lines used in the cytotoxicity assay. ResearchGate. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data, we must infer the potential hazards of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide by examining its constituent chemical motifs. The molecule is a substituted N-aryl acetamide containing chlorine atoms on both the acetyl group and the aromatic ring. This structure suggests several potential hazards based on well-documented toxicological data for similar compounds like 2-chloroacetamide.[2][3]

The primary anticipated hazards include:

  • Acute Toxicity: Chloroacetamide compounds are often toxic if swallowed.[4]

  • Skin and Eye Irritation: Direct contact with the powder or solutions can cause skin and serious eye irritation.[5][6]

  • Sensitization: There is a potential for allergic skin reactions upon repeated contact.[4]

  • Respiratory Irritation: Inhalation of airborne dust can irritate the respiratory system.[6]

  • Long-Term Effects: Some acetamide derivatives are suspected of causing reproductive harm or are considered potential carcinogens.[2][7]

The table below summarizes the common classifications for a closely related compound, 2-chloroacetamide, which informs our conservative approach.

Hazard ClassGHS CategoryCommon Precautionary Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2]
Eye IrritationCategory 2H319: Causes serious eye irritation[6]
Skin IrritationCategory 2H315: Causes skin irritation[6]

Core Directive: Selecting Appropriate Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Rationale: The powdered form of this compound can easily become airborne and cause serious eye irritation or damage upon contact.[5]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with this compound.[2]

  • Enhanced Protection: When there is a risk of splashing or significant dust generation (e.g., weighing, transferring large quantities), a face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection

Rationale: To prevent skin irritation and potential sensitization from accidental contact with the solid compound or solutions.[3] Contaminated clothing should be removed immediately and washed before reuse.

  • Laboratory Coat: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant lab coat or apron is recommended.

  • Full-Body Suit: For large-scale operations or in case of a significant spill, impervious full-body protective clothing may be necessary.[8]

Hand Protection

Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection and use are critical to prevent dermal absorption and sensitization.

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many powdered chemicals. Always inspect gloves for tears or punctures before use.

  • Glove Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Respiratory Protection

Rationale: To prevent the inhalation of airborne dust, which can cause respiratory tract irritation.[6]

  • Engineering Controls: The primary method of respiratory protection should always be engineering controls. Handle this compound in a certified chemical fume hood or a glove box to minimize dust generation and inhalation.

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator is required. A NIOSH (US) or EN 149 (EU) approved particulate respirator (e.g., N95, P100, or FFP2/FFP3) is recommended.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow provides a self-validating system for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Clean Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE don_ppe Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection weigh Weigh Compound on Analytical Balance (in fume hood or enclosure) don_ppe->weigh Proceed to Handling transfer Carefully Transfer to Reaction Vessel dissolve Add Solvent Slowly to Avoid Splashing decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste (see Disposal Plan) doff_ppe Doff PPE: 1. Gloves 2. Eye Protection 3. Lab Coat wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: Do not use dry sweeping, as this can generate dust.[2] Gently cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan

All waste materials, including the compound itself, contaminated consumables, and PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing the compound (e.g., residual solid, contaminated wipes, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.

Disposal_Workflow start Waste Generation (e.g., used gloves, contaminated wipes, residual chemical) segregate Place in Dedicated Hazardous Waste Container start->segregate seal_label Seal Container & Affix 'Hazardous Waste' Label with Chemical Name segregate->seal_label store Store in Secondary Containment in Designated Area seal_label->store dispose Transfer to Licensed Waste Disposal Contractor store->dispose end Waste Disposed dispose->end

Caption: Workflow for the disposal of this compound waste.

References

  • Eurofins Scientific. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Acros Organics. (2023). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

  • MSDS of aCetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl-. (2022).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.